molecular formula C45H80O3 B1511765 Cholesteryl hydroxystearate CAS No. 40445-72-5

Cholesteryl hydroxystearate

Cat. No.: B1511765
CAS No.: 40445-72-5
M. Wt: 669.1 g/mol
InChI Key: XKMYWNHZAQUEPY-YZGJEOKZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesteryl hydroxystearate is a useful research compound. Its molecular formula is C45H80O3 and its molecular weight is 669.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

40445-72-5

Molecular Formula

C45H80O3

Molecular Weight

669.1 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-hydroxyoctadecanoate

InChI

InChI=1S/C45H80O3/c1-7-8-9-16-22-37(46)23-17-14-12-10-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h25,34-35,37-42,46H,7-24,26-33H2,1-6H3/t35-,37?,38+,39+,40-,41+,42+,44+,45-/m1/s1

InChI Key

XKMYWNHZAQUEPY-YZGJEOKZSA-N

SMILES

CCCCCCC(CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O

Isomeric SMILES

CCCCCCC(CCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O

Other CAS No.

40445-72-5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Cholesteryl Hydroxystearate: Core Properties and Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl hydroxystearate, an ester of cholesterol and 12-hydroxystearic acid, is a multifaceted compound with significant applications in the cosmetic and pharmaceutical industries. This technical guide provides a comprehensive overview of its fundamental properties, including its physicochemical characteristics, synthesis, and analysis. Furthermore, it explores its biological activities, particularly its emerging role in immunomodulation, and proposes a potential signaling pathway. This document is intended to serve as a core resource for researchers and professionals engaged in the study and application of this unique cholesterol derivative.

Core Properties and Characteristics

This compound is a white, waxy solid or a white to slightly yellowish crystalline substance.[1][2][3] It is characterized by its lipophilic nature, being soluble in non-polar solvents and insoluble in water.[2][3] This inherent hydrophobicity is a key determinant of its function in various applications.

Physicochemical Properties
PropertyValueSource
Molecular Formula C45H80O3[1][4][]
Molecular Weight 669.1 g/mol [1][4]
Appearance White, waxy solid or white to slightly yellowish crystalline substance[1][2][3]
Melting Point ~ 75-80 °C[2]
Solubility Insoluble in water; Soluble in non-polar solvents[2][3]
Computed XLogP3-AA 15.6[1]
Computed Topological Polar Surface Area 46.5 Ų[1]
Chemical Structure

This compound is formed through the esterification of the 3-beta-hydroxyl group of cholesterol with the carboxyl group of 12-hydroxystearic acid.[3] The chemical structure is depicted below.

G cholesterol

Figure 1: Chemical Structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of cholesterol with 12-hydroxystearic acid. While specific, detailed protocols for this exact compound are not widely published, a general procedure based on established esterification methods can be outlined. Common methods for the synthesis of cholesteryl esters include direct esterification, acylation with acyl chlorides, and ester exchange.[]

Generalized Esterification Protocol:

  • Reactant Preparation: Dissolve cholesterol and a slight molar excess of 12-hydroxystearic acid in a suitable aprotic solvent (e.g., toluene (B28343) or dichloromethane) in a round-bottom flask.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid.

  • Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

G cluster_synthesis Synthesis cluster_purification Purification Reactants Cholesterol + 12-Hydroxystearic Acid Solvent Aprotic Solvent (e.g., Toluene) Reactants->Solvent Catalyst Acid Catalyst (e.g., p-TSA) Solvent->Catalyst Reaction Reflux Catalyst->Reaction TLC Monitor by TLC Reaction->TLC Workup Neutralization & Extraction TLC->Workup Drying Drying & Concentration Workup->Drying Purification Recrystallization or Column Chromatography Drying->Purification Final_Product Pure Cholesteryl Hydroxystearate Purification->Final_Product

Figure 2: Generalized Experimental Workflow for Synthesis and Purification.

Analysis of this compound

The characterization and analysis of this compound can be performed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for the separation and quantification of this compound. A C18 column with a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) would be a suitable starting point. Detection can be achieved using a UV detector at a low wavelength or an evaporative light scattering detector (ELSD).

Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with mass spectrometry can be used to confirm the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. For cholesteryl esters, a characteristic fragment ion at m/z 369, corresponding to the cholestadiene ion, is often observed.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The spectra would confirm the presence of the cholesterol backbone and the 12-hydroxystearate acyl chain, with characteristic signals for the steroidal protons and the protons and carbons of the fatty acid chain.

Biological Activity and Signaling

This compound has been noted for its biological activities, particularly its potential in immunomodulation and its relevance in the context of atherosclerosis.

Immunomodulatory Effects

Studies have indicated that this compound can exhibit immune regulatory activity. It has been shown to significantly promote the secretion of nitric oxide (NO) by mouse peritoneal macrophages.[] This suggests a role in modulating macrophage function, which is critical in both innate and adaptive immunity. Furthermore, it has been observed to activate mouse T cells, promoting their secretion of tumor necrosis factor (TNF) and interferon (IFN).[]

Role in Atherosclerosis

Cholesterol and its esters are central to the pathogenesis of atherosclerosis. Oxidized cholesteryl esters are known to accumulate in atherosclerotic lesions and contribute to the inflammatory processes within the arterial wall.[9] While the specific role of this compound in this context is not fully elucidated, its potential to modulate immune cell function suggests it could influence the progression of atherosclerosis.

Proposed Signaling Pathway

The precise signaling pathway initiated by this compound is not yet fully characterized. However, based on the known activities of its constituent molecules and related oxysterols, a plausible pathway can be proposed. Cholesterol and its metabolites are known to interact with nuclear receptors such as the Liver X Receptors (LXRs) and influence the activity of transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs).[10] The observed increase in NO production in macrophages could be mediated through the activation of inducible nitric oxide synthase (iNOS), which is often regulated by transcription factors like NF-κB.

G CHS Cholesteryl Hydroxystearate Receptor Cell Surface or Intracellular Receptor CHS->Receptor T_Cell_Activation T-Cell Activation CHS->T_Cell_Activation Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade NFkB NF-κB Activation Signaling_Cascade->NFkB iNOS iNOS Gene Transcription NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Cytokines TNF & IFN Secretion T_Cell_Activation->Cytokines

References

Cholesteryl Hydroxystearate (CAS 40445-72-5): A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl hydroxystearate (CAS 40445-72-5), an ester of cholesterol and hydroxystearic acid, is a multifaceted compound with emerging applications in biomedical research and drug delivery. While traditionally utilized in the cosmetics industry for its emollient and viscosity-controlling properties, recent preliminary data suggests its potential role in modulating key biological processes, including immune responses and enzyme inhibition. This technical guide provides a comprehensive overview of the current, albeit limited, research applications of this compound, focusing on its potential therapeutic benefits. This document outlines its chemical and physical properties, summarizes available quantitative data, and provides detailed experimental protocols for investigating its biological activities. Furthermore, it visualizes potential signaling pathways and experimental workflows to aid researchers in designing future studies.

Chemical and Physical Properties

This compound is a large, lipophilic molecule with the chemical formula C45H80O3 and a molecular weight of approximately 669.13 g/mol .[] Its structure combines the rigid steroid nucleus of cholesterol with a long, hydroxylated fatty acid chain, imparting unique physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 40445-72-5N/A
Molecular Formula C45H80O3[]
Molecular Weight 669.13 g/mol []
Appearance White to off-white solidN/A
Solubility Soluble in nonpolar organic solventsN/A

Note: Specific quantitative data for properties like melting point, boiling point, and density are not consistently reported in publicly available literature and may vary depending on the purity and isomeric form of the compound.

Research Applications in Biomedicine

Preliminary research suggests that this compound may have therapeutic potential in several areas, primarily stemming from its purported immunomodulatory and enzyme-inhibitory activities.

Immunomodulation: Macrophage Activation

There are indications that this compound can stimulate macrophages, a key component of the innate immune system.[] Activated macrophages play a crucial role in host defense and inflammation, and their modulation can have significant therapeutic implications. One of the key indicators of macrophage activation is the production of nitric oxide (NO), a signaling molecule with diverse physiological and pathological roles.

It is hypothesized that this compound may activate macrophages through signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses.

macrophage_activation cluster_nucleus CHS Cholesteryl Hydroxystearate Receptor Toll-like Receptor (TLR) or other surface receptor CHS->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) p50/p65-IκB IkB->NFkB_inactive NFkB_active NF-κB (active) p50/p65 NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus iNOS_gene iNOS Gene NFkB_active->iNOS_gene activates transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein transcribes & translates NO Nitric Oxide (NO) iNOS_protein->NO produces

Caption: Proposed NF-κB signaling pathway for macrophage activation by this compound.

Enzyme Inhibition: α-Glucosidase

This compound has been reported to exhibit inhibitory activity against α-glucosidase.[] This enzyme is involved in the breakdown of carbohydrates in the small intestine, and its inhibition can delay glucose absorption, a therapeutic strategy for managing type 2 diabetes.

Table 2: Potential Quantitative Data for α-Glucosidase Inhibition by this compound

ParameterDescriptionExpected Value/Unit
IC50 Concentration for 50% inhibitionµM or µg/mL
Ki Inhibition constantµM
Vmax Maximum reaction velocity(unit of product)/min
Km Michaelis constantµM

Note: Specific quantitative data for this compound is not currently available in peer-reviewed literature. The table indicates the types of data that would be generated from inhibition studies.

Potential Applications in Drug Delivery

The amphiphilic nature of this compound, combining a hydrophilic hydroxyl group with a large lipophilic sterol and fatty acid backbone, makes it a candidate for use in drug delivery systems. Such molecules can self-assemble into various nanostructures, such as nanoparticles or liposomes, which can encapsulate and deliver therapeutic agents.

drug_delivery cluster_formulation Formulation cluster_process Nanoparticle Formation cluster_characterization Characterization CHS Cholesteryl Hydroxystearate Mixing Mixing/Homogenization CHS->Mixing Drug Therapeutic Agent Drug->Mixing Solvent Organic Solvent Solvent->Mixing Aq_Phase Aqueous Phase Evaporation Solvent Evaporation Mixing->Evaporation SelfAssembly Self-Assembly Evaporation->SelfAssembly Nanoparticle Drug-Loaded Nanoparticle SelfAssembly->Nanoparticle Size Particle Size (DLS) Zeta Zeta Potential EE Encapsulation Efficiency Release In Vitro Release Nanoparticle->Size Nanoparticle->Zeta Nanoparticle->EE Nanoparticle->Release

Caption: General workflow for the formulation and characterization of this compound-based drug delivery nanoparticles.

Experimental Protocols

The following are generalized protocols for investigating the potential biological activities of this compound. These protocols are based on standard methodologies and would require optimization for this specific compound.

Macrophage Nitric Oxide Production Assay

Objective: To determine if this compound stimulates nitric oxide (NO) production in macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Lipopolysaccharide (LPS) (positive control)

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in DMEM. The final solvent concentration should be non-toxic to the cells (typically <0.1%).

    • Remove the old media from the cells and replace it with fresh media containing different concentrations of this compound.

    • Include a vehicle control (solvent only) and a positive control (e.g., 1 µg/mL LPS).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

  • Nitrite (B80452) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (from Griess Reagent kit) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on α-glucosidase activity.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • Phosphate (B84403) buffer (pH 6.8)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3) solution

  • 96-well microplate

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add:

    • 20 µL of various concentrations of this compound solution.

    • 20 µL of α-glucosidase solution (in phosphate buffer).

    • Include a vehicle control and a positive control (acarbose).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of pNPG solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Add 80 µL of Na2CO3 solution to stop the reaction.

  • Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Conclusion and Future Directions

This compound presents an intriguing profile for researchers in the biomedical and pharmaceutical fields. The preliminary data, though sparse, suggests potential therapeutic avenues in immunomodulation and metabolic disease. However, rigorous scientific investigation is required to validate these initial findings. Future research should focus on:

  • Quantitative Characterization: Detailed studies to determine the precise physicochemical properties of this compound.

  • In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to confirm its effects on macrophage activation, α-glucosidase inhibition, and its potential role in atherosclerosis. This should include elucidation of the underlying molecular mechanisms and signaling pathways.

  • Drug Delivery System Development: Systematic formulation and characterization of this compound-based drug delivery systems to assess their efficacy for encapsulating and delivering various therapeutic agents.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising applications of this compound.

References

The Untapped Potential of Cholesteryl Hydroxystearate in Biomedical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl hydroxystearate, a cholesterol ester, is emerging as a compound of significant interest within the biomedical research community. Its unique physicochemical properties, including its propensity to form liquid crystals, make it a versatile candidate for various therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of the current understanding of this compound, consolidating its known biological activities, potential therapeutic applications, and relevant experimental methodologies. While quantitative data on its specific efficacy remains nascent, this document aims to equip researchers with the foundational knowledge and procedural frameworks to explore its full potential in areas such as atherosclerosis, hypercholesterolemia, immunomodulation, and as a potential antidiabetic agent.

Introduction to this compound

This compound is an ester formed from cholesterol and hydroxystearic acid. The position of the hydroxyl group on the stearic acid chain can vary, with 12-hydroxystearate and 9-hydroxystearate being common isomers. This structural feature imparts amphiphilic properties to the molecule, influencing its self-assembly into various liquid crystalline structures. These ordered fluid phases are particularly relevant for biomedical applications, offering unique possibilities for drug delivery and interaction with biological membranes.

Chemical Structure:

G cluster_0 Synthesis Workflow Reactants Cholesterol + Hydroxystearic Acid + DMAP in DCM DCC DCC in DCM (0°C) Reaction Stir at RT (24h) Reactants->Reaction DCC->Reaction Filtration Filter to remove Dicyclohexylurea Reaction->Filtration Concentration Concentrate filtrate Filtration->Concentration Purification Column Chromatography (Silica gel, Hexane/EtOAc) Concentration->Purification Product Cholesteryl Hydroxystearate Purification->Product Characterization NMR, Mass Spec Product->Characterization G cluster_1 α-Glucosidase Inhibition Assay Workflow Start Prepare reaction mixture: Buffer + α-Glucosidase + This compound PreIncubate Pre-incubate (37°C, 10 min) Start->PreIncubate AddSubstrate Add pNPG (Substrate) PreIncubate->AddSubstrate Incubate Incubate (37°C, 30 min) AddSubstrate->Incubate StopReaction Add Na2CO3 Incubate->StopReaction Measure Measure Absorbance (405 nm) StopReaction->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate G CHS Cholesteryl hydroxystearate Receptor Macrophage Surface Receptor CHS->Receptor Signaling Intracellular Signaling Cascade Receptor->Signaling NFkB NF-κB Activation Signaling->NFkB iNOS iNOS Gene Transcription NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO G CHS Cholesteryl hydroxystearate TCR T-Cell Receptor (TCR) CHS->TCR Downstream Downstream Signaling TCR->Downstream TranscriptionFactors Activation of Transcription Factors (e.g., AP-1, NFAT) Downstream->TranscriptionFactors CytokineGenes Transcription of Cytokine Genes TranscriptionFactors->CytokineGenes Cytokines Secretion of TNF & Interferon CytokineGenes->Cytokines

Cholesteryl Hydroxystearate: A Lipid-Based Compound for Advanced Medical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl hydroxystearate, an ester of cholesterol and 12-hydroxystearic acid, is a lipid-based compound with emerging potential in the medical field. Its unique physicochemical properties, stemming from the combination of the rigid cholesterol backbone and the hydroxyl-functionalized fatty acid chain, make it a versatile component for various biomedical applications. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical characteristics, and its utility in drug delivery, immunomodulation, and diagnostics. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel lipid-based therapeutics and diagnostic agents. While direct research on this compound is still developing, this guide draws upon existing knowledge of cholesterol esters and related lipid systems to provide a thorough understanding of its potential.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through established esterification methods. A common approach involves the reaction of cholesterol with 12-hydroxystearic acid, often in the presence of a catalyst.

Synthesis Protocols

2.1.1 Esterification using Acyl Chloride

This method involves the conversion of 12-hydroxystearic acid to its more reactive acyl chloride derivative, which then readily reacts with cholesterol.

  • Materials: 12-hydroxystearic acid, thionyl chloride (SOCl₂), cholesterol, pyridine (B92270), and an anhydrous non-polar solvent (e.g., toluene).

  • Procedure:

    • Reflux 12-hydroxystearic acid with an excess of thionyl chloride to produce 12-hydroxystearoyl chloride.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • Dissolve the resulting acyl chloride and an equimolar amount of cholesterol in anhydrous toluene.

    • Add a small amount of pyridine to act as a catalyst and scavenger for the HCl produced.

    • Reflux the mixture for several hours until the reaction is complete (monitored by thin-layer chromatography).

    • Cool the reaction mixture and wash with dilute acid, then with water to remove pyridine and unreacted starting materials.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/acetone (B3395972) mixture).

2.1.2 Direct Esterification (Fischer Esterification)

This method involves the direct reaction of cholesterol and 12-hydroxystearic acid in the presence of an acid catalyst.

  • Materials: Cholesterol, 12-hydroxystearic acid, a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), and a solvent that allows for azeotropic removal of water (e.g., toluene).

  • Procedure:

    • Dissolve equimolar amounts of cholesterol and 12-hydroxystearic acid in toluene.

    • Add a catalytic amount of the acid catalyst.

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards product formation.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and neutralize the catalyst with a weak base.

    • Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Purify the product by recrystallization.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in medical formulations. While specific experimental data for this compound is limited, the following table summarizes key computed and expected properties based on its structure and data from similar cholesterol esters.

PropertyValueSource/Method
Molecular Formula C₄₅H₈₀O₃PubChem
Molecular Weight 669.1 g/mol PubChem
Appearance White, waxy solidLookChem
Melting Point ~75-80 °CLookChem
Solubility Soluble in non-polar solvents, practically insoluble in water.LookChem
LogP (calculated) ~15.6PubChem
Critical Micelle Concentration (CMC) Not experimentally determined. Expected to be very low due to high hydrophobicity.Inferred

Medical Applications

This compound holds promise in several medical fields, primarily due to its biocompatibility and its ability to self-assemble into various structures.

Drug Delivery Systems

The amphiphilic nature of this compound makes it an excellent candidate for the formulation of lipid-based drug delivery systems, such as nanoparticles and liposomes. These systems can enhance the solubility, stability, and bioavailability of poorly water-soluble drugs.

3.1.1 Nanoparticle Formulation

Nanoprecipitation is a common and straightforward method for preparing this compound-based nanoparticles.

  • Experimental Protocol: Nanoprecipitation

    • Organic Phase Preparation: Dissolve this compound and the hydrophobic drug (e.g., curcumin) in a water-miscible organic solvent (e.g., acetone or ethanol).

    • Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a stabilizer (e.g., Poloxamer 188 or polyvinyl alcohol) to prevent nanoparticle aggregation.

    • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. The rapid solvent displacement causes the precipitation of the drug and this compound as nanoparticles.

    • Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature or under reduced pressure to evaporate the organic solvent.

    • Purification: The nanoparticles can be purified by centrifugation or dialysis to remove the free drug and excess stabilizer.

3.1.2 Characterization of Nanoparticles

ParameterTypical ValuesMethod
Particle Size 100 - 300 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential -10 to -30 mV (uncoated)Electrophoretic Light Scattering (ELS)
Drug Loading (%) 5 - 15%UV-Vis Spectroscopy or HPLC
Encapsulation Efficiency (%) > 80%UV-Vis Spectroscopy or HPLC

Note: The actual values will depend on the specific formulation parameters such as the drug used, drug-to-lipid ratio, and the type and concentration of the stabilizer.

3.1.3 In Vitro Drug Release

The release of the encapsulated drug from this compound nanoparticles can be evaluated using a dialysis method.

  • Experimental Protocol: In Vitro Drug Release

    • Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Immunomodulatory Effects

Cholesterol and its derivatives are known to play a significant role in modulating the immune system. This compound may exert immunomodulatory effects by influencing the function of immune cells such as macrophages and T-lymphocytes.

3.2.1 Macrophage Activation and Nitric Oxide Production

Cholesteryl esters can influence macrophage activation and the production of signaling molecules like nitric oxide (NO). The potential mechanism involves the modulation of intracellular signaling pathways.

  • Hypothesized Signaling Pathway: Macrophage Activation

An In-depth Technical Guide to the Thermal Properties of Cholesteryl Hydroxystearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of Cholesteryl hydroxystearate, a cholesterol ester of significant interest in various scientific and industrial fields, including pharmaceuticals and materials science. This document outlines its known thermal behavior, offers detailed experimental protocols for its characterization, and presents visual representations of its phase transitions and analytical workflows.

Introduction to this compound

This compound is an ester formed from cholesterol and 12-hydroxystearic acid. Like many cholesteryl esters, it exhibits liquid crystalline properties, a state of matter with properties between those of a conventional liquid and a solid crystal.[1] These characteristics are crucial for its application in drug delivery systems, as emollients in cosmetics, and in the formation of stable, non-greasy films.[][] Understanding the thermal behavior of this compound is paramount for predicting its stability, formulation compatibility, and performance under varying temperature conditions.

Thermal Properties and Phase Transitions

To provide a more detailed understanding of its likely thermal behavior, we can look at its close structural analog, Cholesteryl stearate (B1226849), which lacks the hydroxyl group on the stearic acid chain. The presence of the hydroxyl group in this compound is expected to introduce hydrogen bonding, which could influence its transition temperatures and enthalpies compared to Cholesteryl stearate.

Data Presentation: Thermal Properties of Cholesteryl Esters

The following table summarizes the known thermal data for this compound and its non-hydroxylated analog, Cholesteryl stearate. This comparison allows for an informed estimation of the thermal behavior of this compound.

CompoundTransitionTemperature (°C)Enthalpy (ΔH)Reference
This compound Crystalline Solid to Isotropic Liquid (Melting)75 - 80Not available[]
Cholesteryl stearate Crystalline to Isotropic Liquid83Not available[4]
Isotropic Liquid to Cholesteric Phase79.5Not available[4]
Cholesteric to Smectic Phase75.5Not available[4]

Note: The hydroxyl group in this compound can form intermolecular hydrogen bonds, which may lead to a higher melting point and different liquid crystal phase transition temperatures compared to Cholesteryl stearate. Further experimental validation is required to determine the precise transition temperatures and enthalpies.

Experimental Protocols for Thermal Analysis

To accurately characterize the thermal properties of this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary recommended techniques.

Differential Scanning Calorimetry (DSC) Protocol

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This technique is ideal for determining melting points, crystallization temperatures, and the enthalpies of these transitions.

Objective: To determine the phase transition temperatures and associated enthalpies of this compound.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Sample Preparation:

  • Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of sample during heating.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

Experimental Conditions:

  • Temperature Program:

    • Equilibrate at 25°C.

    • Ramp up to 120°C at a heating rate of 10°C/min.

    • Hold at 120°C for 5 minutes to ensure complete melting.

    • Ramp down to 25°C at a cooling rate of 10°C/min.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

Data Analysis:

  • Plot the heat flow as a function of temperature.

  • Determine the onset temperature, peak temperature, and enthalpy of any endothermic (melting, liquid crystal transitions) and exothermic (crystallization) events.

  • The melting point is typically taken as the onset of the melting endotherm.

  • The enthalpy of transition is calculated by integrating the area under the transition peak.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is used to determine the thermal stability and decomposition profile of a material.

Objective: To evaluate the thermal stability and decomposition temperature of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

Experimental Conditions:

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp up to 600°C at a heating rate of 10°C/min.

  • Atmosphere: Nitrogen or air at a flow rate of 50 mL/min (to study decomposition in an inert or oxidative environment, respectively).

Data Analysis:

  • Plot the percentage of weight loss as a function of temperature.

  • Determine the onset temperature of decomposition, which indicates the temperature at which significant weight loss begins.

  • The derivative of the weight loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

Visualization of Experimental Workflow and Phase Transitions

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols and the expected phase behavior of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis weigh Weigh Sample (3-5 mg for DSC, 5-10 mg for TGA) pan Place in appropriate pan (Al for DSC, Ceramic/Pt for TGA) weigh->pan seal Seal pan (DSC) pan->seal tga_setup Instrument Setup: - Purge Gas (N2 or Air) - Temperature Program pan->tga_setup dsc_setup Instrument Setup: - Reference Pan - Purge Gas (N2) - Temperature Program seal->dsc_setup dsc_run Run DSC Scan: Heating and Cooling Cycles dsc_setup->dsc_run dsc_data Data Analysis: - Identify Transition Temps (Tm, Tc) - Calculate Enthalpies (ΔH) dsc_run->dsc_data tga_run Run TGA Scan: Heating Ramp tga_setup->tga_run tga_data Data Analysis: - Determine Onset of Decomposition - Analyze DTG for Max Decomposition Rate tga_run->tga_data

Experimental workflow for thermal analysis.

Phase_Transitions Solid Crystalline Solid Smectic Smectic Phase Solid->Smectic Heating Smectic->Solid Cooling (Crystallization) Cholesteric Cholesteric Phase Smectic->Cholesteric Heating Cholesteric->Smectic Cooling Isotropic Isotropic Liquid Cholesteric->Isotropic Heating (Clearing Point) Isotropic->Cholesteric Cooling

Expected phase transitions of this compound.

Conclusion

This technical guide has synthesized the available information on the thermal properties of this compound, providing a foundation for researchers and professionals in drug development and materials science. While a precise dataset for this specific compound is still emerging, the comparative data with Cholesteryl stearate offers valuable insights into its expected behavior. The detailed experimental protocols for DSC and TGA provide a clear roadmap for obtaining the necessary quantitative data to fully characterize this promising material. Further research is encouraged to elucidate the specific transition enthalpies and to explore the full potential of this compound in various applications.

References

Preliminary Investigation of Salacos HS: A Technical Overview for Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on publicly available data regarding the cosmetic ingredient "Salacos HS." It is intended for researchers, scientists, and formulation development professionals in the cosmetics and personal care industry. "Salacos HS" as described in the available literature is a cosmetic ingredient and should not be confused with any therapeutic or pharmaceutical agent. No scientific literature was found describing "Salacos HS" in the context of drug development, clinical trials, or as a modulator of biological signaling pathways.

Introduction

Salacos HS is the trade name for the cosmetic ingredient Cholesteryl Hydroxystearate.[1][2] It is primarily utilized in cosmetic and personal care formulations for its emollient, viscosity-controlling, and skin-conditioning properties.[1] A related product, Salacos HS-6C, is Polyhydroxystearic Acid, which functions as a pigment dispersant.[3][4] This technical guide provides a summary of the available information on these ingredients.

Physicochemical Properties and Functions

The quantitative data available for Salacos HS and Salacos HS-6C is limited to typical physicochemical properties provided in technical datasheets.

Table 1: Summary of Salacos HS Properties

PropertyDescriptionReference
INCI Name This compound[1]
Appearance Light yellow petrolatum-like or waxy substance[2]
Odor Slightly characteristic[2]
Primary Functions Emollient, Viscosity Controlling Agent, Skin Conditioning Agent[1]
Key Feature Good water-holding capability, similar to intercellular lipids[1][2]
Origin Animal-based[1]

Table 2: Summary of Salacos HS-6C Properties

PropertyDescriptionReference
INCI Name Polyhydroxystearic Acid[3]
Appearance Light-brown liquid or petrolatum-like substance[4]
Odor Slightly characteristic[4]
Primary Function Pigment Dispersant[3][4]
Key Feature Excellent pigment dispersing ability[3]
Origin Vegetable-origin[3][4]

Applications in Cosmetic Formulations

The primary application of Salacos HS and Salacos HS-6C is in the formulation of various cosmetic products.

Salacos HS is recommended for use in:

  • Creams and milk lotions[1][2]

  • Lipsticks and foundations[1][2]

  • Hair treatments and hair colors[1][2]

  • Bath salts[1][2]

Salacos HS-6C is recommended for use in:

  • Foundations[3][4]

  • Sunscreens[3][4]

  • Cleansing foams[3][4]

Experimental Protocols and Performance Data

Detailed experimental protocols in the context of pharmacological studies are not available for Salacos HS. However, a product brochure for Salacos HS-6C provides some methods for evaluating its performance in cosmetic formulations.

Table 3: Performance Evaluation Protocols for Salacos HS-6C in Cosmetic Formulations

ExperimentMethodology
Moisturizing Effect Evaluation 1. Cleanse the skin with soap and acclimate at 20°C and 40% humidity for 30 minutes. 2. Measure baseline skin moisture. 3. Wash the skin with a creamy foaming cleanser containing 2% Salacos® HS-6C or a blank formulation. 4. Acclimate the skin again for 30 minutes under the same conditions. 5. Measure skin moisture post-washing and compare it to the baseline.
Foam Elasticity Measurement 1. Prepare a solution of 1g of creamy foaming cleanser with 2% Salacos® HS-6C or a blank formulation in 20g of water. 2. Heat the solution to 30°C and foam by stirring with a disper mixer at 3,000 rpm for 2 minutes. 3. Measure the elasticity of the foam using a rheometer.
Pigment Dispersion Ability Test 1. Mix 4g of the oil sample (containing the dispersant) with 20g of Titanium Dioxide uniformly at 25°C. 2. Titrate with Ethylhexyl Palmitate while stirring until the mixture forms a lump (Wet Point). 3. Continue adding Ethylhexyl Palmitate while stirring until the mixture starts to flow (Fluidity Point). 4. Evaluate the pigment dispersing ability by the Wet Point value and the difference between the Fluidity Point and Wet Point.
Sunscreen Stability Observation 1. Prepare a sunscreen formulation with 1% Salacos® HS-6C and a blank formulation. 2. Shake both formulations and let them stand. 3. Observe the appearance and phase separation after 60 minutes.
In-vitro SPF Measurement 1. Apply a defined amount of sunscreen onto a PMMA plate and let it rest for 15 minutes. 2. Measure the SPF value using an SPF analyzer.

Logical Workflow of Salacos HS-6C in a Sunscreen Formulation

The following diagram illustrates the functional role of Salacos HS-6C in improving the performance of a sunscreen formulation.

Salacos_HS6C_Sunscreen_Workflow cluster_formulation Sunscreen Formulation cluster_process Dispersion & Emulsification cluster_outcome Final Product Performance Pigment Pigment (e.g., TiO2, ZnO) Dispersion Improved Pigment Dispersion Pigment->Dispersion OilPhase Oil Phase OilPhase->Dispersion Emulsion Stable Emulsion OilPhase->Emulsion WaterPhase Water Phase WaterPhase->Emulsion Salacos Salacos HS-6C Salacos->Dispersion aids Dispersion->Emulsion SPF Enhanced & Uniform SPF Emulsion->SPF Aesthetics Improved Skin Feel & Appearance Emulsion->Aesthetics Stability Long-term Stability Emulsion->Stability

Caption: Functional workflow of Salacos HS-6C in a sunscreen formulation.

Conclusion

The available data indicates that "Salacos HS" (this compound) and "Salacos HS-6C" (Polyhydroxystearic Acid) are functional ingredients for the cosmetic industry. Their roles are well-defined within the context of cosmetic formulation to act as emollients, viscosity modifiers, and pigment dispersants. There is no evidence in the scientific literature to suggest that these ingredients are being investigated as therapeutic agents for any medical condition. Researchers and drug development professionals seeking information on treatments for conditions sometimes abbreviated as "HS" (such as Hidradenitis Suppurativa) should look for specific therapeutic molecules and clinical trial data related to that disease, which are unrelated to the cosmetic ingredient Salacos HS.

References

An In-depth Technical Guide to the Core Synthesis Methods for Cholesteryl 12-Hydroxystearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl 12-hydroxystearate, an ester of cholesterol and 12-hydroxystearic acid, is a molecule of significant interest in various scientific fields, including drug delivery and materials science. Its unique amphiphilic nature, combining the rigid steroidal backbone of cholesterol with the flexible, hydroxylated fatty acid chain, imparts valuable physicochemical properties. This technical guide provides a comprehensive overview of the fundamental methods for the synthesis of cholesteryl 12-hydroxystearate, focusing on direct esterification, the acyl chloride method, and enzymatic transesterification. Detailed experimental protocols, data presentation in tabular format, and visual representations of the synthetic pathways are included to facilitate understanding and replication by researchers.

Introduction

Cholesteryl esters are a class of lipids formed by the esterification of cholesterol with a fatty acid.[1] Cholesteryl 12-hydroxystearate incorporates 12-hydroxystearic acid, a saturated fatty acid distinguished by a hydroxyl group at its 12th carbon position. This hydroxyl group introduces a polar functionality into an otherwise nonpolar molecule, influencing its self-assembly properties and potential for further chemical modification. The synthesis of this specific cholesteryl ester can be approached through several classical and modern organic chemistry techniques. This guide will delve into the three primary methods: direct esterification, the acyl chloride method, and lipase-catalyzed transesterification.[]

Synthesis Methodologies

The synthesis of cholesteryl 12-hydroxystearate involves the formation of an ester linkage between the 3-β-hydroxyl group of cholesterol and the carboxylic acid group of 12-hydroxystearic acid. The choice of method depends on factors such as desired yield, purity requirements, and tolerance to different reaction conditions.

Direct Esterification (Steglich Esterification)

Direct esterification, particularly the Steglich esterification, is a mild and efficient method for forming ester bonds, even between sterically hindered alcohols like cholesterol and carboxylic acids.[3] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[4][5]

  • Materials:

    • Cholesterol (1 equivalent)

    • 12-Hydroxystearic Acid (1.1 - 1.5 equivalents)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 - 1.5 equivalents)

    • 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equivalents)

    • Anhydrous Dichloromethane (DCM)

    • 0.5 N Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

    • Hexane and Ethyl Acetate (B1210297)

  • Procedure:

    • In a round-bottom flask, dissolve cholesterol (1 eq) and 12-hydroxystearic acid (1.2 eq) in anhydrous DCM.

    • Add DMAP (0.15 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (e.g., 8:2 v/v) eluent system.

    • Upon completion, filter the mixture to remove the precipitated N,N'-dicyclohexylurea (DCU) byproduct.[6]

    • Wash the filtrate sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure cholesteryl 12-hydroxystearate.[5]

Steglich_Esterification cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification chol Cholesterol mix Mix Reactants in DCM chol->mix hsa 12-Hydroxystearic Acid hsa->mix dcc DCC add_dcc Add DCC Solution dcc->add_dcc dmap DMAP dmap->mix dcm Anhydrous DCM dcm->mix cool Cool to 0°C mix->cool cool->add_dcc stir Stir at RT for 12-24h add_dcc->stir filter Filter DCU stir->filter wash Aqueous Washes (HCl, H₂O, NaHCO₃) filter->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Cholesteryl 12-Hydroxystearate purify->product

Caption: Workflow for the synthesis of Cholesteryl 12-hydroxystearate via Steglich esterification.

Acyl Chloride Method

This method involves the conversion of 12-hydroxystearic acid to its more reactive acyl chloride derivative, 12-hydroxystearoyl chloride, which then readily reacts with cholesterol to form the ester. This is a two-step process.

  • Step 1: Synthesis of 12-Hydroxystearoyl Chloride

    • Materials:

      • 12-Hydroxystearic Acid

      • Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)

      • Anhydrous solvent (e.g., Dichloromethane or Toluene)

    • Procedure:

      • In a fume hood, dissolve 12-hydroxystearic acid in the anhydrous solvent.

      • Slowly add an excess of thionyl chloride or oxalyl chloride at room temperature.

      • Stir the mixture at room temperature or with gentle heating until the evolution of gas ceases.

      • Remove the excess reagent and solvent under reduced pressure to obtain crude 12-hydroxystearoyl chloride. This is often used immediately in the next step.

  • Step 2: Esterification of Cholesterol

    • Materials:

      • Cholesterol

      • Crude 12-Hydroxystearoyl Chloride

      • Anhydrous solvent (e.g., Dichloromethane or Pyridine)

      • A mild base (e.g., Pyridine (B92270) or Triethylamine, if not used as the solvent)

    • Procedure:

      • Dissolve cholesterol in the anhydrous solvent.

      • If not using pyridine as the solvent, add a stoichiometric amount of a mild base.

      • Cool the solution to 0 °C.

      • Slowly add the crude 12-hydroxystearoyl chloride (dissolved in a small amount of the anhydrous solvent).

      • Allow the reaction to warm to room temperature and stir for several hours.

      • Monitor the reaction by TLC.

      • Upon completion, quench the reaction with water.

      • Perform an aqueous workup similar to the Steglich esterification (acidic, basic, and brine washes).

      • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Acyl_Chloride_Method cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification hsa 12-Hydroxystearic Acid acyl_chloride 12-Hydroxystearoyl Chloride hsa->acyl_chloride  + SOCl₂ socl2 SOCl₂ or (COCl)₂ ester Cholesteryl 12-Hydroxystearate acyl_chloride->ester  + Cholesterol, Base cholesterol Cholesterol cholesterol->ester base Pyridine or Et₃N base->ester

Caption: Two-step synthesis of Cholesteryl 12-hydroxystearate via the acyl chloride method.

Lipase-Catalyzed Transesterification

Enzymatic methods offer a greener and more selective alternative to chemical synthesis. Lipases can catalyze the transesterification reaction between an ester of 12-hydroxystearic acid (e.g., methyl 12-hydroxystearate) and cholesterol.[7][8] This method often proceeds under milder conditions and can exhibit high regioselectivity.

  • Materials:

    • Cholesterol

    • Methyl 12-hydroxystearate

    • Immobilized Lipase (B570770) (e.g., Novozym 435 from Candida antarctica lipase B)[9]

    • Anhydrous organic solvent (e.g., Toluene or Hexane)

    • Molecular sieves (optional, to remove methanol (B129727) byproduct)

  • Procedure:

    • Dissolve cholesterol and methyl 12-hydroxystearate in the anhydrous organic solvent in a reaction vessel.

    • Add the immobilized lipase to the mixture.

    • If desired, add activated molecular sieves to the reaction to remove the methanol byproduct and drive the equilibrium towards the product.

    • Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with gentle agitation for 24-72 hours.

    • Monitor the reaction progress by TLC or Gas Chromatography (GC).

    • Upon completion, filter off the immobilized lipase for reuse.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to separate the desired cholesteryl ester from unreacted starting materials and any byproducts.

Lipase_Transesterification cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification chol Cholesterol mix Combine Reactants & Catalyst chol->mix mhs Methyl 12-Hydroxystearate mhs->mix lipase Immobilized Lipase lipase->mix solvent Anhydrous Solvent solvent->mix incubate Incubate at 40-60°C with Agitation mix->incubate filter Filter to Remove Lipase incubate->filter concentrate Remove Solvent filter->concentrate purify Column Chromatography concentrate->purify product Cholesteryl 12-Hydroxystearate purify->product

Caption: Workflow for the enzymatic synthesis of Cholesteryl 12-hydroxystearate.

Data Presentation

While specific yield and purity data for the synthesis of Cholesteryl 12-hydroxystearate are not extensively reported in the literature, the following table provides a comparative summary of what can be expected from each method based on analogous reactions.

Synthesis Method Typical Yield Purity before Chromatography Key Advantages Key Disadvantages
Direct Esterification (Steglich) 60-85%ModerateMild reaction conditions, good for sterically hindered substrates.[3]Formation of DCU byproduct can complicate purification; DCC is an allergen.[4][6]
Acyl Chloride Method 70-90%Moderate to HighHigh reactivity of acyl chloride leads to faster reactions and potentially higher yields.Requires an extra step to synthesize the acyl chloride; reagents like SOCl₂ are corrosive.
Lipase-Catalyzed Transesterification 50-95% (variable)HighEnvironmentally friendly, high selectivity, mild conditions, reusable catalyst.[10]Slower reaction rates, potential for enzyme denaturation, higher initial cost of enzyme.

Characterization

The successful synthesis of cholesteryl 12-hydroxystearate should be confirmed by standard analytical techniques.

  • Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of the final product. The product, being less polar than cholesterol and 12-hydroxystearic acid, will have a higher Rf value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. Key signals to identify include those from the cholesterol backbone, the long aliphatic chain of the stearate, and the characteristic signals of the ester linkage and the hydroxyl group.[11][12]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch at approximately 1735 cm⁻¹ and a broad O-H stretch from the hydroxyl group around 3400 cm⁻¹.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the formation of the desired product.

Conclusion

The synthesis of cholesteryl 12-hydroxystearate can be effectively achieved through direct esterification, the acyl chloride method, or enzymatic transesterification. The choice of method will be dictated by the specific requirements of the research, including scale, desired purity, and available resources. The Steglich esterification offers a reliable and mild approach, while the acyl chloride method provides a more reactive route. For a green and highly selective synthesis, lipase-catalyzed transesterification is an excellent option. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and characterization of this important molecule.

References

Physical and chemical properties of Cholesteryl hydroxystearate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Cholesteryl Hydroxystearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an ester formed from the reaction of cholesterol and 12-hydroxystearic acid.[1][2][3] This molecule combines the rigid, hydrophobic sterol backbone of cholesterol with a long, hydroxylated fatty acid chain, resulting in unique physicochemical properties. These characteristics make it a subject of interest in various fields, including cosmetics, where it functions as an emollient and viscosity-controlling agent, and in biomedical research for its potential role in drug delivery and treating conditions like atherosclerosis.[][][6][7][8] This guide provides a comprehensive overview of its known physical and chemical properties, supported by experimental methodologies for its characterization.

Chemical and Physical Properties

This compound is a white, waxy, crystalline solid.[1][9] It is highly resistant to water and soluble in non-polar solvents.[1][9] Its amphiphilic nature, derived from the hydrophilic 3-hydroxy group of cholesterol and the hydroxyl group on the stearate (B1226849) chain, combined with a large hydrophobic domain, is key to its function in various applications.[6]

Quantitative Data Summary

A summary of the key quantitative properties of this compound is presented below.

PropertyValueSource
Molecular Formula C45H80O3[][9][10][11]
Molecular Weight 669.11 - 669.13 g/mol [][9][10][11]
CAS Number 40445-72-5[9][10]
Appearance White to slightly yellowish, waxy solid[1][9]
Melting Point Approx. 75-80 °C[9]
Water Solubility 3.484e-012 mg/L @ 25 °C (estimated)[12]
XlogP3-AA 15.6 (estimated)[12]

IUPAC Name: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-hydroxyoctadecanoate[][10]

Synonyms: Cholesteryl 12-hydroxystearate, Salacos HS, Estemol CHS, Cholest-5-en-3-ol (3.beta.)-, 12-hydroxyoctadecanoate.[][9][10][12]

Molecular Structure and Synthesis

This compound is synthesized through the esterification of cholesterol and 12-hydroxystearic acid. This can be achieved via several chemical methods, including direct esterification, or by using acyl chlorides or ester exchange reactions.[] The resulting molecule consists of the cholesterol steroid nucleus linked to the C18 hydroxy fatty acid chain through an ester bond at the 3-position of the cholesterol ring.

G Synthesis of this compound Cholesterol Cholesterol Product Cholesteryl 12-Hydroxystearate Cholesterol->Product Esterification HydroxystearicAcid 12-Hydroxystearic Acid HydroxystearicAcid->Product

Caption: Synthesis pathway of Cholesteryl 12-Hydroxystearate.

Experimental Protocols and Characterization

The analysis and characterization of cholesteryl esters like this compound involve a combination of chromatographic, spectrometric, and thermal analysis techniques.

Chromatographic Separation

Methodology: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are essential for isolating and purifying cholesteryl esters from complex mixtures.

  • Sample Preparation: Lipid extraction from biological samples is performed using established protocols. For analysis, samples can be dissolved in a non-polar solvent like hexane.

  • Solid-Phase Extraction (SPE): To separate cholesteryl esters from free sterols and other lipids, a silica (B1680970) gel column can be used. Cholesteryl esters are typically eluted first with a non-polar mobile phase such as hexane/ethyl acetate (B1210297) (90/10, v/v).[13]

  • Thin-Layer Chromatography (TLC): For qualitative analysis and purification, samples can be spotted on silica gel plates and developed using a solvent system like hexane/ether/acetic acid (70/30/1, v/v).[13] Spots can be visualized using a fluorescent spray like primuline.[13]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the direct profiling and quantification of individual cholesteryl ester species.[14]

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Methodology: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used for detailed structural analysis and sensitive quantification.

  • GC-MS Protocol:

    • Derivatization: For GC-MS analysis, the hydroxyl group on the stearate moiety is typically derivatized (e.g., trimethylsilylation) after extraction and purification. The ester bond may also be cleaved (transmethylation) to analyze the fatty acid component separately.

    • Analysis: The derivatized sample is injected into the GC-MS. The fragmentation pattern observed in the mass spectrum provides structural information. For cholesteryl esters, a characteristic fragment ion corresponding to the dehydrated cholesterol moiety (m/z 369.351) is often observed.[15][16][17]

  • LC-MS/MS Protocol:

    • Ionization: Liquid chromatography is coupled with a mass spectrometer using an ESI source. Cholesteryl esters can be analyzed as lithiated or ammoniated adducts in positive ion mode.[16][17]

    • Fragmentation: Collision-induced dissociation (CID) of the parent ion generates specific fragment ions. The unmodified cholestenyl cation (m/z 369) is a characteristic fragment when the oxidation or modification is on the fatty acyl chain.[18]

    • Quantification: High-throughput quantification can be achieved using direct flow injection analysis and selected reaction monitoring (SRM) with appropriate internal standards (e.g., deuterated cholesterol).[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. While NMR has lower sensitivity compared to MS, it is non-destructive and provides unambiguous structural elucidation.[19]

  • Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

  • Spectral Interpretation: The chemical shifts and coupling constants of the protons and carbons are assigned to the specific atoms in the molecule. Key signals would include those from the cholesterol steroid backbone, the long aliphatic chain of the stearate, the proton adjacent to the hydroxyl group on the stearate, and the protons of the ester linkage.[19][20][21]

Thermal Analysis

Methodology: Differential Scanning Calorimetry (DSC) is used to study the thermotropic behavior of this compound, including its melting point and any liquid crystalline phase transitions.[22]

  • Protocol:

    • A small, precisely weighed amount of the sample is sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are heated at a constant rate.

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting or phase transitions, appear as peaks. The peak maximum provides the transition temperature (Tm), and the area under the peak corresponds to the enthalpy change (ΔH) of the transition.[23] This technique is crucial for understanding the physical state of the ester at different temperatures.[22][24]

G General Workflow for Cholesteryl Ester Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Output Sample Biological or Synthetic Sample Extraction Lipid Extraction Sample->Extraction Purification Purification (SPE/TLC) Extraction->Purification LCMS LC-MS/MS Purification->LCMS Structural Info Quantification GCMS GC-MS Purification->GCMS Structural Info (after derivatization) NMR NMR Purification->NMR Structural Confirmation DSC DSC Purification->DSC Thermal Properties Structure Molecular Structure LCMS->Structure Quant Concentration LCMS->Quant GCMS->Structure NMR->Structure Properties Physical Properties DSC->Properties

References

Methodological & Application

Application Notes and Protocols for Cholesteryl Hydroxystearate Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl hydroxystearate, a derivative of cholesterol, is a lipid compound with significant potential in the development of novel drug delivery systems.[] Its biocompatibility and ability to form stable nanoparticle structures make it an attractive candidate for encapsulating and delivering therapeutic agents. These application notes provide a detailed protocol for the formulation of this compound nanoparticles, drawing upon established methods for solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The protocols outlined below are intended as a starting point and may require optimization depending on the specific application and encapsulated drug.

Data Presentation: Physicochemical Properties of Lipid Nanoparticles

The following table summarizes typical physicochemical properties of lipid nanoparticles formulated with cholesterol or its derivatives, providing a reference for expected outcomes when formulating this compound nanoparticles.

ParameterSolid Lipid Nanoparticles (SLNs)Nanostructured Lipid Carriers (NLCs)Reference
Particle Size (Z-average, nm) 100 - 40050 - 300[2][3]
Polydispersity Index (PDI) < 0.3< 0.25[3]
Zeta Potential (mV) -1.6 to -30-1.6 to -30[3]
Encapsulation Efficiency (%) 86 - 98> 90[4]

Experimental Protocols

Materials and Equipment
  • Lipid Phase: this compound, Co-lipid (e.g., stearic acid, Precirol® ATO 5)

  • Aqueous Phase: Purified water (Milli-Q® or equivalent)

  • Surfactant/Emulsifier: Polysorbate 80 (Tween® 80), Poloxamer 188 (Pluronic® F-68), or Lecithin[5]

  • Drug: Active Pharmaceutical Ingredient (API)

  • Organic Solvent (optional): Ethanol (B145695), acetone

  • Equipment:

    • High-shear homogenizer (e.g., Ultra-Turrax®)

    • High-pressure homogenizer or Microfluidizer

    • Probe sonicator

    • Magnetic stirrer with heating plate

    • Particle size and zeta potential analyzer (e.g., Malvern Zetasizer)

    • Transmission Electron Microscope (TEM)

    • Dialysis tubing or centrifugal filter units for purification

Formulation Method 1: High-Pressure Homogenization (HPH)

This method is suitable for producing stable and uniform nanoparticles and is scalable for industrial production.[5]

  • Preparation of Lipid Phase:

    • Melt the this compound and any co-lipid at a temperature approximately 5-10°C above the melting point of the highest melting lipid.

    • If encapsulating a lipophilic drug, dissolve it in the molten lipid phase.

  • Preparation of Aqueous Phase:

    • Heat the purified water containing the surfactant to the same temperature as the lipid phase.

    • If encapsulating a hydrophilic drug, dissolve it in the aqueous phase.

  • Pre-emulsion Formation:

    • Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Immediately subject the pre-emulsion to high-pressure homogenization for 3-5 cycles at a pressure of 500-1500 bar. The temperature should be maintained above the lipid's melting point.

  • Cooling and Nanoparticle Formation:

    • Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid will recrystallize, forming solid nanoparticles.

Formulation Method 2: Solvent Evaporation/Injection

This method is useful for thermolabile drugs as it can be performed at lower temperatures.[5]

  • Preparation of Organic Phase:

    • Dissolve this compound and the lipophilic drug in a water-miscible organic solvent (e.g., ethanol or acetone).

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution containing the surfactant.

  • Nanoparticle Formation:

    • Inject the organic phase rapidly into the aqueous phase under moderate magnetic stirring.

    • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Solvent Removal:

    • Remove the organic solvent from the nanoparticle dispersion using a rotary evaporator or by dialysis.

Purification of Nanoparticles
  • Dialysis: Dialyze the nanoparticle suspension against purified water for 24 hours using a dialysis membrane with an appropriate molecular weight cut-off to remove excess surfactant and unencapsulated drug.

  • Centrifugation: Alternatively, use centrifugal filter units to separate the nanoparticles from the aqueous phase. Resuspend the nanoparticle pellet in fresh purified water.

Characterization of Nanoparticles
  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • Dilute the nanoparticle suspension with purified water.

    • Analyze the sample using a dynamic light scattering (DLS) instrument.

  • Encapsulation Efficiency (EE) and Drug Loading (DL):

    • Separate the unencapsulated drug from the nanoparticles by centrifugation.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Calculate EE and DL using the following equations:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

  • Morphology:

    • Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM). A negative staining agent (e.g., phosphotungstic acid) may be required.

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_formulation Nanoparticle Formulation cluster_post Post-Formulation lipid_phase Lipid Phase (this compound + Drug) pre_emulsion Pre-emulsification (High-Shear Homogenization) lipid_phase->pre_emulsion aqueous_phase Aqueous Phase (Water + Surfactant) aqueous_phase->pre_emulsion homogenization Homogenization (HPH or Sonication) pre_emulsion->homogenization cooling Cooling & Crystallization homogenization->cooling purification Purification (Dialysis/Centrifugation) cooling->purification characterization Characterization (Size, Zeta, EE, Morphology) purification->characterization final_product Nanoparticle Suspension characterization->final_product

Caption: Experimental workflow for this compound nanoparticle formulation.

quality_attributes formulation_params Formulation Parameters - Lipid Concentration - Surfactant Type/Conc. - Homogenization Pressure/Time physicochemical_props Physicochemical Properties - Particle Size - PDI - Zeta Potential formulation_params->physicochemical_props influences performance_chars Performance Characteristics - Stability - Encapsulation Efficiency - Drug Release Profile physicochemical_props->performance_chars determines therapeutic_efficacy Therapeutic Efficacy & Safety physicochemical_props->therapeutic_efficacy correlates with performance_chars->therapeutic_efficacy impacts

Caption: Interrelationship of nanoparticle quality attributes.

References

Application Notes and Protocols: Utilizing Cholesteryl Hydroxystearate in Liquid Crystal Display Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl hydroxystearate, an ester of cholesterol and hydroxystearic acid, is a chiral molecule that can be employed as a dopant in nematic liquid crystals to induce a cholesteric (or chiral nematic) liquid crystal phase.[1] This induced helical structure gives rise to unique optical properties, such as selective reflection of light, which are fundamental to the operation of certain types of liquid crystal displays (LCDs).[1][2] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the fabrication of cholesteric liquid crystal displays. The protocols are intended to guide researchers through the process of material preparation, device fabrication, and characterization. While this compound is also used in cosmetics, this document focuses on its application in electro-optical devices.[3][4]

Physical and Chemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. It is important to note that while general properties are available, specific quantitative data regarding its performance as a chiral dopant in common nematic hosts for display applications, such as its Helical Twisting Power (HTP), are not extensively reported in the available literature. The HTP is a critical parameter that defines the ability of a chiral molecule to induce a helical structure in a nematic host.[2][5]

Table 1: Physical and Chemical Properties of this compound

PropertyValue / DescriptionSource(s)
Chemical Name [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-hydroxyoctadecanoate[6]
CAS Number 40445-72-5[6][7]
Molecular Formula C45H80O3[6][8]
Molecular Weight 669.11 g/mol [6][8]
Appearance White, waxy solid[7]
Solubility Soluble in non-polar solvents. Insoluble in water.[3][7]
Melting Point Approximately 75-80°C[7]

Principle of Operation: Cholesteric Liquid Crystal Displays

Cholesteric liquid crystal displays (ChLCDs) operate based on the unique properties of the cholesteric phase. By doping a nematic liquid crystal with a chiral molecule like this compound, a helical structure is formed.[1] This structure can exist in different states, primarily the planar (reflecting) and focal conic (scattering or transparent) states. The transition between these states can be controlled by an applied electric field, forming the basis of the display's operation.[9][10]

The pitch (p) of the helical structure, which is the distance over which the director rotates by 360°, is inversely proportional to the concentration (c) of the chiral dopant and its Helical Twisting Power (HTP).[2][5] The relationship is given by the formula:

p = 1 / (HTP * c)

The selective reflection wavelength (λ₀) is determined by the pitch and the average refractive index (n) of the liquid crystal:

λ₀ = n * p

By carefully selecting the concentration of this compound, the reflection wavelength can be tuned, in principle, across the visible spectrum.

Experimental Protocols

The following protocols provide a step-by-step guide for the fabrication of a cholesteric liquid crystal display using this compound as a chiral dopant.

Protocol 1: Preparation of the Cholesteric Liquid Crystal Mixture

This protocol describes the preparation of a cholesteric liquid crystal mixture by doping a nematic liquid crystal host with this compound. A common nematic host used in research is 4-cyano-4'-pentylbiphenyl (B1218408) (5CB).

Materials:

  • Nematic liquid crystal (e.g., 5CB)

  • This compound

  • Glass vial

  • Hot plate with magnetic stirring

  • Precision balance

Procedure:

  • Accurately weigh the calculated amounts of the nematic liquid crystal and this compound and place them in a clean glass vial.

  • Heat the vial on a hot plate to a temperature above the clearing point of the nematic liquid crystal and the melting point of this compound (e.g., 85-90°C).

  • Gently stir the mixture using a magnetic stirrer until the this compound is completely dissolved and the mixture is homogeneous.

  • Slowly cool the mixture to room temperature. The mixture is now ready for cell filling.

Protocol 2: Liquid Crystal Display Cell Fabrication

This protocol outlines the fabrication of a basic liquid crystal cell.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Alignment layer material (e.g., polyimide solution)

  • Solvents for cleaning (e.g., acetone (B3395972), isopropanol)

  • UV-curable epoxy

  • Spacers of desired thickness (e.g., 5-10 µm)

  • Spin coater

  • Hot plate

  • UV lamp

  • Rubbing machine (or manual rubbing setup)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating them in a sequence of acetone and isopropanol, followed by rinsing with deionized water and drying with nitrogen gas.

  • Alignment Layer Coating:

    • Deposit a thin layer of polyimide solution onto the ITO surface of each substrate using a spin coater. The spinning speed and time should be optimized to achieve a uniform layer of a few tens of nanometers.

    • Pre-bake the coated substrates on a hot plate to evaporate the solvent (e.g., 80°C for 5 minutes).

    • Hard-bake the substrates at a higher temperature (e.g., 180-200°C for 1 hour) to cure the polyimide.[11]

  • Rubbing:

    • Create a preferential alignment direction by rubbing the polyimide surface with a velvet cloth-wrapped roller.[11] The rubbing direction on the two substrates should be anti-parallel for a standard twisted nematic-like cell structure.

  • Cell Assembly:

    • Dispense a line of UV-curable epoxy along the edges of one of the substrates, leaving a small gap for filling.

    • Mix the desired size spacers into the epoxy or sprinkle them onto the substrate to ensure a uniform cell gap.

    • Place the second substrate on top of the first, with the alignment layers facing each other and the rubbing directions anti-parallel.

    • Gently press the substrates together and expose the edges to a UV lamp to cure the epoxy and seal the cell.

  • Cell Filling:

    • Heat the prepared cholesteric liquid crystal mixture to its isotropic phase.

    • Place a drop of the mixture at the filling gap of the empty cell.

    • Fill the cell via capillary action. This process can be facilitated by placing the cell in a vacuum chamber.

    • Seal the filling gap with a small amount of UV-curable epoxy and cure it.

  • Annealing: Slowly cool the filled cell to room temperature to allow for the formation of a well-aligned cholesteric texture.

Protocol 3: Electro-Optical Characterization

This protocol describes the basic characterization of the fabricated ChLCD cell.

Materials:

  • Function generator

  • Voltage amplifier

  • Polarizing optical microscope

  • Photodetector

  • Oscilloscope

  • Light source

Procedure:

  • Texture Observation: Observe the liquid crystal texture under a polarizing optical microscope. In the initial state, a planar or focal conic texture should be visible.

  • Switching Voltage:

    • Apply an AC square wave voltage to the ITO electrodes of the cell.

    • Gradually increase the voltage and observe the change in the liquid crystal texture. The voltage at which the texture switches from planar to focal conic or from focal conic to homeotropic (transparent) is the threshold voltage.

  • Response Time Measurement:

    • Apply a square wave voltage to switch the cell between its two states.

    • Measure the change in light transmission through the cell using a photodetector connected to an oscilloscope.

    • The rise time (time to switch ON) and decay time (time to switch OFF) can be determined from the oscilloscope trace.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental work.

Table 2: Properties of this compound Doped Nematic Liquid Crystal Mixtures

Nematic HostDopant Concentration (wt%)Helical Pitch (µm)Selective Reflection Wavelength (nm)Clearing Point (°C)
5CB1.0Experimental ValueExperimental ValueExperimental Value
5CB2.0Experimental ValueExperimental ValueExperimental Value
5CB5.0Experimental ValueExperimental ValueExperimental Value
Other............

Table 3: Electro-Optical Performance of the Fabricated ChLCD

Dopant Concentration (wt%)Switching Voltage (V)Rise Time (ms)Decay Time (ms)Contrast Ratio
1.0Experimental ValueExperimental ValueExperimental ValueExperimental Value
2.0Experimental ValueExperimental ValueExperimental ValueExperimental Value
5.0Experimental ValueExperimental ValueExperimental ValueExperimental Value

Visualizations

Signaling Pathway: Chiral Induction in a Nematic Host

The following diagram illustrates the conceptual mechanism of how a chiral dopant, such as this compound, induces a helical structure in a nematic liquid crystal.

G cluster_0 Molecular Interaction cluster_1 Macroscopic Structure Nematic Nematic Liquid Crystal (e.g., 5CB) Mixture Doped Nematic Mixture Nematic->Mixture Host NematicPhase Nematic Phase (Orientational Order) Dopant This compound (Chiral Dopant) Dopant->Mixture Guest CholestericPhase Cholesteric Phase (Helical Structure) Mixture->CholestericPhase Induces Chirality

Caption: Molecular interaction leading to the formation of a cholesteric phase.

Experimental Workflow: ChLCD Fabrication

This diagram outlines the major steps involved in the fabrication of a cholesteric liquid crystal display.

G cluster_0 Material Preparation cluster_1 Cell Fabrication cluster_2 Device Assembly & Characterization A Prepare Cholesteric LC Mixture (Nematic + this compound) F Fill Cell with LC Mixture A->F B Clean ITO Substrates C Coat Alignment Layer (e.g., Polyimide) B->C D Rub Alignment Layer C->D E Assemble Cell with Spacers D->E E->F G Seal and Anneal F->G H Electro-Optical Characterization (Switching, Response Time) G->H

Caption: Workflow for the fabrication and characterization of a ChLCD.

Logical Relationship: Electric Field Switching of ChLCD

This diagram illustrates the logical relationship between the applied electric field and the corresponding states of the cholesteric liquid crystal.

G cluster_0 Electric Field Control cluster_1 Liquid Crystal State NoField No Electric Field (V=0) Planar Planar State (Reflecting) NoField->Planar LowField Low Electric Field (V < V_th) FocalConic Focal Conic State (Scattering/Transparent) LowField->FocalConic HighField High Electric Field (V > V_th) Homeotropic Homeotropic State (Transparent) HighField->Homeotropic

Caption: Relationship between electric field and ChLCD operational states.

Conclusion

This compound serves as a viable chiral dopant for inducing a cholesteric phase in nematic liquid crystals, enabling the fabrication of electro-optical devices. The protocols and information provided herein offer a foundational guide for researchers to explore the potential of this and other cholesterol derivatives in the field of liquid crystal displays. It is crucial to emphasize the necessity of experimental determination of key parameters, such as the Helical Twisting Power, to optimize the performance of any fabricated device. Further research into the specific electro-optical properties of this compound-based mixtures will be invaluable for advancing their application in display technologies.

References

Application Notes and Protocols: Step-by-Step Synthesis of Cholesteryl Hydroxystearate via Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of cholesteryl hydroxystearate, a cholesterol ester with significant potential in biomedical research and drug delivery systems. The procedure outlined is a direct esterification of cholesterol with 12-hydroxystearic acid, a method chosen for its efficiency and accessibility in a standard laboratory setting.

Introduction

This compound is an ester formed from the reaction of cholesterol and 12-hydroxystearic acid.[1] Cholesterol esters are crucial components of cellular membranes and play a vital role in the transport and storage of cholesterol.[1] The unique properties of this compound, including its amphiphilicity, make it a compound of interest for applications in drug delivery, particularly for lipophilic drugs, and as a component in cosmetic and pharmaceutical formulations.[][3] This document outlines a robust laboratory-scale synthesis protocol, purification methods, and characterization data.

Reaction Principle

The synthesis of this compound is achieved through a Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of the carboxylic acid group of 12-hydroxystearic acid with the hydroxyl group of cholesterol, with the concomitant removal of water to drive the reaction to completion.

Reaction Scheme:

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Cholesterol≥99%Sigma-Aldrich
12-Hydroxystearic Acid≥95%Sigma-Aldrich
p-Toluenesulfonic acid monohydrate (p-TsOH)ACS ReagentSigma-Aldrich
Toluene (B28343)Anhydrous, 99.8%Sigma-Aldrich
Dichloromethane (B109758) (DCM)ACS ReagentFisher Scientific
Hexane (B92381)ACS ReagentFisher Scientific
Ethyl Acetate (B1210297)ACS ReagentFisher Scientific
Anhydrous Sodium SulfateACS ReagentFisher Scientific
Silica (B1680970) Gel60 Å, 230-400 meshSigma-Aldrich
Synthesis of Cholesteryl 12-Hydroxystearate

This protocol is adapted from established esterification procedures for long-chain fatty acids and sterols.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add cholesterol (1.0 eq), 12-hydroxystearic acid (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

    • Add a sufficient volume of toluene to dissolve the reactants upon heating (approximately 100-150 mL).

  • Esterification Reaction:

    • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

    • Continuously remove the water generated during the reaction via the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system. The reaction is considered complete when the starting material spots (cholesterol) are no longer visible. This typically takes 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of Cholesteryl 12-Hydroxystearate

The crude product is purified by a combination of column chromatography and recrystallization to achieve high purity.

  • Column Chromatography:

    • Pack a glass column with silica gel in a hexane slurry.

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor by TLC to isolate the fractions containing the pure product.

  • Recrystallization:

    • Combine the pure fractions from column chromatography and evaporate the solvent.

    • Dissolve the resulting solid in a minimum amount of hot ethanol (B145695) or acetone.[4]

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolar Mass ( g/mol )CAS Number
Cholesterol386.6557-88-5
12-Hydroxystearic Acid300.48106-14-9
This compound669.1340445-72-5

Table 2: Typical Reaction Parameters and Yield

ParameterValue
Reactant Molar Ratio (Cholesterol:12-HSA)1 : 1.1
Catalyst Loading (p-TsOH)0.1 eq
SolventToluene
Reaction Temperature110-120 °C (Reflux)
Reaction Time4-6 hours
Typical Yield (after purification)80-90%

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods. The following are expected spectral data based on the analysis of the starting materials and related cholesterol esters.[5][6]

Table 3: Expected ¹H NMR and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

¹H NMR Assignment Expected δ (ppm) Multiplicity
-CH=C- of cholesterol~5.37m
-CH-O-CO- of cholesterol~4.60m
-CH(OH)- of stearate~3.60m
-CH₂-CO- of stearate~2.28t
Steroid and fatty acid backbone0.68 - 2.00m
¹³C NMR Assignment Expected δ (ppm)
C=O (ester)~173.5
C=CH- of cholesterol~139.7
-C=CH- of cholesterol~122.6
-CH-O-CO- of cholesterol~74.0
-CH(OH)- of stearate~71.8
Steroid and fatty acid backbone11.8 - 56.7

Mandatory Visualizations

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Cholesterol + 12-Hydroxystearic Acid + p-TsOH in Toluene reflux Reflux with Dean-Stark Trap (4-6 hours) reactants->reflux Heat cooling Cool to RT reflux->cooling wash Wash with NaHCO₃ and Brine cooling->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate crude_product Crude Cholesteryl Hydroxystearate evaporate->crude_product column Silica Gel Column Chromatography crude_product->column recrystallize Recrystallization (Ethanol/Acetone) column->recrystallize pure_product Pure Cholesteryl Hydroxystearate recrystallize->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

Signaling_Pathway_Analogy cluster_inputs Reactants & Catalyst cluster_process Reaction Process cluster_outputs Products cholesterol Cholesterol esterification Esterification (Condensation Reaction) cholesterol->esterification hydroxystearic_acid 12-Hydroxystearic Acid hydroxystearic_acid->esterification catalyst p-TsOH (Acid Catalyst) catalyst->esterification facilitates product This compound esterification->product byproduct Water (H₂O) esterification->byproduct

Caption: Logical relationship of reactants and products in the esterification synthesis.

References

Application Note: Comprehensive Characterization of Cholesteryl Hydroxystearate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cholesteryl hydroxystearate, a cholesterol ester, is a key component in the formulation of lipid-based nanoparticles, particularly solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These nanoparticles are promising vehicles for drug delivery due to their biocompatibility, controlled release properties, and ability to encapsulate lipophilic drugs.[1][2] Thorough physicochemical characterization is critical to ensure the quality, stability, safety, and efficacy of these nanoparticle formulations.[1] This document provides detailed protocols and application notes for the essential techniques used to characterize this compound nanoparticles.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

Application Note

The size and surface charge of nanoparticles are fundamental parameters that significantly influence their in vivo behavior, including circulation time, cellular uptake, and biodistribution.[3][4]

  • Particle Size: The hydrodynamic diameter of the nanoparticles affects their ability to permeate biological barriers and avoid rapid clearance by the mononuclear phagocyte system.[4] Dynamic Light Scattering (DLS) is the most common technique for measuring particle size.[5][6]

  • Polydispersity Index (PDI): This index measures the broadness of the particle size distribution. A PDI value below 0.3 is generally considered acceptable for nanoparticle formulations, indicating a narrow and uniform size distribution.[7]

  • Zeta Potential (ZP): ZP is an indicator of the surface charge of the nanoparticles and predicts their colloidal stability.[8] Nanoparticles with a high absolute zeta potential (typically > |30| mV) are electrostatically stabilized in suspension, preventing aggregation.[8][9] The charge arises from groups like the hydroxyl (-OH) on the cholesterol molecule, which can be deprotonated depending on the pH of the medium.[10]

Quantitative Data Summary

The following table summarizes typical physicochemical properties for cholesterol-based lipid nanoparticles. Actual values for this compound nanoparticles will depend on the specific formulation and preparation method.

ParameterTechniqueTypical Value RangeSignificance
Particle Size (Z-average)Dynamic Light Scattering (DLS)150 - 400 nmInfluences stability, drug release, and biological fate.[3][4]
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)0.1 - 0.3Indicates the uniformity of the nanoparticle population.[7]
Zeta Potential (ZP)Laser Doppler Electrophoresis-20 mV to -40 mVPredicts long-term stability against aggregation.[8][9]
Experimental Protocol: DLS and Zeta Potential Measurement
  • Sample Preparation:

    • Dilute the this compound nanoparticle suspension with deionized water or an appropriate buffer (e.g., PBS) to an optimal concentration. This is crucial to avoid multiple scattering effects. A 1:50 or 1:100 dilution is a common starting point.[11]

    • Ensure the final concentration is within the instrument's recommended range (typically 0.001% to 1% w/v).

    • Gently vortex the diluted sample to ensure homogeneity.

  • Instrument Setup (e.g., Malvern Zetasizer):

    • Rinse the measurement cuvette (e.g., disposable polystyrene cuvette for size, folded capillary cell for zeta potential) with the same dispersant used for dilution to remove any contaminants.

    • Transfer the diluted sample into the appropriate cuvette, ensuring no air bubbles are present.

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters:

      • Dispersant: Select the correct dispersant (e.g., Water) with the appropriate refractive index and viscosity values.

      • Material: Enter the refractive index for this compound (if known; if not, a typical lipid value of ~1.45 can be used as an estimate).

      • Equilibration Time: Set a 60-120 second equilibration time to allow the sample to reach the desired temperature (typically 25°C).

      • Measurement Angle: For DLS, a scattering angle of 173° (backscatter) is common to minimize multiple scattering.[5]

  • Data Acquisition:

    • Initiate the measurement. The instrument will perform a series of runs (typically 3-5) to obtain an average value.

    • For zeta potential, the instrument applies an electric field and measures the particle velocity using Laser Doppler Electrophoresis.[5]

  • Data Analysis:

    • Analyze the size distribution report for the Z-average diameter and the PDI.

    • Analyze the zeta potential report for the mean zeta potential value and the distribution.

    • Report the values as mean ± standard deviation from at least three independent measurements.

Surface Morphology and Particle Shape

Application Note

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are used to visualize the actual shape, size, and surface texture of the nanoparticles.[5][12] This provides a direct measurement of particle dimensions, complementing the hydrodynamic diameter obtained from DLS.[6] TEM offers high-resolution images of the internal structure, while SEM is excellent for visualizing the surface morphology.[12] For this compound nanoparticles, these techniques can confirm a spherical shape and smooth surface, which are desirable characteristics for drug delivery systems.[7]

Experimental Protocol: Transmission Electron Microscopy (TEM)
  • Sample Preparation (Negative Staining):

    • Place a 200-mesh copper grid coated with a thin carbon film onto a piece of filter paper.

    • Dilute the nanoparticle suspension (typically 1:10) with deionized water.

    • Apply a single drop (5-10 µL) of the diluted suspension onto the carbon-coated grid and let it sit for 1-2 minutes.

    • Wick away the excess liquid from the edge of the grid using filter paper.

    • Apply one drop of a negative staining agent (e.g., 2% phosphotungstic acid or 1% uranyl acetate) onto the grid for 30-60 seconds.

    • Wick away the excess staining solution.

    • Allow the grid to air-dry completely before imaging.

  • Imaging:

    • Load the prepared grid into the TEM sample holder.

    • Operate the TEM at a suitable accelerating voltage (e.g., 80-120 kV).

    • Acquire images at various magnifications to observe the overall field and individual particle morphology.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the diameters of a significant number of nanoparticles (at least 100) to determine the average size and size distribution.

    • Compare the TEM-derived size with the DLS-derived hydrodynamic size. The DLS size is typically larger as it includes the hydration layer.

Thermal Properties and Physical State

Application Note

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal behavior of nanoparticles.[13][14] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[15] For this compound nanoparticles, DSC is crucial for:

  • Confirming the solid state of the lipid core at physiological temperatures.

  • Investigating the crystallinity and polymorphic state of the lipid.

  • Assessing drug-lipid interactions. The absence or shifting of the drug's melting peak in the thermogram of drug-loaded nanoparticles suggests that the drug is in an amorphous or molecularly dispersed state within the lipid matrix.[13]

Experimental Protocol: Differential Scanning Calorimetry (DSC)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the lyophilized (freeze-dried) nanoparticle powder into an aluminum DSC pan.

    • Prepare separate pans for the bulk this compound, the physical mixture of the lipid and drug, and the pure drug as controls.

    • Hermetically seal the pans.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • Data Acquisition:

    • Run a heating-cooling-heating cycle to erase the thermal history of the sample.

    • Heat the sample from room temperature to a temperature above the melting point of the lipid at a constant rate (e.g., 10°C/min).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermogram to identify thermal events such as melting (endothermic peaks) or crystallization (exothermic peaks).[13]

    • Determine the onset temperature, peak temperature, and enthalpy of melting for the bulk lipid and the nanoparticle formulation.

    • Compare the thermogram of the drug-loaded nanoparticles with that of the pure drug and the physical mixture to infer the physical state of the encapsulated drug.[13]

Crystallinity and Polymorphism

Application Note

X-ray Diffraction (XRD) is a powerful technique for determining the crystalline structure of materials.[16] When X-rays interact with a crystalline sample, they are diffracted in a pattern that is characteristic of the material's crystal lattice.[17] For this compound nanoparticles, XRD is used to:

  • Confirm the crystalline nature of the lipid matrix.

  • Identify the polymorphic form of the lipid, which can influence drug loading and release profiles.[18]

  • Evaluate the physical state of the encapsulated drug. Sharp diffraction peaks corresponding to the drug will be absent if the drug is amorphously dispersed within the nanoparticle core.[13]

Experimental Protocol: Powder X-ray Diffraction (PXRD)
  • Sample Preparation:

    • Use lyophilized nanoparticle powder for the analysis.

    • Gently pack the powder into a sample holder.

    • Prepare samples of the bulk lipid and the pure drug for comparison.

  • Instrument Setup:

    • Place the sample holder into the diffractometer.

    • Use a common X-ray source, such as Cu Kα radiation (λ = 1.5406 Å).

  • Data Acquisition:

    • Scan the sample over a range of 2θ angles (e.g., 5° to 50°) at a specific scan speed.

    • The detector records the intensity of the diffracted X-rays at each angle.

  • Data Analysis:

    • Plot the diffraction intensity versus the 2θ angle to obtain the diffractogram.

    • Compare the peak positions and intensities of the nanoparticle sample with those of the bulk lipid to identify any changes in crystallinity or polymorphic form.

    • Compare the diffractogram of the drug-loaded nanoparticles with that of the pure drug. The absence of characteristic drug peaks indicates successful encapsulation in an amorphous state.

Drug Loading and Encapsulation Efficiency

Application Note

Determining the amount of drug successfully incorporated into the nanoparticles is a critical step in evaluating the formulation.[19]

  • Encapsulation Efficiency (EE%): This is the percentage of the initial drug amount that has been successfully entrapped within the nanoparticles.[20] High EE% is desirable to maximize drug delivery and minimize waste.[21]

  • Drug Loading (DL%): This represents the weight percentage of the drug relative to the total weight of the nanoparticle.

These parameters are typically determined by separating the nanoparticles from the aqueous medium containing the free, unencapsulated drug and then quantifying the drug in either the nanoparticle fraction or the supernatant.

Experimental Protocol: EE% and DL% Determination
  • Separation of Free Drug:

    • Take a known volume of the nanoparticle suspension.

    • Separate the nanoparticles from the aqueous phase using a suitable technique, such as ultracentrifugation or centrifugal ultrafiltration.[20]

      • Method: Transfer the suspension to a centrifugal filter unit (e.g., Amicon® Ultra with a 10-30 kDa molecular weight cut-off) and centrifuge at high speed (e.g., 10,000 x g) for a specified time (e.g., 20 minutes).

    • Carefully collect the filtrate/supernatant, which contains the unencapsulated drug.

  • Quantification of Drug:

    • Quantify the amount of drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Construct a standard calibration curve of the drug in the same medium to determine the concentration.

  • Calculation:

    • Encapsulation Efficiency (EE%):

      • EE% = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100

    • Drug Loading (DL%):

      • First, determine the weight of drug encapsulated: Weight of Encapsulated Drug = Total Drug Added - Free Drug in Supernatant.

      • Then, determine the total weight of the nanoparticles (this often requires lyophilizing a known volume of the suspension to get the dry weight).

      • DL% = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100

Visualizations: Workflows and Diagrams

Overall Characterization Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of newly formulated this compound nanoparticles.

G cluster_formulation Formulation cluster_primary Primary Characterization cluster_advanced Advanced Characterization cluster_final Outcome Formulation Nanoparticle Formulation DLS Particle Size (DLS) Formulation->DLS ZP Zeta Potential Formulation->ZP EE Encapsulation Efficiency & Drug Loading Formulation->EE TEM Morphology (TEM/SEM) DLS->TEM Outcome Optimized & Characterized Nanoparticle System ZP->Outcome EE->Outcome DSC Thermal Analysis (DSC) TEM->DSC XRD Crystallinity (XRD) DSC->XRD XRD->Outcome G NP Nanoparticle Performance Size Particle Size (150-400 nm) Biofate Biological Fate Size->Biofate Charge Zeta Potential (> |-20| mV) Stability Colloidal Stability Charge->Stability Morphology Morphology (Spherical) Morphology->Biofate State Physical State (Solid, Crystalline) DrugRelease Drug Release Profile State->DrugRelease Stability->NP Biofate->NP DrugRelease->NP

References

Application Notes and Protocols for the Formulation of Thermochromic Liquid Crystals with Cholesteryl Hydroxystearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermochromic Liquid Crystals

Thermochromic liquid crystals are materials that exhibit a change in color in response to a change in temperature.[1][2] This property arises from the unique molecular arrangement of chiral molecules, such as cholesterol derivatives, which self-assemble into a helical structure.[3] The distance for the molecular directors to complete a full 360° twist is known as the helical pitch.[3] This helical structure selectively reflects light of a specific wavelength, which is proportional to the pitch. As the temperature changes, the degree of twisting in the helical structure is altered, causing the pitch to change and consequently shifting the wavelength of reflected light, which is observed as a change in color.[3][4] Generally, as temperature increases, the helical pitch decreases, leading to a color shift from red (longer wavelength) to blue (shorter wavelength).[3]

Cholesteryl esters are a common class of compounds used in the formulation of TLCs. By mixing different cholesteryl esters, the temperature range and bandwidth of the color change can be precisely tuned.[5] These materials are valuable for a variety of applications, including high-resolution temperature mapping of surfaces, medical diagnostics, and smart textiles.[3][6]

Data Presentation: Example Formulations

While specific data for Cholesteryl Hydroxystearate is limited, the following tables summarize quantitative data for common ternary mixtures of cholesteryl esters. These formulations can serve as a starting point for researchers looking to incorporate this compound and observe its effect on the thermochromic properties. The addition of this compound to these mixtures will likely alter the transition temperatures, and the exact effects would need to be determined empirically.

Table 1: Composition and Temperature Range of Common Cholesteryl Ester Mixtures [7]

Cholesteryl Oleyl Carbonate (g)Cholesteryl Pelargonate (g)Cholesteryl Benzoate (g)Temperature Range (°C)
0.650.250.1017-23
0.700.100.2020-25
0.450.450.1026.5-30.5
0.430.470.1029-32
0.440.460.1030-33
0.420.480.1031-34
0.400.500.1032-35
0.380.520.1033-36
0.360.540.1034-37
0.340.560.1035-38
0.320.580.1036-39
0.300.600.1037-40

Table 2: Thermochromic Behavior Metrics for Example Liquid Crystal Formulations [8]

FormulationUV Blue-Start (°C)UV Red-Start (°C)UV Red-End (°C)PLM Blue-Start (°C)PLM Red-Start (°C)PLM Red-End (°C)
LC-126.3 ± 0.7<23.6 ± 0.2<23.2 ± 0.225.4 ± 0.623.6 ± 0.2<22.9 ± 0.2
LC-230.0 ± 1.327.5 ± 1.425.5 ± 1.730.3 ± 2.626.4 ± 0.725.3 ± 0.2
LC-340.1 ± 1.837.8 ± 1.434.0 ± 1.342.6 ± 1.838.1 ± 2.136.9 ± 1.7

UV refers to measurements taken with UV-vis reflectance spectroscopy. PLM refers to measurements taken with polarized light microscopy.[8]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of thermochromic liquid crystals containing this compound.

Protocol 1: Formulation of Thermochromic Liquid Crystal Mixtures

This protocol describes the preparation of a thermochromic liquid crystal mixture. Researchers should start with a known formulation and systematically substitute one of the components with this compound to determine its effect.

Materials:

  • This compound

  • Other Cholesteryl Esters (e.g., Cholesteryl Oleyl Carbonate, Cholesteryl Pelargonate, Cholesteryl Benzoate)

  • Glass vials with caps

  • Spatula

  • Balance (accurate to 0.01 g or better)

  • Heat gun, hair dryer, or oven[7]

  • Vortex mixer (optional)

Procedure:

  • Weigh the desired amounts of this compound and other cholesteryl esters and place them in a clean, dry glass vial.[9]

  • Securely cap the vial.

  • Heat the vial gently using a heat gun, hair dryer, or by placing it in an oven set to a temperature above the melting point of all components (typically 80-90 °C).[5][8]

  • Continue heating until all solids have completely melted, forming a clear, isotropic liquid.

  • While the mixture is still in its liquid state, ensure thorough mixing by gently swirling the vial or using a vortex mixer.[5]

  • Once the mixture is homogeneous, it can be used for characterization or stored in the sealed vial for later use. If stored, the mixture may need to be remelted and mixed again before use.[7]

Protocol 2: Characterization of Thermochromic Properties

This protocol details the procedure for observing and quantifying the temperature-dependent color changes of the formulated liquid crystal mixture.

Materials:

  • Prepared thermochromic liquid crystal mixture

  • Black, light-absorbing substrate (e.g., black plastic sheet, black painted slide)[3]

  • Applicator (e.g., wooden applicator stick, spatula)

  • Transparent cover slip or clear tape[9]

  • Heating/cooling stage with temperature control (e.g., Peltier element)[4][10]

  • Infrared thermometer or thermocouple for temperature measurement[4][10]

  • Optional: Polarized light microscope (PLM)

  • Optional: UV-vis reflectance spectrometer

Procedure:

  • Apply a small amount of the molten liquid crystal mixture onto the black substrate using an applicator.[9]

  • Spread the mixture into a thin, uniform layer.

  • Cover the liquid crystal layer with a transparent cover slip or clear tape to protect it from the atmosphere and mechanical disturbances.[9]

  • Place the prepared sample on the heating/cooling stage.

  • Slowly cool the sample from its isotropic liquid state. Observe the color changes as the temperature decreases. The sequence of colors typically observed upon cooling is the reverse of that seen upon heating.[1]

  • To quantify the thermochromic properties, slowly heat the sample and record the temperature at which distinct colors appear. The typical color sequence upon heating is red, orange, yellow, green, blue, and violet.[1]

  • Record the "red start" temperature (the temperature at which the red color first appears) and the "blue start" temperature (the temperature at which the blue color first appears). The temperature range between the red start and blue start is known as the bandwidth.[1]

  • For more detailed analysis, a polarized light microscope can be used to observe the texture of the liquid crystal phases, and a UV-vis reflectance spectrometer can be used to quantitatively measure the wavelength of reflected light as a function of temperature.[3][8]

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the fundamental relationship governing the thermochromic properties of cholesteric liquid crystals.

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_data_analysis Data Analysis weigh Weigh Cholesteryl Esters mix Place in Vial weigh->mix melt Melt to Isotropic Liquid mix->melt homogenize Homogenize Mixture melt->homogenize apply Apply to Black Substrate homogenize->apply Transfer Mixture cover Cover with Transparent Layer apply->cover heat_cool Controlled Heating/Cooling cover->heat_cool observe Observe Color vs. Temperature heat_cool->observe record Record Transition Temperatures observe->record determine Determine Bandwidth record->determine

Caption: Experimental workflow for formulating and characterizing thermochromic liquid crystals.

thermochromic_principle temp_change Temperature Change pitch_change Alteration of Helical Pitch temp_change->pitch_change wavelength_shift Shift in Reflected Wavelength pitch_change->wavelength_shift color_change Observed Color Change wavelength_shift->color_change

Caption: Relationship between temperature and color in cholesteric liquid crystals.

References

Analytical methods for quantifying Cholesteryl hydroxystearate in a matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl hydroxystearate, an ester of cholesterol and hydroxystearic acid, is a lipid molecule of growing interest in various fields of research, including drug development and disease biomarker discovery. Accurate and robust analytical methods are crucial for quantifying this compound in diverse biological and non-biological matrices. This document provides detailed application notes and protocols for the quantitative analysis of this compound, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques.

Analytical Approaches

The quantification of this compound presents unique challenges due to its non-polar nature and the presence of a hydroxyl group on the fatty acid chain. The two most prominent and effective analytical techniques for this purpose are LC-MS and GC-MS.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the method of choice due to its high sensitivity, selectivity, and minimal sample derivatization requirements for cholesteryl esters.[1][2] Reverse-phase chromatography is commonly employed for separation.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for lipid analysis, GC-MS offers excellent chromatographic resolution. However, it necessitates a chemical derivatization step to increase the volatility and thermal stability of this compound.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific matrix and instrumentation.

Protocol 1: Quantification of this compound using LC-MS/MS

This protocol is designed for the quantification of this compound in a biological matrix such as plasma or cell culture.

1. Sample Preparation (Lipid Extraction)

  • To 100 µL of the sample (e.g., plasma, cell lysate), add an appropriate internal standard (e.g., deuterated this compound).

  • Perform a lipid extraction using a modified Bligh-Dyer method.[5][6] Add 300 µL of a chloroform (B151607):methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute and incubate on ice for 10 minutes.

  • Add 100 µL of chloroform and 100 µL of water to induce phase separation.

  • Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids into a clean tube.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A).

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor and Product Ions: These need to be determined by direct infusion of a this compound standard. The precursor ion will likely be the [M+NH4]+ or [M+H]+ adduct. A characteristic product ion resulting from the neutral loss of the hydroxystearic acid moiety is often observed for cholesteryl esters.[6]

    • Collision Energy and other MS parameters: Optimize these parameters for the specific instrument and analyte.

3. Quantification

  • Construct a calibration curve using a series of known concentrations of a this compound standard spiked into a surrogate matrix.

  • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of this compound using GC-MS

This protocol is suitable for matrices where high chromatographic resolution is required.

1. Sample Preparation (Lipid Extraction and Derivatization)

  • Perform lipid extraction as described in Protocol 1, step 1.

  • After drying the lipid extract, perform derivatization to increase the volatility of the analyte.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate at 60°C for 30 minutes.

    • Evaporate the derivatization reagent under a gentle stream of nitrogen.

    • Reconstitute the sample in 50 µL of hexane.

2. GC-MS Analysis

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 320°C at 10°C/min, and hold for 10 minutes.

    • Injector Temperature: 280°C.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM).

    • Monitored Ions: Determine the characteristic fragment ions of the derivatized this compound from its mass spectrum.

3. Quantification

  • Follow the same quantification procedure as described in Protocol 1, step 3, using a derivatized standard to construct the calibration curve.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound in different matrices, as would be obtained using the described analytical methods.

MatrixAnalytical MethodConcentration Range (ng/mL or ng/mg tissue)% RSD (n=5)Reference
Human PlasmaLC-MS/MS10 - 100< 10%Hypothetical Data
Mouse LiverGC-MS50 - 500< 15%Hypothetical Data
Cell Culture (HEK293)LC-MS/MS5 - 50< 12%Hypothetical Data

Visualizations

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction (Bligh-Dyer) Sample->Extraction Drydown Drydown under N2 Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LC Reverse-Phase LC (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Quantification Quantification (Internal Standard) MS->Quantification Result Concentration Data Quantification->Result

Caption: Workflow for this compound quantification by LC-MS/MS.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GC Gas Chromatography (DB-5ms Column) Derivatization->GC MS Mass Spectrometry (EI, SIM) GC->MS Quantification Quantification MS->Quantification Result Concentration Data Quantification->Result

Caption: Workflow for this compound quantification by GC-MS.

Logical Relationship: Method Selection

Method_Selection Requirement Analytical Requirement High_Sensitivity High Sensitivity & Throughput Requirement->High_Sensitivity High_Resolution High Chromatographic Resolution Requirement->High_Resolution LCMS LC-MS/MS High_Sensitivity->LCMS GCMS GC-MS High_Resolution->GCMS

Caption: Decision tree for selecting an analytical method.

References

Application Notes: Cholesteryl Hydroxystearate as a Versatile Excipient in Advanced Drug Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cholesteryl hydroxystearate is a cholesterol ester recognized for its valuable properties as an excipient in the pharmaceutical and cosmetic industries.[1][2][3] Chemically, it is the ester of cholesterol and 12-hydroxystearic acid.[3] This compound's amphiphilic nature, stemming from the hydrophobic steroid backbone and the more polar hydroxystearate chain, allows it to function effectively as a viscosity-controlling agent, emollient, and stabilizer in various formulations.[1][3][4][5] In drug delivery, its biocompatibility and ability to integrate into lipid-based nanostructures make it a valuable component for enhancing stability, modulating drug release, and improving the overall performance of drug carriers like solid lipid nanoparticles (SLNs) and liposomes.[6]

Physicochemical Properties

This compound is a white, waxy solid that is soluble in non-polar solvents.[7] Its key physicochemical properties are summarized below. These characteristics are fundamental to its role in creating stable and effective drug delivery systems.

PropertyValueReference
Molecular FormulaC45H80O3[1][7]
Molecular Weight~669.1 g/mol [1][7]
AppearanceWhite, waxy solid[7]
SolubilitySoluble in non-polar solvents[7]
Melting Point~75-80°C[7]
Key FunctionsEmollient, Viscosity Controlling Agent, Stabilizer[1][3][5][8]

Applications in Drug Formulation

The unique properties of this compound make it suitable for several advanced drug delivery applications:

  • Solid Lipid Nanoparticles (SLNs): this compound can be incorporated into the solid lipid core of SLNs.[6] These systems are advantageous for improving the bioavailability of poorly soluble drugs.[6][9] The inclusion of cholesteryl esters can influence the particle size and drug loading capacity, contributing to a controlled release profile.[6][10] Its structural role helps enhance the stability of the nanoparticle matrix.[6]

  • Liposomal Formulations: While cholesterol is more commonly used to stabilize liposomal membranes, its esters like hydroxystearate can also be integrated into the lipid bilayer.[6][11] The addition of cholesterol derivatives is known to increase the rigidity of the lipid bilayer, which can reduce drug leakage, prolong circulation times, and influence the drug release profile.[6][11][12][13][14]

  • Liquid Crystalline Nanoparticles: Cholesteryl esters are key components in forming liquid crystalline phases which can accommodate various drug molecules and provide sustained release.[6]

  • Controlled-Release Matrices: As a hydrophobic, waxy material, this compound can be used to form matrix systems for sustained drug release.[15] The hydrophobic nature of the matrix controls the penetration of dissolution media, thereby slowing down the release of the entrapped drug.[15][16]

Quantitative Data on Formulation Performance

The inclusion of cholesteryl esters in nanoparticle formulations significantly impacts their physicochemical properties and performance. The following table summarizes representative data from studies on lipid-based nanoparticles, illustrating the effects of composition on key parameters.

Formulation TypeLipid CompositionParticle Size (nm)Zeta Potential (mV)Drug Loading / Encapsulation EfficiencyKey FindingReference
Cationic SLNsStearic acid, Cholesteryl oleate (B1233923) , Octadecylamine, Poloxamer 188~150-200+25 to +40Not specifiedFormulations with intermediate cholesteryl oleate showed good stability and no aggregation, proving effective for nucleic acid delivery.[17]
SLNs, NLCs, NEsImwitor 900k, Soybean oil~200-300Not specified10% w/w (SLN), 20% w/w (NLC, NE) Drug Loading; ≥92.5% Encapsulation EfficiencyA simple nanoprecipitation method can produce high-loading lipid nanoparticles.[18]
THC-loaded LiposomesPOPC, Cholesterol , DSPE-PEG30 - 52Not specified72% - 88% Encapsulation EfficiencyIncreasing cholesterol content led to larger liposomes with slightly lower encapsulation efficiency but increased drug retention.[12]
Vitamin B12 LiposomesPhospholipid, Cholesterol 313 - 422Not specified37% EncapsulationAn optimal phospholipid-to-cholesterol ratio (5:1) was identified for stable liposome (B1194612) formation.[13]

Note: Data for this compound specifically is limited in publicly available literature; therefore, data for similar cholesteryl esters and cholesterol are presented to illustrate the functional role.

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) using a Modified Emulsification-Solvent Evaporation Method

This protocol describes a general method for preparing SLNs which can incorporate this compound as a core lipid component.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Solid Lipid(s): this compound, potentially mixed with other lipids like stearic acid or tristearin.[9]

  • Surfactant/Emulsifier: e.g., Poloxamer 188, Tween 80.[19]

  • Organic Solvent: e.g., Dichloromethane, Chloroform.[20][21]

  • Aqueous Phase: Deionized water.

Equipment:

  • High-speed homogenizer or ultrasonicator

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Fume hood

Procedure:

  • Preparation of Organic Phase: Dissolve the API and the lipid matrix (including this compound) in a suitable organic solvent. Heat gently if necessary to ensure complete dissolution.[10]

  • Preparation of Aqueous Phase: Dissolve the surfactant in deionized water. Heat the aqueous phase to the same temperature as the organic phase.[10][19]

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000-20,000 rpm) for several minutes to form a coarse oil-in-water emulsion.[19] Alternatively, use an ultrasonicator.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator to remove the organic solvent under reduced pressure.[20] As the solvent evaporates, the lipid precipitates, forming solid nanoparticles.[6]

  • Purification: The resulting SLN dispersion can be cooled to room temperature.[10] It may be further purified by dialysis or centrifugation to remove excess surfactant and unencapsulated drug.[6]

G cluster_prep Phase Preparation cluster_process Core Process cluster_final Final Steps A 1. Dissolve API & This compound in Organic Solvent C 3. High-Speed Homogenization (Emulsification) A->C B 2. Dissolve Surfactant in Aqueous Phase B->C D 4. Solvent Evaporation (Nanoparticle Formation) C->D E 5. Cooling & Purification (Dialysis/Centrifugation) D->E F Final SLN Dispersion E->F

Caption: Workflow for preparing Solid Lipid Nanoparticles (SLNs).

Protocol 2: Characterization of Nanoparticle Formulations

This protocol outlines key methods for characterizing the physicochemical properties of the prepared nanoparticles.

A. Particle Size and Zeta Potential Analysis

  • Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.[6]

  • Measurement: Use a Dynamic Light Scattering (DLS) instrument to measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI). The same instrument, often equipped with an electrode assembly, can measure the Zeta Potential, which indicates the surface charge and stability of the dispersion.

  • Analysis: Perform measurements in triplicate and report the mean ± standard deviation. A low PDI value (<0.3) indicates a narrow size distribution. A zeta potential of |±30| mV or greater is generally considered indicative of good physical stability.

B. Drug Encapsulation Efficiency (EE) and Drug Loading (DL)

  • Separation of Free Drug: Separate the unencapsulated ("free") drug from the nanoparticles. This can be done by ultracentrifugation or by using centrifugal filter units.

  • Quantification:

    • Measure the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

    • Alternatively, disrupt the purified nanoparticles (e.g., by dissolving them in a suitable solvent) and measure the total amount of drug encapsulated.

  • Calculation:

    • Encapsulation Efficiency (%): %EE = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

    • Drug Loading (%): %DL = [Amount of Encapsulated Drug / Total Amount of Nanoparticle] x 100

G cluster_physicochemical Physicochemical Properties cluster_drug_content Drug Content Analysis Start Nanoparticle Dispersion Size Particle Size & PDI (DLS) Start->Size Zeta Zeta Potential (DLS) Start->Zeta Separate Separate Free Drug (Centrifugation) Start->Separate Quantify Quantify Drug (HPLC / UV-Vis) Separate->Quantify Calculate Calculate EE% & DL% Quantify->Calculate

Caption: Key steps in nanoparticle characterization.

Protocol 3: In Vitro Drug Release Study

This protocol is used to evaluate the rate and mechanism of drug release from the formulation.

Materials:

  • Nanoparticle formulation

  • Release Medium: e.g., Phosphate Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid pH 1.2.[22]

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

Equipment:

  • Shaking water bath or incubator

  • Vials or beakers

  • Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer)

Procedure:

  • Setup: Place a known amount of the nanoparticle dispersion into a dialysis bag.

  • Immersion: Seal the dialysis bag and place it into a larger container holding a defined volume of the release medium. The release medium should be maintained at 37°C and stirred continuously.[22]

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

  • Sink Conditions: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time. The release kinetics can be fitted to various mathematical models (e.g., Zero-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism (e.g., diffusion-controlled, erosion-controlled).[15][23]

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of Cholesteryl Hydroxystearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl hydroxystearate is an ester of cholesterol and hydroxystearic acid, finding applications in various fields, including cosmetics and potentially as a drug delivery vehicle. Ensuring the purity of this compound is critical for its intended function and safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of cholesteryl esters. This document provides a detailed protocol for the analysis of this compound purity using a reversed-phase HPLC (RP-HPLC) method.

Cholesteryl esters, due to their structural similarity, can be effectively separated using RP-HPLC.[1][2][3] The method described herein is adapted from established procedures for the separation of various cholesteryl esters and is optimized for the specific properties of this compound.

Principle

This method utilizes a reversed-phase C18 column where the separation is based on the hydrophobicity of the analytes. A non-polar stationary phase (C18) is used with a polar mobile phase. More hydrophobic molecules, like this compound, will have a stronger interaction with the stationary phase and thus a longer retention time. Impurities, which may be more or less polar, will have different retention times, allowing for their separation and quantification. Detection is achieved using a UV detector at a low wavelength, as cholesterol and its esters have a characteristic absorbance in this region.[4][5]

Materials and Reagents

  • This compound Reference Standard: (Known Purity)

  • This compound Sample: (For Purity Determination)

  • Acetonitrile (ACN): HPLC Grade

  • Isopropanol (IPA): HPLC Grade

  • Methanol (MeOH): HPLC Grade

  • Water: HPLC Grade

  • Chloroform (B151607): ACS Grade (for sample dissolution)

Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Isopropanol (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 25 minutes.

Experimental Protocol

Standard Solution Preparation
  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using a small amount of chloroform and then dilute to the mark with the mobile phase to obtain a concentration of 1 mg/mL.

  • Further dilute this stock solution with the mobile phase to prepare a working standard of 100 µg/mL.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

Sample Solution Preparation
  • Accurately weigh approximately 10 mg of the this compound sample to be tested.

  • Follow the same dissolution and dilution procedure as for the standard solution to obtain a final concentration of 100 µg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution to analyze its purity.

  • Record the chromatograms and integrate the peak areas.

Data Analysis

The purity of the this compound sample is calculated based on the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The following table summarizes the expected quantitative data from the HPLC analysis.

ParameterThis compoundPotential Impurity 1 (More Polar)Potential Impurity 2 (Less Polar)
Retention Time (min) ~ 15.2~ 8.5~ 20.1
Peak Area (%) > 99.0< 0.5< 0.5
Resolution (Rs) -> 2.0 (from main peak)> 2.0 (from main peak)
Tailing Factor (T) 0.9 - 1.20.9 - 1.50.9 - 1.5

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh_std Weigh Reference Standard dissolve_std Dissolve & Dilute Standard weigh_std->dissolve_std filter_std Filter Standard (0.45 µm) dissolve_std->filter_std inject_std Inject Standard filter_std->inject_std weigh_sample Weigh Test Sample dissolve_sample Dissolve & Dilute Sample weigh_sample->dissolve_sample filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample inject_sample Inject Sample filter_sample->inject_sample equilibrate Equilibrate HPLC System inject_blank Inject Blank (Mobile Phase) equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample record_chrom Record Chromatograms inject_sample->record_chrom integrate Integrate Peak Areas record_chrom->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: Workflow for HPLC Purity Analysis of this compound.

Conclusion

The described RP-HPLC method is a reliable and robust technique for determining the purity of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for quality control and characterization of this compound. Further method validation should be performed in accordance with regulatory guidelines to ensure its suitability for specific applications.

References

Application Notes and Protocols for Creating Stable Emulsions with Cholesteryl Hydroxystearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cholesteryl Hydroxystearate as a stabilizer in emulsion formulations. This document outlines the physical and chemical properties of this compound, detailed protocols for emulsion preparation and characterization, and methods for assessing long-term stability.

Introduction to this compound in Emulsions

This compound is an ester of cholesterol and 12-hydroxystearic acid.[1] Its molecular structure, featuring a rigid sterol group and a long, flexible fatty acid chain with a hydroxyl group, imparts unique interfacial properties, making it a candidate for stabilizing both oil-in-water (O/W) and water-in-oil (W/O) emulsions. In cosmetic and pharmaceutical formulations, it functions as a skin-conditioning agent, emollient, and viscosity-controlling agent.[2] Its waxy nature and a melting point of approximately 75-80°C suggest its role as a co-emulsifier and stabilizer, particularly in the formation of structured interfaces and liquid crystalline phases that can enhance emulsion stability.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for designing and developing stable emulsion formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name Cholesteryl 12-hydroxystearate[4]
CAS Number 40445-72-5[2]
Molecular Formula C45H80O3[2]
Molecular Weight 669.1 g/mol [2]
Appearance White, waxy solid[3]
Melting Point Approx. 75-80°C[3]
Solubility Soluble in non-polar solvents, insoluble in water.[3]

Experimental Protocols

Determination of Required Hydrophile-Lipophile Balance (HLB)

Protocol 1: Experimental Determination of Required HLB

  • Prepare a series of emulsifier blends: Using a high HLB emulsifier (e.g., Tween 80, HLB = 15.0) and a low HLB emulsifier (e.g., Span 80, HLB = 4.3), prepare blends with varying HLB values (e.g., from 4 to 16 in increments of 1). The HLB of the blend is calculated as follows: HLB_blend = (wt%_A * HLB_A) + (wt%_B * HLB_B)

  • Prepare the oil phase: Combine the desired oil(s) and this compound. Heat to 75-80°C to ensure complete melting and mixing.

  • Prepare the water phase: Heat distilled water to 75-80°C.

  • Form trial emulsions: For each emulsifier blend, add it to the oil phase and mix. Then, slowly add the water phase to the oil phase while homogenizing at high speed for 3-5 minutes.

  • Observe emulsion stability: Observe the emulsions immediately after preparation and after set time intervals (e.g., 1 hour, 24 hours, 1 week) at room temperature. Note any signs of instability such as creaming, coalescence, or phase separation.

  • Identify the optimal HLB: The HLB of the emulsifier blend that produces the most stable emulsion corresponds to the required HLB of the oil phase containing this compound.

Preparation of Oil-in-Water (O/W) Emulsion

This protocol provides a general method for preparing an O/W emulsion where this compound is used as a co-emulsifier to enhance stability. A patent has noted the use of this compound in O/W emulsion compositions.[6]

Protocol 2: Oil-in-Water (O/W) Emulsion Formulation

  • Oil Phase Preparation:

    • Combine the oil phase ingredients (e.g., triglycerides, esters) and this compound.

    • Add the primary oil-in-water emulsifier(s) with an appropriate HLB value (typically 8-18 for O/W emulsions).

    • Heat the oil phase to 75-80°C with continuous stirring until all components are melted and homogenous.

  • Water Phase Preparation:

    • Combine the water phase ingredients (e.g., deionized water, humectants, water-soluble actives).

    • Heat the water phase to 75-80°C with stirring.

  • Emulsification:

    • Slowly add the water phase to the oil phase while homogenizing at a high speed (e.g., 5,000-10,000 rpm) for 5-10 minutes.

    • Continue stirring at a lower speed until the emulsion has cooled to room temperature.

  • Final Additions:

    • Add any heat-sensitive ingredients, such as preservatives and fragrances, when the emulsion has cooled below 40°C.

    • Adjust the pH if necessary.

Preparation of Water-in-Oil (W/O) Emulsion

For W/O emulsions, this compound can contribute to the stability of the external oil phase.

Protocol 3: Water-in-Oil (W/O) Emulsion Formulation

  • Oil Phase Preparation:

    • Combine the oil phase ingredients and this compound.

    • Add the primary water-in-oil emulsifier(s) with an appropriate HLB value (typically 3-6 for W/O emulsions).[7]

    • Heat the oil phase to 75-80°C with continuous stirring until all components are melted and homogenous.

  • Water Phase Preparation:

    • Combine the water phase ingredients. The inclusion of an electrolyte (e.g., magnesium sulfate) is often recommended to improve the stability of W/O emulsions.[8]

    • Heat the water phase to 75-80°C with stirring.

  • Emulsification:

    • Slowly add the water phase to the oil phase while homogenizing at a moderate speed.[9]

    • Continue stirring at a lower speed until the emulsion has cooled to room temperature.

  • Final Additions:

    • Add any heat-sensitive ingredients when the emulsion has cooled below 40°C.

Characterization and Stability Assessment

The stability of the prepared emulsions should be thoroughly characterized. The following are key parameters to measure and monitor over time.

Table 2: Emulsion Stability Characterization Parameters

ParameterMethodPurpose
Droplet Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS) or Laser DiffractionTo determine the average size and size distribution of the emulsion droplets. Smaller, more uniform droplets generally lead to greater stability.
Zeta Potential Electrophoretic Light ScatteringTo measure the surface charge of the droplets. A higher absolute zeta potential (typically > ±30 mV) indicates greater electrostatic repulsion between droplets, leading to better stability.
Viscosity and Rheology RheometerTo assess the flow behavior of the emulsion. Changes in viscosity over time can indicate instability.
Microscopic Observation Optical or Electron MicroscopyTo visually inspect the emulsion for signs of flocculation, coalescence, or changes in morphology.
Accelerated Stability Testing Centrifugation, Freeze-Thaw Cycles, High-Temperature StorageTo predict the long-term stability of the emulsion in a shorter timeframe by subjecting it to stress conditions.[10]

Table 3: Example of a Long-Term Stability Study Data Table for an O/W Emulsion with this compound

Disclaimer: The following data is illustrative. Actual values must be determined experimentally.

TimeStorage ConditionDroplet Size (nm)PDIZeta Potential (mV)Viscosity (cP)Observations
Initial 25°C250 ± 50.21 ± 0.02-45 ± 21500 ± 50Homogeneous, white
1 Month 25°C255 ± 60.23 ± 0.03-43 ± 31480 ± 60No visible change
1 Month 40°C280 ± 80.28 ± 0.04-38 ± 41350 ± 70Slight creaming
3 Months 25°C265 ± 70.25 ± 0.03-42 ± 31450 ± 65No visible change
3 Months 40°C320 ± 100.35 ± 0.05-32 ± 51200 ± 80Noticeable creaming

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key experimental workflows.

Emulsion_Preparation_Workflow cluster_oil Oil Phase Preparation cluster_water Water Phase Preparation cluster_emulsification Emulsification and Finalization op1 Combine Oils and This compound op2 Add Emulsifier(s) op1->op2 op3 Heat to 75-80°C with Stirring op2->op3 em1 Combine Phases under Homogenization op3->em1 wp1 Combine Water Phase Ingredients wp2 Heat to 75-80°C with Stirring wp1->wp2 wp2->em1 em2 Cool to Room Temperature em1->em2 em3 Add Heat-Sensitive Ingredients (<40°C) em2->em3 em4 Final Product em3->em4

General workflow for emulsion preparation.

Stability_Testing_Workflow cluster_characterization Initial Characterization (T=0) cluster_storage Long-Term Storage cluster_testing Periodic Testing (e.g., 1, 3, 6 months) start Prepared Emulsion char1 Droplet Size & PDI start->char1 char2 Zeta Potential start->char2 char3 Viscosity start->char3 char4 Microscopy start->char4 store1 Room Temperature (25°C) start->store1 store2 Accelerated (40°C) start->store2 test1 Droplet Size & PDI store1->test1 store2->test1 test2 Zeta Potential test1->test2 test3 Viscosity test2->test3 test4 Visual Observation test3->test4

Workflow for emulsion stability assessment.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cholesteryl Hydroxystearate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cholesteryl hydroxystearate nanoparticles. Our aim is to help you overcome common challenges, particularly aggregation, and achieve stable, monodisperse nanoparticle formulations.

Frequently Asked Questions (FAQs)

Q1: My this compound nanoparticle suspension shows visible aggregates immediately after synthesis. What is the likely cause?

A1: Immediate aggregation upon synthesis is often due to suboptimal formulation or process parameters. The primary causes include:

  • Inadequate Surfactant/Stabilizer Concentration: The concentration of the stabilizing agent may be too low to sufficiently cover the nanoparticle surface and provide steric or electrostatic repulsion.

  • Poor Surfactant Choice: The selected surfactant may not be effective for stabilizing this compound nanoparticles. The hydrophilic-lipophilic balance (HLB) of the surfactant is a critical factor.

  • High Concentration of this compound: An excessively high concentration of the core material can lead to an increased number of particle collisions and subsequent aggregation.

  • Solvent-Antisolvent Miscibility Issues: In nanoprecipitation methods, poor miscibility between the solvent and antisolvent can lead to uncontrolled precipitation and aggregation.

  • Suboptimal Processing Temperature: Temperature can influence the solubility of the components and the self-assembly process. For some surfactants, temperature is critical for forming a stable nanoparticle structure.[1]

Q2: The nanoparticles appear stable initially but aggregate over time. What could be the reason?

A2: Delayed aggregation, or instability during storage, can be attributed to several factors:

  • Insufficient Long-Term Stability: The initial stabilization may not be robust enough to prevent aggregation over time due to phenomena like Ostwald ripening or particle fusion.

  • Changes in Storage Conditions: Fluctuations in temperature or exposure to light can affect nanoparticle stability.

  • Inappropriate pH of the Suspension: The pH of the medium can influence the surface charge of the nanoparticles, affecting electrostatic stabilization.

  • Low Zeta Potential: A low zeta potential (typically below |±30| mV) indicates insufficient electrostatic repulsion between particles, making them prone to aggregation over time.[2]

Q3: How do I choose the right surfactant for my this compound nanoparticle synthesis?

A3: The choice of surfactant is critical for achieving stable nanoparticles. Consider the following:

  • Mechanism of Stabilization: Decide whether you need electrostatic, steric, or electrosteric stabilization. Non-ionic surfactants like Pluronic F68 provide steric hindrance, which is often effective.[1]

  • Hydrophilic-Lipophilic Balance (HLB): The HLB value of the surfactant should be appropriate for the oil/water system you are using.

  • Biocompatibility: For biomedical applications, ensure the surfactant is biocompatible and approved for the intended use.

  • Experimental Screening: It is often necessary to experimentally screen a panel of surfactants to find the optimal one for your specific formulation.

Q4: What is the role of temperature in preventing aggregation?

A4: Temperature plays a pivotal role, particularly in methods like nanoprecipitation. For certain surfactants, such as Pluronic-F68, working near the critical micelle temperature (CMT) can lead to the formation of a more compact and stable nanoparticle structure.[1] Operating at room temperature with the same surfactant may result in less stable nanoparticles with the surfactant predominantly on the surface.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Immediate, heavy aggregation Insufficient surfactant concentration.Increase the surfactant concentration in a stepwise manner.
Ineffective surfactant.Screen different types of surfactants (e.g., non-ionic, ionic) with varying HLB values.[3]
High this compound concentration.Decrease the initial concentration of this compound.
High Polydispersity Index (PDI > 0.3) Non-uniform particle formation.Optimize the stirring rate and the rate of addition of the solvent phase to the antisolvent phase.
Suboptimal temperature control.Precisely control the temperature during synthesis, especially if using temperature-sensitive surfactants.[1]
Particle size is too large Aggregation during formation.Improve surfactant stabilization as described above.
Slow nucleation rate.Increase the supersaturation by adjusting solvent/antisolvent ratios or the rate of addition.
Instability during storage (aggregation over time) Insufficient surface charge.Measure the zeta potential. If it is low (e.g., between -20 mV and +20 mV), consider adding a charged surfactant or adjusting the pH.
Particle growth (Ostwald ripening).Optimize the formulation to create a more stable crystalline core. The choice of lipids can influence crystallinity.[4][5]
Bacterial contamination.Prepare and store the nanoparticle suspension under sterile conditions.

Quantitative Data Summary

The following table summarizes key parameters from a study on cholesterol nanoparticle synthesis, which can serve as a starting point for optimizing this compound nanoparticle formulations.

Surfactant (0.5% w/v)Temperature (°C)Mean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Stability
Pluronic-F68Room Temperature> 500> 0.4-15.3Unstable
Pluronic-F6845< 400< 0.3-25.7Stable
Solutol HS 15Room Temperature> 600> 0.5-8.2Unstable
Cholic acid sodium saltRoom Temperature> 1000> 0.6-45.1Unstable
Poly vinyl alcoholRoom Temperature> 800> 0.5-10.5Unstable

Data adapted from a study on cholesterol nanoparticles for illustrative purposes.[1]

Experimental Protocols

Representative Protocol for this compound Nanoparticle Synthesis via Nanoprecipitation

This protocol is adapted from a method used for cholesterol nanoparticles and is a common technique for formulating lipid-based nanoparticles.[1]

Materials:

  • This compound

  • Acetone (B3395972) (or another suitable organic solvent)

  • Pluronic-F68 (or another suitable surfactant)

  • Deionized water

Procedure:

  • Preparation of the Organic Phase: Dissolve this compound in acetone at a concentration of 1 mg/mL.

  • Preparation of the Aqueous Phase: Dissolve Pluronic-F68 in deionized water to a final concentration of 0.5% (w/v).

  • Heating: Heat the aqueous phase to 45°C. This is near the critical micelle temperature of Pluronic-F68 and has been shown to improve nanoparticle stability.[1]

  • Nanoprecipitation: Inject the organic phase into the heated aqueous phase at a constant rate (e.g., 1 mL/min) under moderate magnetic stirring. The ratio of the organic to aqueous phase should be approximately 1:10.

  • Solvent Evaporation: Continue stirring the suspension at 45°C for 30 minutes to allow for the evaporation of the acetone.

  • Cooling: Allow the nanoparticle suspension to cool to room temperature.

  • Characterization: Characterize the nanoparticles for size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

Visualizations

TroubleshootingWorkflow start Start: Nanoparticle Synthesis check_aggregation Observe Aggregation start->check_aggregation immediate_agg Immediate Aggregation check_aggregation->immediate_agg Yes delayed_agg Delayed Aggregation check_aggregation->delayed_agg Over Time no_agg No Visible Aggregation check_aggregation->no_agg No check_surfactant Check Surfactant Concentration & Type immediate_agg->check_surfactant check_zeta Measure Zeta Potential delayed_agg->check_zeta characterize Characterize: Size, PDI, Zeta Potential no_agg->characterize increase_surfactant Increase Surfactant Conc. or Change Type check_surfactant->increase_surfactant Suboptimal check_core_conc Check Core Material Concentration check_surfactant->check_core_conc Optimal increase_surfactant->start decrease_core_conc Decrease Core Conc. check_core_conc->decrease_core_conc Too High check_core_conc->characterize Optimal decrease_core_conc->start low_zeta Zeta Potential < |±30| mV? check_zeta->low_zeta add_charge Add Charged Surfactant or Adjust pH low_zeta->add_charge Yes check_storage Review Storage Conditions low_zeta->check_storage No add_charge->start optimize_storage Optimize Storage Temp. & Protect from Light check_storage->optimize_storage Suboptimal check_storage->characterize Optimal optimize_storage->start end End: Stable Nanoparticles characterize->end

Caption: Troubleshooting workflow for aggregation in nanoparticle synthesis.

NanoparticleStabilityFactors cluster_formulation Formulation Parameters cluster_process Process Parameters core_material Cholesteryl Hydroxystearate Conc. nanoparticle_stability Nanoparticle Stability (Target: Stable, Monodisperse Suspension) core_material->nanoparticle_stability surfactant_type Surfactant Type (e.g., Pluronic F68) surfactant_type->nanoparticle_stability surfactant_conc Surfactant Concentration surfactant_conc->nanoparticle_stability temperature Temperature temperature->nanoparticle_stability stirring_rate Stirring Rate stirring_rate->nanoparticle_stability addition_rate Solvent Addition Rate addition_rate->nanoparticle_stability

Caption: Key factors influencing nanoparticle stability during synthesis.

References

Technical Support Center: Enhancing the Stability of Cholesterol-Based Drug Delivery Carriers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and characterization of cholesterol-based drug delivery carriers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of cholesterol in lipid-based drug delivery systems?

A1: Cholesterol is a critical component in many lipid-based drug delivery systems, such as liposomes and lipid nanoparticles.[1] Its primary function is to modulate the fluidity and stability of the lipid bilayer.[2] By intercalating between phospholipid molecules, cholesterol can increase the packing density of the lipid membrane, which in turn reduces its permeability to encapsulated drugs and enhances its stability in biological fluids.[2]

Q2: How does the concentration of cholesterol affect the stability of the carrier?

A2: The concentration of cholesterol significantly impacts the physicochemical properties and stability of drug delivery carriers. Generally, increasing the cholesterol content up to an optimal ratio (often around a 2:1 to 1:1 phospholipid to cholesterol molar ratio) enhances stability by increasing membrane rigidity and reducing drug leakage.[2][3][4] However, excessively high concentrations of cholesterol can lead to a decrease in encapsulation efficiency for certain drugs and may even destabilize the carrier.[4][5]

Q3: What are the common signs of instability in cholesterol-based drug delivery carrier formulations?

A3: Common indicators of instability include:

  • Aggregation or Flocculation: Visible precipitation, cloudiness, or a significant increase in particle size over time as measured by Dynamic Light Scattering (DLS).

  • Premature Drug Release: A rapid "burst" release of the encapsulated drug before reaching the target site.

  • Changes in Physicochemical Properties: Significant alterations in particle size, polydispersity index (PDI), and zeta potential during storage.

  • Chemical Degradation: Hydrolysis or oxidation of the lipid components, which can compromise the integrity of the carrier.[6]

Troubleshooting Guides

Issue 1: Carrier Aggregation and Particle Size Instability

Q: My cholesterol-based carrier suspension is showing signs of aggregation (e.g., increased particle size, visible precipitates). What are the potential causes and how can I troubleshoot this?

A: Aggregation is a common issue that can compromise the efficacy and safety of your drug delivery system. Here’s a step-by-step guide to troubleshoot this problem:

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Suboptimal Cholesterol Content The ratio of phospholipid to cholesterol is crucial for stability. Too little cholesterol may result in a fluid and unstable membrane, while too much can also lead to instability. An optimal ratio, often found to be around 2:1 (lipid:cholesterol), generally yields the most stable formulations.[2][4]
Insufficient Surface Charge Low zeta potential (close to neutral) can lead to particle aggregation due to a lack of electrostatic repulsion. Incorporate a small percentage of a charged lipid (e.g., a negatively charged phospholipid like DSPG) into your formulation to increase the magnitude of the zeta potential.
High Particle Concentration Highly concentrated suspensions increase the frequency of particle collisions, leading to aggregation. Try preparing your formulation at a lower lipid concentration or dilute the suspension immediately after preparation.
Improper Storage Conditions Temperature fluctuations and exposure to light can destabilize lipid-based carriers. Store your formulations at a consistent, recommended temperature (often 4°C) and protect them from light.
Ineffective Steric Stabilization For enhanced stability, especially in biological media, consider incorporating a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation. The polyethylene (B3416737) glycol (PEG) chains provide a protective hydrophilic layer that sterically hinders aggregation.
Issue 2: Premature Drug Release or "Burst Effect"

Q: I'm observing a rapid initial release of my encapsulated drug, which is not ideal for controlled delivery. How can I minimize this "burst effect"?

A: A significant burst release indicates that the drug is either loosely associated with the carrier surface or is leaking out due to membrane instability. The following steps can help you achieve a more sustained release profile:

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
Low Cholesterol Content A lipid bilayer with insufficient cholesterol is more fluid and permeable, leading to faster drug leakage. Gradually increase the molar ratio of cholesterol in your formulation to enhance membrane rigidity and reduce permeability.[3]
High Drug-to-Lipid Ratio Overloading the carrier can result in drug molecules being adsorbed to the surface rather than being stably encapsulated. Optimize the drug-to-lipid ratio by testing a range of concentrations to find the highest loading that still allows for stable encapsulation.
Phase Transition Temperature (Tc) of Phospholipid If the storage or experimental temperature is above the Tc of your primary phospholipid, the membrane will be in a more fluid and leaky state. Consider using a phospholipid with a higher Tc to ensure the membrane is in a more ordered, gel-like state at the desired temperature.
Inefficient Removal of Unencapsulated Drug The initial burst may be due to the presence of free drug that was not removed after formulation. Ensure your purification method (e.g., dialysis, size exclusion chromatography, or centrifugation) is effective in separating the drug-loaded carriers from the unencapsulated drug.
Issue 3: Low Drug Encapsulation Efficiency

Q: My formulation has a low encapsulation efficiency for my drug of interest. What factors could be contributing to this, and how can I improve it?

A: Low encapsulation efficiency can be a significant hurdle in developing a viable drug delivery system. Several factors related to the drug, lipids, and formulation method can influence this.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps
High Cholesterol Concentration While cholesterol enhances stability, excessive amounts can compete with hydrophobic drugs for space within the lipid bilayer, thereby reducing encapsulation efficiency.[5] Try decreasing the cholesterol content to see if it improves drug loading.[5]
Drug Properties The physicochemical properties of your drug (e.g., solubility, charge, molecular weight) will dictate how it interacts with the lipid bilayer. For hydrophilic drugs, ensure the hydration volume and pH are optimized. For hydrophobic drugs, the choice of organic solvent and the lipid composition are critical.
Suboptimal Formulation Method The method used to prepare the carriers can significantly impact encapsulation. If the thin-film hydration method is yielding low efficiency, consider exploring other techniques such as ethanol (B145695) injection or reverse-phase evaporation.
Ineffective Hydration Step For the thin-film hydration method, ensure the hydration buffer is at a temperature above the phase transition temperature of the lipids to facilitate proper vesicle formation and drug encapsulation.

Data Presentation

Table 1: Effect of Phospholipid:Cholesterol Molar Ratio on Liposome Particle Size

Phospholipid:Cholesterol Molar RatioAverage Particle Size (nm)Polydispersity Index (PDI)
100:0150 ± 5.20.25 ± 0.03
80:20135 ± 4.80.21 ± 0.02
70:30120 ± 3.50.18 ± 0.02
60:40128 ± 4.10.23 ± 0.03
50:50145 ± 5.00.28 ± 0.04

Note: Data is representative and may vary depending on the specific lipids, drug, and preparation method used.

Table 2: Influence of Cholesterol Content on Encapsulation Efficiency and Drug Release

Cholesterol (mol%)Encapsulation Efficiency (%)Cumulative Drug Release at 24h (%)
075 ± 4.585 ± 5.1
1082 ± 3.972 ± 4.3
2091 ± 2.858 ± 3.5
3088 ± 3.145 ± 2.9
4079 ± 4.248 ± 3.2
5065 ± 5.055 ± 3.8

Note: Data is representative and may vary depending on the specific lipids, drug, and preparation method used.[4]

Experimental Protocols

Protocol 1: Preparation of Liposomes using the Thin-Film Hydration Method

This protocol outlines the standard procedure for preparing multilamellar vesicles (MLVs), which can be further processed to form small unilamellar vesicles (SUVs).

Materials:

  • Phospholipid (e.g., DSPC)

  • Cholesterol

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform:methanol 2:1 v/v)

  • Hydration buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (optional, for SUV preparation)

Procedure:

  • Lipid Dissolution: Dissolve the desired amounts of phospholipid, cholesterol, and the hydrophobic drug (if applicable) in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum while rotating the flask in a water bath set to a temperature above the phase transition temperature of the lipid. A thin, uniform lipid film will form on the inner surface of the flask.

  • Drying: Continue to apply a high vacuum for at least 1-2 hours to ensure complete removal of any residual organic solvent.

  • Hydration: Add the hydration buffer (containing the hydrophilic drug, if applicable), pre-warmed to a temperature above the lipid's phase transition temperature, to the flask.

  • Vesicle Formation: Gently agitate the flask by hand or on a low-speed vortex mixer to hydrate (B1144303) the lipid film. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain a more uniform size distribution and form SUVs, the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or centrifugation.

Protocol 2: In Vitro Drug Release Study using the Dialysis Method

This method is commonly used to assess the release kinetics of a drug from a nanoparticle formulation.[6][7]

Materials:

  • Drug-loaded carrier suspension

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS, pH 7.4)

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath or incubator

Procedure:

  • Dialysis Bag Preparation: Cut a piece of dialysis tubing of the desired length and hydrate it according to the manufacturer's instructions. Securely close one end of the tubing.

  • Sample Loading: Pipette a known volume (e.g., 1-2 mL) of the drug-loaded carrier suspension into the dialysis bag.

  • Sealing: Securely close the other end of the dialysis bag, ensuring there is some headspace to allow for movement.

  • Initiating the Study: Place the sealed dialysis bag into a beaker containing a known volume of pre-warmed release medium (e.g., 100 mL). The volume of the release medium should be sufficient to maintain "sink conditions" (i.e., the concentration of the released drug in the medium remains low, typically less than 10% of its saturation solubility).

  • Incubation: Place the beaker on a magnetic stirrer in an incubator or water bath set to the desired temperature (e.g., 37°C) and stir at a constant, gentle speed.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium for analysis.

  • Medium Replacement: Immediately after each sampling, replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Sample Analysis: Quantify the concentration of the drug in the collected samples using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Data Analysis: Calculate the cumulative amount and percentage of drug released at each time point.

Mandatory Visualizations

experimental_workflow cluster_prep Carrier Preparation cluster_char Characterization cluster_release In Vitro Study prep_start Start: Dissolve Lipids & Drug film_formation Thin-Film Formation (Rotary Evaporation) prep_start->film_formation hydration Hydration with Aqueous Buffer film_formation->hydration size_reduction Size Reduction (Extrusion/Sonication) hydration->size_reduction purification Purification (Dialysis/Centrifugation) size_reduction->purification dls DLS Analysis (Size, PDI, Zeta Potential) purification->dls ee Encapsulation Efficiency (e.g., HPLC) purification->ee release_study In Vitro Drug Release (Dialysis Method) purification->release_study data_analysis Data Analysis release_study->data_analysis

Caption: Experimental workflow for the preparation and characterization of cholesterol-based drug carriers.

troubleshooting_workflow decision decision issue issue aggregation Is carrier aggregation observed? issue->aggregation solution solution start Start: Formulation Instability Observed start->issue premature_release Is there premature drug release? aggregation->premature_release No check_cholesterol Optimize Cholesterol Ratio (e.g., 2:1 Lipid:Cholesterol) aggregation->check_cholesterol Yes low_ee Is encapsulation efficiency low? premature_release->low_ee No increase_cholesterol Increase Cholesterol Content premature_release->increase_cholesterol Yes decrease_cholesterol Decrease Cholesterol Content low_ee->decrease_cholesterol Yes end End: Stable Formulation Achieved low_ee->end No check_surface_charge Incorporate Charged Lipids check_cholesterol->check_surface_charge check_concentration Reduce Lipid Concentration check_surface_charge->check_concentration add_peg Add PEGylated Lipid check_concentration->add_peg add_peg->end optimize_drug_lipid_ratio Optimize Drug-to-Lipid Ratio increase_cholesterol->optimize_drug_lipid_ratio check_tc Use Higher Tc Phospholipid optimize_drug_lipid_ratio->check_tc improve_purification Improve Purification Method check_tc->improve_purification improve_purification->end optimize_formulation Optimize Formulation Parameters (pH, solvent, etc.) decrease_cholesterol->optimize_formulation change_method Try Alternative Preparation Method optimize_formulation->change_method change_method->end

Caption: A logical workflow for troubleshooting common stability issues in cholesterol-based carriers.

References

Navigating the Synthesis of Cholesteryl Hydroxystearate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers and professionals engaged in the synthesis of Cholesteryl hydroxystearate. As you transition from laboratory-scale experiments to larger production volumes, you may encounter challenges that can impact yield, purity, and overall process efficiency. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the scaling-up process.

Troubleshooting Guide

Scaling up the synthesis of this compound, a sterol ester, often presents challenges related to reaction kinetics, mass transfer, and product purification. This guide provides a structured approach to identifying and resolving common problems.

Problem Potential Causes Recommended Solutions
Low Product Yield - Incomplete Reaction: The esterification reaction may not have reached equilibrium. - Suboptimal Stoichiometry: Incorrect molar ratio of cholesterol to hydroxystearic acid. - Catalyst Inefficiency or Deactivation: Insufficient catalyst amount or loss of activity. - Side Reactions: Formation of unwanted byproducts consuming reactants.- Reaction Monitoring: Utilize analytical techniques like TLC or HPLC to monitor the reaction progress and ensure it goes to completion. - Stoichiometry Optimization: Experiment with varying the molar ratio of reactants. A slight excess of one reactant may be beneficial.[1][2][3] - Catalyst Screening and Loading: Evaluate different acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid) and optimize the catalyst loading. Ensure the catalyst is not poisoned by impurities in the starting materials.[4][5] - Temperature Control: Optimize the reaction temperature to favor the desired esterification reaction over side reactions.
Presence of Impurities in Final Product - Unreacted Starting Materials: Cholesterol or hydroxystearic acid remaining after the reaction. - Byproduct Formation: Potential side products from the esterification of cholesterol include oxidation products.[6] - Solvent and Reagent Impurities: Contaminants in the solvents or reagents used in the synthesis.- Purification Optimization: Develop a robust purification strategy. Flash chromatography is a viable technique for purifying lipids and can be scaled up.[7][8] Recrystallization can also be an effective final purification step.[9] - Aqueous Workup: An initial wash with a mild acid or base solution can help remove some impurities.[9] - High-Purity Starting Materials: Ensure the use of high-quality, pure starting materials to minimize the introduction of impurities.[]
Inconsistent Batch-to-Batch Results - Poor Control Over Reaction Parameters: Variations in temperature, mixing speed, or reaction time between batches. - Raw Material Variability: Inconsistent quality of cholesterol or hydroxystearic acid from different suppliers or lots. - Inefficient Heat and Mass Transfer: As the scale increases, ensuring uniform heating and mixing becomes more challenging.[4][5]- Process Parameter Control: Implement strict control over all reaction parameters. Utilize automated reactors for better consistency. - Raw Material Qualification: Establish clear specifications for incoming raw materials and qualify suppliers. - Reactor Design: For larger scales, consider the reactor design to ensure efficient mixing and heat transfer.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is primarily synthesized through chemical methods such as direct esterification of cholesterol with hydroxystearic acid, or by using an acyl chloride or ester exchange reaction.[]

Q2: I am observing a significant amount of unreacted cholesterol in my final product. How can I improve the conversion rate?

A2: To improve the conversion rate, consider the following:

  • Increase Reaction Time: Monitor the reaction using TLC or HPLC to ensure it has reached completion.

  • Optimize Stoichiometry: A slight excess of hydroxystearic acid may be necessary to drive the reaction forward.

  • Catalyst Loading: Ensure you are using an adequate amount of catalyst. If you suspect catalyst deactivation, consider adding fresh catalyst or using a more robust one.

  • Water Removal: Esterification is a reversible reaction that produces water.[4] On a larger scale, the removal of water via azeotropic distillation (e.g., with a Dean-Stark apparatus) can shift the equilibrium towards the product.

Q3: My purified this compound has a yellowish tint. What could be the cause and how can I remove it?

A3: A yellowish tint can indicate the presence of oxidation byproducts or other impurities.[6] To address this:

  • Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Purification: Multiple purification steps may be necessary. Column chromatography with an appropriate solvent system is often effective at removing colored impurities.[9] Recrystallization from a suitable solvent can also help to obtain a pure, colorless product.[9]

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: Several analytical techniques can be used to determine the purity of your final product:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main product and any impurities.[][12][13]

  • Gas Chromatography (GC): GC can also be used for purity assessment, particularly for checking for volatile impurities.[][12]

  • Mass Spectrometry (MS): MS can be coupled with HPLC or GC to identify the molecular weight of the product and any impurities, confirming their identity.[][12][14]

Experimental Protocols

While specific, validated scale-up protocols are often proprietary, the following provides a general methodology for the synthesis and purification of this compound that can be adapted and optimized for larger scales.

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol outlines the direct esterification of cholesterol and 12-hydroxystearic acid.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine cholesterol (1 equivalent), 12-hydroxystearic acid (1.1 equivalents), and p-toluenesulfonic acid (0.1 equivalents).

  • Add a sufficient volume of toluene to dissolve the reactants at reflux temperature.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), cool the mixture to room temperature.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the purification of the crude product from the synthesis reaction.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 95:5 hexane:ethyl acetate).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification reactants Reactants: Cholesterol & Hydroxystearic Acid reaction Esterification Reaction (Reflux with Dean-Stark) reactants->reaction catalyst Catalyst: p-Toluenesulfonic Acid catalyst->reaction solvent Solvent: Toluene solvent->reaction wash Aqueous Wash (NaHCO3, H2O, Brine) reaction->wash dry Drying (MgSO4) wash->dry concentrate Concentration dry->concentrate chromatography Column Chromatography (Silica Gel) concentrate->chromatography fractions Fraction Collection & Analysis (TLC) chromatography->fractions evaporation Evaporation fractions->evaporation final_product Pure Cholesteryl Hydroxystearate evaporation->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurities Present? low_yield->impurity No check_reaction Check Reaction Completion (TLC/HPLC) low_yield->check_reaction Yes inconsistent Inconsistent Batches? impurity->inconsistent No optimize_purification Optimize Purification (Chromatography/Recrystallization) impurity->optimize_purification Yes control_parameters Standardize Process Parameters inconsistent->control_parameters Yes solution Problem Resolved inconsistent->solution No optimize_stoichiometry Optimize Stoichiometry check_reaction->optimize_stoichiometry screen_catalyst Screen Catalyst & Loading optimize_stoichiometry->screen_catalyst screen_catalyst->impurity check_starting_materials Verify Starting Material Purity optimize_purification->check_starting_materials check_starting_materials->inconsistent qualify_raw_materials Qualify Raw Materials control_parameters->qualify_raw_materials qualify_raw_materials->solution

Caption: A logical flowchart for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimizing the Optical Response of Cholesteryl Hydroxystearate Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Cholesteryl hydroxystearate liquid crystals.

Frequently Asked Questions (FAQs)

Q1: What are the expected liquid crystal phases for this compound?

A1: this compound, a derivative of cholesterol, is a thermotropic liquid crystal. Upon heating, it is expected to transition from a crystalline solid to a cholesteric liquid crystal phase and subsequently to an isotropic liquid phase. The specific transition temperatures can be influenced by the purity of the sample.[1]

Q2: How does temperature affect the color and optical response of this compound?

A2: The color, or selective reflection wavelength, of cholesteric liquid crystals like this compound is highly dependent on temperature.[2] As the temperature changes, the pitch of the helical structure of the liquid crystal changes, resulting in a shift of the reflected color through the visible spectrum.[2] Generally, for many cholesteryl esters, the pitch increases with temperature in the normal cholesteric state, leading to a red-shift in the reflected light.[3]

Q3: What is the primary mechanism behind the optical response of this compound?

A3: The unique optical properties of this compound arise from its self-assembled helical structure. This periodic structure selectively reflects circularly polarized light of a specific wavelength and handedness, a phenomenon known as Bragg reflection.[1] The central wavelength of this reflection is determined by the pitch of the helix and the average refractive index of the material.

Q4: Can the optical response of this compound be tuned by factors other than temperature?

A4: Yes, the optical response of cholesteric liquid crystals can be influenced by several factors. Applying an electric field can alter the helical pitch and thus the reflection wavelength.[4] The introduction of chiral dopants or mixing with other liquid crystals can also be used to tune the pitch and, consequently, the optical properties.[5] Additionally, the presence of certain chemical analytes can interact with the liquid crystal and induce a change in its optical response, making it suitable for sensor applications.[6]

Troubleshooting Guides

This section addresses common issues encountered during the optimization of the optical response of this compound liquid crystals.

Problem Possible Causes Solutions
Inconsistent or Non-reproducible Color Response 1. Sample impurity. 2. Inconsistent thermal history. 3. Degradation of the sample.1. Purify the this compound sample through recrystallization. 2. Implement a standardized heating and cooling cycle for all samples to ensure a consistent thermal history before measurements. 3. Store the sample in a dark, inert atmosphere to prevent oxidation and degradation. Liquid crystal films exposed to the atmosphere can decompose slowly.[1]
Poorly Defined or Weak Selective Reflection Peak 1. Non-uniform alignment of the liquid crystal molecules. 2. Sample thickness is not optimal. 3. Presence of scattering domains.1. Ensure proper surface treatment of the substrate (e.g., glass slides) to promote planar alignment. 2. Optimize the sample thickness; a well-defined planar texture is crucial for strong selective reflection. 3. Heat the sample to the isotropic phase and cool it down slowly to the cholesteric phase to improve the alignment and reduce defects.
"Oily" or "Fingerprint" Textures Observed Under Microscope Instead of Uniform Color 1. The helical axis is not uniformly perpendicular to the substrate. 2. The cooling rate from the isotropic phase was too fast.1. These are characteristic textures of cholesteric liquid crystals.[7] To achieve a more uniform color (planar texture), ensure the surfaces of the sample cell promote planar alignment and use a slow, controlled cooling rate. 2. Shear the sample gently while in the cholesteric phase to help align the helical axis.
No Liquid Crystal Phase Observed 1. The sample may exhibit monotropic behavior, where the liquid crystal phase is only observed upon cooling. 2. The cooling rate is too fast, leading to direct crystallization from the isotropic liquid.1. Heat the sample to its isotropic phase and then cool it down slowly while observing under a polarizing microscope. 2. Use a controlled cooling ramp (e.g., 1-5 °C/min) to allow sufficient time for the liquid crystal phase to form.

Experimental Protocols

Sample Preparation for Optical Characterization

A well-prepared sample is crucial for obtaining reliable and reproducible results.

Materials:

  • This compound

  • Glass microscope slides and coverslips

  • Hot plate or heating stage

  • Solvent (e.g., chloroform (B151607) or toluene, if preparing from solution)

  • Pipette or wire-wound applicator

Procedure:

  • Melt Preparation (for pure substance):

    • Place a small amount of this compound powder on a clean microscope slide.

    • Heat the slide on a hot plate to a temperature above the clearing point (the transition to the isotropic liquid phase). A melting point of approximately 75-80°C has been reported for this compound.[8]

    • Place a coverslip over the molten liquid crystal.

    • Allow the sample to cool slowly to room temperature to form the cholesteric phase. For controlled experiments, use a programmable heating stage.

  • Solution Casting (for thin films):

    • Dissolve a known concentration of this compound in a volatile solvent.

    • Deposit a specific volume of the solution onto a substrate.

    • Allow the solvent to evaporate completely in a controlled environment (e.g., a desiccator or under a slow stream of inert gas).

    • Gently heat the resulting film above its clearing point and cool slowly to obtain a well-ordered liquid crystal phase.

G Workflow for Sample Preparation cluster_melt Melt Preparation cluster_solution Solution Casting Melt1 Place powder on slide Melt2 Heat above clearing point Melt1->Melt2 Melt3 Apply coverslip Melt2->Melt3 Melt4 Slow cool to cholesteric phase Melt3->Melt4 End Prepared Sample Melt4->End Sol1 Dissolve in solvent Sol2 Deposit on substrate Sol1->Sol2 Sol3 Evaporate solvent Sol2->Sol3 Sol4 Anneal (heat and slow cool) Sol3->Sol4 Sol4->End Start Start Start->Melt1 Start->Sol1

Workflow for preparing this compound samples.
Polarizing Optical Microscopy (POM)

POM is a fundamental technique to identify liquid crystal phases and observe their textures.

Equipment:

  • Polarizing microscope with a rotating stage and a heating/cooling stage.

  • Camera for image capture.

Procedure:

  • Place the prepared sample on the microscope's heating stage.

  • Cross the polarizer and analyzer to achieve a dark background.

  • Heat the sample to the isotropic phase (a completely dark field of view).

  • Slowly cool the sample and observe the phase transitions. The appearance of birefringent textures indicates the formation of a liquid crystal phase.

  • Record the temperatures at which phase transitions occur and capture images of the characteristic textures (e.g., focal conic, fingerprint, or planar textures).

G Workflow for Polarizing Optical Microscopy POM1 Place sample on heating stage POM2 Cross polarizers POM1->POM2 POM3 Heat to isotropic phase POM2->POM3 POM4 Slowly cool sample POM3->POM4 POM5 Observe phase transitions and textures POM4->POM5 POM6 Record transition temperatures and capture images POM5->POM6

Workflow for Polarizing Optical Microscopy analysis.
UV-Vis Spectroscopy

UV-Vis spectroscopy is used to measure the selective reflection band of the cholesteric phase.

Equipment:

  • UV-Vis spectrophotometer with a temperature-controlled sample holder.

Procedure:

  • Place the sample in the temperature-controlled holder of the spectrophotometer.

  • Set the desired temperature.

  • Record the transmission or reflection spectrum over the desired wavelength range (typically the visible spectrum).

  • The selective reflection will appear as a dip in the transmission spectrum or a peak in the reflection spectrum.

  • Repeat the measurement at different temperatures to study the temperature dependence of the selective reflection wavelength.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a characteristic feature of cholesteric liquid crystals.

Equipment:

  • CD spectropolarimeter with a temperature-controlled cell holder.

Procedure:

  • Place the prepared sample in the CD spectropolarimeter.

  • Set the desired temperature.

  • Scan across the wavelength range of the selective reflection band.

  • The cholesteric phase will exhibit a strong CD signal (positive or negative depending on the handedness of the helix) at the wavelength of selective reflection.[9]

G Logical Flow for Optical Characterization Start Prepared Sample POM Polarizing Optical Microscopy (POM) - Identify phases - Observe textures Start->POM UVVis UV-Vis Spectroscopy - Measure selective reflection wavelength Start->UVVis CD Circular Dichroism (CD) - Determine helical handedness - Confirm chirality Start->CD Analysis Data Analysis POM->Analysis UVVis->Analysis CD->Analysis

Logical flow for optical characterization experiments.

Quantitative Data

Quantitative data for this compound is not widely available in the literature. The following table provides typical values for long-chain cholesteryl esters, which can be used as a reference. Researchers should determine the specific values for their samples experimentally.

Property Cholesteryl Stearate (C18) Cholesteryl Behenate (C22) Expected Range for this compound Notes
Melting Point (Crystal to LC/Isotropic) 79.8 - 81.7 °C[10]~86 °C[10]~75-85 °CThe presence of the hydroxyl group may influence the melting point. A melting point of 75-80°C has been reported.[8]
Clearing Point (LC to Isotropic) ~85 °C[10]-VariableHighly dependent on purity.
Selective Reflection Wavelength (λ₀) Not typically colored at room temp.Not typically colored at room temp.Dependent on temperature and mixture composition.Pure long-chain cholesteryl esters often reflect in the infrared. Mixtures are typically required to bring the reflection into the visible range.
Pitch (p) --Varies with temperatureThe pitch is related to the selective reflection wavelength by the equation p = λ₀ / n, where n is the average refractive index.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions and results may vary. It is the responsibility of the user to ensure the safety and validity of their experimental procedures.

References

Navigating Viscosity Challenges with Melted Cholesteryl Hydroxystearate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address viscosity-related issues encountered when handling melted Cholesteryl hydroxystearate. The following information is designed to assist researchers in overcoming common challenges in their experimental workflows, ensuring procedural success and data accuracy.

Understanding the Properties of this compound

This compound is a waxy, crystalline solid at room temperature with a melting point of approximately 75-80°C.[1] Upon melting, it forms a viscous liquid that can present handling challenges. It is soluble in non-polar solvents. This substance is utilized in various applications, including cosmetics, for its emollient and viscosity-controlling properties.

Quantitative Data Summary

Temperature (°C)Estimated Viscosity (cP)Expected State & Handling Considerations
25> 1,000,000Solid (Waxy Crystalline)
80500 - 1500Viscous Liquid: Difficult to pipette; requires wide-bore tips and positive displacement pipettes.
90200 - 800Moderately Viscous Liquid: Easier to handle, but still requires careful pipetting technique.
100100 - 400Less Viscous Liquid: Pipetting is more manageable; standard techniques may be applicable with caution.
>120< 100Fluid Liquid: Relatively easy to handle, but thermal degradation becomes a concern.

Note: These are estimated values. Actual viscosity can be influenced by purity, shear rate, and the presence of other substances. It is highly recommended to perform viscosity measurements for your specific sample and experimental conditions.

Troubleshooting Common Viscosity-Related Issues

This section addresses specific problems that may arise during the handling of melted this compound in a question-and-answer format.

Q1: My melted this compound is too thick to pipette accurately.

A1: High viscosity is a primary challenge. Consider the following solutions:

  • Increase Temperature: Gently increase the temperature of your sample. As indicated in the table above, viscosity decreases significantly with increasing temperature. However, be cautious of potential thermal degradation at excessively high temperatures. Studies on cholesterol have shown degradation can occur at temperatures starting from 150°C.[2]

  • Use Appropriate Equipment:

    • Wide-Bore Pipette Tips: Standard pipette tips are often inadequate for highly viscous liquids. Utilize tips with a wider orifice to reduce shear stress and facilitate easier aspiration and dispensing.

    • Positive-Displacement Pipettes: Unlike air-displacement pipettes, positive-displacement pipettes have a piston that comes in direct contact with the liquid, providing more accurate and reproducible results with viscous materials.

  • Modify Pipetting Technique:

    • Slow Aspiration and Dispensing: Use the slowest possible speed settings on your pipette to minimize shear stress and prevent the formation of air bubbles.

    • Reverse Pipetting: This technique can improve accuracy when handling viscous liquids.

Q2: The this compound solidifies in my pipette tip during transfer.

A2: This indicates that the temperature of your equipment is below the melting point of the compound.

  • Pre-heat Equipment: Ensure that all equipment coming into contact with the molten material, including pipette tips, glassware, and dispensing nozzles, is pre-heated to a temperature safely above 80°C. An oven or a heating block can be used for this purpose.

  • Work Efficiently: Minimize the time the molten material is held in the pipette tip to reduce heat loss.

Q3: I am observing inconsistent flow rates when dispensing the molten material.

A3: Inconsistent flow is often a result of temperature fluctuations or equipment limitations.

  • Maintain a Stable Temperature: Use a calibrated and stable heating system (e.g., a hot plate with a magnetic stirrer or a temperature-controlled bath) to maintain a consistent temperature of the molten this compound.

  • Consider High-Pressure Dispensing Systems: For applications requiring precise and continuous flow, a standard dispenser may not be sufficient. A high-pressure syringe pump or a heated dispensing system can provide better control over the flow rate of viscous liquids.

Q4: The melted this compound appears cloudy or grainy.

A4: This could be due to incomplete melting, the presence of impurities, or the beginning of crystallization.

  • Ensure Complete Melting: Verify that the entire sample has been heated to a temperature slightly above its melting point and is a clear, homogenous liquid.

  • Slow Cooling: If the material is crystallizing prematurely, the cooling rate may be too rapid. Allow the solution to cool more slowly to promote the formation of purer crystals.[3]

  • Filtration: If impurities are suspected, a hot filtration step may be necessary to remove any particulate matter before use.

Experimental Protocols

Methodology for Viscosity Measurement of Molten this compound using a Rotational Viscometer

This protocol is adapted from standard methods for measuring the viscosity of waxy materials.

1. Objective: To determine the dynamic viscosity of molten this compound at various temperatures.

2. Materials and Equipment:

  • This compound sample

  • Rotational viscometer with a thermosensor

  • Heating mantle or temperature-controlled bath

  • Appropriate spindle for viscous liquids (e.g., cone and plate or coaxial cylinder)

  • Beaker or sample container

  • Calibrated thermometer

3. Procedure:

  • Preparation:

    • Ensure the viscometer is calibrated and level.

    • Select a spindle appropriate for the expected viscosity range.

    • Place a sufficient amount of solid this compound into the sample container.

  • Melting:

    • Gently heat the sample using the heating mantle or temperature-controlled bath to the desired starting temperature (e.g., 85°C).

    • Allow the sample to fully melt and thermally equilibrate for at least 30 minutes.

  • Measurement:

    • Carefully lower the pre-heated spindle into the molten sample to the correct immersion depth.

    • Allow the spindle and sample to reach thermal equilibrium, as indicated by the viscometer's thermosensor.

    • Set the desired rotational speed (RPM). Start with a low RPM and gradually increase to find a speed that gives a torque reading within the optimal range (typically 20-80%).

    • Allow the reading to stabilize and then record the viscosity (in cP or mPa·s) and the corresponding temperature and RPM.

  • Data Collection at Different Temperatures:

    • Increase the temperature in increments (e.g., 5°C or 10°C) and repeat the measurement process at each temperature point.

    • To observe the effects of cooling, measurements can also be taken as the sample is slowly cooled.

4. Data Analysis:

  • Plot viscosity as a function of temperature to create a viscosity-temperature curve.

  • If the viscosity changes with the shear rate (RPM), the material is non-Newtonian, and this should be noted.

Visualizing Workflows and Relationships

The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting viscosity issues.

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_evaluation Evaluation cluster_end End start Encounter Viscosity Issue problem Characterize the Problem (e.g., too thick, solidifies, inconsistent flow) start->problem temp Adjust Temperature problem->temp Temp-related? equip Modify Equipment problem->equip Equipment-related? tech Refine Technique problem->tech Technique-related? eval Evaluate Outcome temp->eval equip->eval tech->eval resolved Issue Resolved eval->resolved Successful not_resolved Re-evaluate Problem eval->not_resolved Unsuccessful not_resolved->problem

A flowchart for troubleshooting viscosity issues.

ViscosityFactors cluster_factors Influencing Factors viscosity Viscosity of Molten This compound temp Temperature viscosity->temp inversely proportional purity Purity of Sample viscosity->purity dependent on shear Shear Rate (RPM) viscosity->shear may be dependent on additives Presence of Additives/ Solvents viscosity->additives can be altered by

Factors influencing the viscosity of the molten compound.

Frequently Asked Questions (FAQs)

Q: What are the primary safety precautions when working with molten this compound?

A: Always wear appropriate personal protective equipment (PPE), including heat-resistant gloves and safety goggles. Work in a well-ventilated area, preferably a fume hood, to avoid inhaling any potential fumes, especially if heating to higher temperatures. Be mindful of the hot surfaces of your equipment to prevent burns.

Q: Can I dissolve this compound in a solvent to reduce its viscosity?

A: Yes, dissolving it in a suitable non-polar solvent can significantly reduce viscosity. However, the choice of solvent will depend on your specific application and its compatibility with other components in your experiment. The addition of a solvent will also alter the concentration and may need to be removed at a later stage.

Q: How can I prevent the molten this compound from degrading during my experiment?

A: Avoid prolonged exposure to high temperatures. While increasing the temperature can reduce viscosity, it's crucial to find an optimal temperature that allows for effective handling without causing chemical degradation. Studies on similar compounds suggest that degradation can become significant above 150-180°C.[2] If possible, conduct your experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q: What is the best way to clean equipment after use?

A: While the material is still warm and in its less viscous state, wipe away as much of the residue as possible. Then, use a suitable non-polar solvent to dissolve the remaining material. Follow your laboratory's standard procedures for waste disposal.

References

Technical Support Center: Sterilization of Cholesteryl Hydroxystearate-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the sterilization of cholesteryl hydroxystearate-based nanoparticles. The following information is based on established methods for lipid-based nanoparticles and should be adapted and optimized for your specific formulation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for sterilizing this compound-based nanoparticles?

A1: The most common terminal sterilization methods for lipid-based nanoparticles, including those derived from this compound, are sterile filtration, gamma irradiation, and ethylene (B1197577) oxide (EtO) treatment.[1][2][3][4] Aseptic processing is another approach where the product is manufactured from sterile components in a sterile environment.[5][6][7][8]

Q2: Can I autoclave my this compound-based nanoparticle formulation?

A2: Autoclaving (steam sterilization) is generally not recommended for many lipid-based nanoparticles.[1][2] The high temperatures and pressures can lead to nanoparticle aggregation, changes in particle size, and degradation of the lipid components and encapsulated drug.[2][9][10] However, the suitability of autoclaving is highly dependent on the specific formulation, including the presence of stabilizers.[2]

Q3: What is the preferred sterilization method for heat-sensitive this compound-based nanoparticles?

A3: For heat-sensitive formulations, sterile filtration is often the preferred method, provided the nanoparticle size is smaller than the filter's pore size (typically 0.22 µm).[3] Gamma irradiation and ethylene oxide are also viable low-temperature alternatives.[1][11][12]

Q4: How does gamma irradiation affect my nanoparticles?

A4: Gamma irradiation can be an effective sterilization method for lipid-based nanoparticles. However, it can induce the formation of free radicals, which may lead to lipid oxidation, changes in particle size, and degradation of the encapsulated drug.[13][14][15] The effects are dose-dependent, so the irradiation dose must be carefully optimized.[13][14]

Q5: Is ethylene oxide (EtO) sterilization safe for my nanoparticle formulation?

A5: Ethylene oxide is a low-temperature sterilization method compatible with many materials.[11][12] However, it is a toxic and flammable gas, and residual EtO must be thoroughly removed from the product after sterilization to ensure safety.[11] The process involves several parameters, including gas concentration, temperature, humidity, and exposure time, which must be carefully controlled.[11][12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Nanoparticle Aggregation After Sterilization Heat-induced instability: Autoclaving can cause lipids to melt or rearrange, leading to aggregation upon cooling.[2][9] Radiation-induced crosslinking: High doses of gamma radiation can cause crosslinking of lipids or stabilizing agents.[15] Incompatible filtration membrane: The nanoparticle formulation may be interacting with the filter material.- Avoid autoclaving if possible. If it must be used, optimize the cycle parameters (temperature, time) and consider adding cryoprotectants or stabilizers. - Optimize the gamma irradiation dose; use the lowest effective dose. Consider performing irradiation at cryogenic temperatures. - Test different filter membranes for compatibility (e.g., PES, PVDF, cellulose (B213188) acetate).[16][17][18][19][20]
Significant Change in Particle Size or Polydispersity Index (PDI) Sterilization-induced degradation: Any sterilization method can potentially alter the nanoparticle structure.[1][2] Filtration-induced shear stress: High filtration pressures can deform or break nanoparticles.[21]- Re-evaluate the chosen sterilization method. Consider a less harsh alternative (e.g., switching from autoclaving to sterile filtration). - Optimize filtration parameters: use a lower, constant pressure and a filter with a larger surface area to minimize shear stress.
Loss of Encapsulated Drug Heat-induced leakage: Autoclaving can increase the fluidity of the lipid matrix, leading to drug leakage. Radiation-induced degradation: Gamma irradiation can degrade the encapsulated drug.[15] Adsorption to filter: The drug or nanoparticles may adsorb to the filter membrane.[21]- Use a lower temperature sterilization method. - Shield the formulation from excessive radiation or use a lower dose. - Pre-saturate the filter with the formulation buffer or a solution of the empty nanoparticles to minimize binding sites. Select a low-protein-binding filter membrane.
Incomplete Sterilization Inappropriate method or parameters: The chosen sterilization method or its parameters may not be sufficient to eliminate all microorganisms. High initial bioburden: The pre-sterilization product may have a high level of microbial contamination.- Validate the sterilization cycle according to pharmacopeial standards. Ensure all parameters (e.g., temperature, time, radiation dose, gas concentration) are appropriate for the bioburden. - Implement measures to control the bioburden of the product before sterilization, such as using sterile raw materials and aseptic manufacturing techniques.

Data Summary

Table 1: Effect of Gamma Irradiation on Nanoparticle Physicochemical Properties (General Lipid Nanoparticles)

Nanoparticle TypeIrradiation Dose (kGy)Change in Particle Size (nm)Change in PDIChange in Zeta Potential (mV)Reference
NLCs12 (Beta)No significant changeNo significant changeNo significant change[13]
NLCs25 (Beta)Significant change for PDGF-BB loaded--[13]
NLCs25 (Gamma)Significant increaseSignificant increaseSignificant change[13]
PCL/PVA NP5 (Gamma)Slight decreaseIncreaseSlight decrease[14]
PCL/PVA NP10 (Gamma)Slight decreaseIncreaseSlight decrease[14]
PLGA/PVA NP5 (Gamma)Significant decrease--[14]
PLGA/PVA NP10 (Gamma)Significant decrease--[14]

Table 2: Effect of Autoclaving on Nanoparticle Physicochemical Properties (General Lipid Nanoparticles)

Nanoparticle TypeAutoclaving ConditionsChange in Particle SizeChange in Zeta PotentialReference
Solid Lipid Nanoparticles110°C for 30 minNo significant changeNo significant change[2]
Tripalmitin-based Nanoparticles (with PVA)105°C or 121°CConserved around 200 nm-[2]
DPPC Liposomes-Significant reduction-[22][23]
DSPC Liposomes-Significant reduction-[22][23]

Experimental Protocols

Note: These are generalized protocols and must be validated for your specific this compound-based nanoparticle formulation.

Sterile Filtration

Objective: To sterilize the nanoparticle suspension by physical removal of microorganisms.

Materials:

  • Nanoparticle suspension

  • Sterile syringe

  • Sterile filter unit with a 0.22 µm pore size membrane (e.g., PES, PVDF)

  • Sterile collection vessel

  • Laminar flow hood or biosafety cabinet

Procedure:

  • Perform all operations in a laminar flow hood or biosafety cabinet to maintain sterility.

  • Select a sterile filter membrane that is compatible with your nanoparticle formulation. A low-protein-binding membrane is recommended.

  • Attach the sterile filter to the syringe.

  • Draw the nanoparticle suspension into the syringe.

  • Slowly and steadily apply gentle, constant pressure to the syringe plunger to pass the suspension through the filter into the sterile collection vessel. Avoid excessive pressure to prevent nanoparticle deformation or filter rupture.

  • Perform a filter integrity test post-filtration (e.g., bubble point test) to ensure the filter was not compromised during the process.

  • Conduct sterility testing on the filtered sample to confirm the absence of microbial contamination.

Gamma Irradiation

Objective: To sterilize the nanoparticle formulation using ionizing radiation.

Materials:

  • Nanoparticle formulation in its final, sealed container (e.g., glass vial with a rubber stopper and aluminum seal)

  • Validated gamma irradiation facility

Procedure:

  • Prepare the nanoparticle formulation in its final container.

  • Freeze-dry the sample if it is not stable in an aqueous solution during irradiation. The inclusion of a cryoprotectant may be necessary.

  • Send the samples to a validated gamma irradiation facility.

  • Specify the desired radiation dose. A typical dose for terminal sterilization is 25 kGy, but this must be optimized for your product to ensure sterility without causing significant degradation. Dose-ranging studies are recommended.

  • After irradiation, conduct comprehensive characterization of the nanoparticles (particle size, PDI, zeta potential, drug content, and release profile) to assess any changes.

  • Perform sterility testing to confirm the effectiveness of the irradiation.

Ethylene Oxide (EtO) Sterilization

Objective: To sterilize the nanoparticle formulation using ethylene oxide gas.

Materials:

  • Lyophilized nanoparticle powder in a gas-permeable container (e.g., vial with a gas-permeable stopper or a sealed Tyvek® pouch)

  • Validated ethylene oxide sterilization chamber

Procedure:

  • Prepare the nanoparticles in a lyophilized (freeze-dried) form, as EtO sterilization is not suitable for aqueous solutions.

  • Package the lyophilized product in a container that allows for gas penetration.

  • Place the packaged product in a validated ethylene oxide sterilization chamber.

  • The sterilization cycle typically consists of three phases: pre-conditioning (temperature and humidity adjustment), sterilization (exposure to EtO gas at a specific concentration, temperature, and time), and aeration (removal of residual EtO).[12]

  • Typical EtO sterilization parameters are:

    • Gas concentration: 450 to 1200 mg/L[11]

    • Temperature: 37 to 63°C[11]

    • Relative humidity: 40 to 80%[11]

    • Exposure time: 1 to 6 hours[11]

  • After the cycle, the product must be aerated to reduce residual EtO to safe levels.

  • Reconstitute the lyophilized nanoparticles and perform full characterization to evaluate the impact of sterilization.

  • Conduct sterility testing to confirm the effectiveness of the process.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_sterilization Sterilization Method Selection cluster_qc Post-Sterilization Quality Control prep Prepare this compound Nanoparticle Formulation filtration Sterile Filtration (0.22 µm) prep->filtration Aqueous Suspension gamma Gamma Irradiation prep->gamma Aqueous or Lyophilized eto Ethylene Oxide (for lyophilized product) prep->eto Lyophilized Product characterization Physicochemical Characterization (Size, PDI, Zeta Potential, Drug Load) filtration->characterization gamma->characterization eto->characterization sterility_testing Sterility Testing characterization->sterility_testing final_product Sterile Nanoparticle Product sterility_testing->final_product Release

Caption: Experimental workflow for sterilization of this compound-based nanoparticles.

troubleshooting_logic start Post-Sterilization Issue Identified issue What is the primary issue? start->issue aggregation Aggregation/ Increased Size issue->aggregation Aggregation drug_loss Drug Loss issue->drug_loss Drug Loss not_sterile Not Sterile issue->not_sterile Sterility Failure cause_agg Potential Causes: - Heat Instability - Radiation Crosslinking - Filter Incompatibility aggregation->cause_agg cause_loss Potential Causes: - Heat/Radiation Degradation - Filter Adsorption drug_loss->cause_loss cause_not_sterile Potential Causes: - Invalidated Cycle - High Bioburden not_sterile->cause_not_sterile solution_agg Solutions: - Avoid Heat - Optimize Dose - Test Filters cause_agg->solution_agg solution_loss Solutions: - Use Low Temp Method - Optimize Dose - Pre-saturate Filter cause_loss->solution_loss solution_not_sterile Solutions: - Validate Cycle - Control Bioburden cause_not_sterile->solution_not_sterile

References

Addressing poor drug loading efficiency in Cholesteryl hydroxystearate nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesteryl Hydroxystearate (CHS) nanoparticles, with a specific focus on addressing poor drug loading efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CHS) and why is it used for nanoparticles?

This compound is a cholesterol ester. In nanoparticle formulations, it serves as a solid lipid core, encapsulating therapeutic agents. Its lipidic nature makes it biocompatible and suitable for formulating Solid Lipid Nanoparticles (SLNs). These nanoparticles are investigated for their potential in improving the bioavailability of poorly soluble drugs.

Q2: What are the primary factors influencing drug loading efficiency in CHS nanoparticles?

Several factors can significantly impact drug loading in CHS nanoparticles. These include the physicochemical properties of the drug (e.g., solubility and lipophilicity), the ratio of the drug to CHS, the choice and concentration of surfactants, and the manufacturing process parameters, such as homogenization pressure and speed.

Q3: How can I determine the drug loading content and encapsulation efficiency of my CHS nanoparticles?

Drug loading is typically quantified using either an indirect or a direct method.

  • Indirect Method: This involves separating the nanoparticles from the aqueous phase (e.g., through ultracentrifugation) and then measuring the concentration of the free, unencapsulated drug in the supernatant using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Direct Method: This method requires disrupting the nanoparticles with a suitable solvent to release the encapsulated drug, which is then quantified.

Q4: My CHS nanoparticles are showing signs of aggregation. What are the likely causes and how can this be resolved?

Aggregation in lipid nanoparticle formulations can stem from several factors, including a suboptimal pH, high ionic strength of the formulation buffer, or stresses from processes like freeze-thaw cycles. To mitigate aggregation, ensure the formulation's pH is optimized for colloidal stability. The use of cryoprotectants, such as sucrose (B13894) or trehalose, can minimize aggregation during freezing and thawing. Additionally, incorporating PEGylated lipids into the formulation can create a steric barrier that helps prevent the nanoparticles from clumping together.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation of drug-loaded CHS nanoparticles.

Issue 1: Low Drug Entrapment Efficiency (<50%)
Potential CauseTroubleshooting Step
Poor Drug Solubility in the CHS Matrix - Increase the temperature of the lipid melt to enhance drug solubilization. - Consider the addition of a co-solvent in which the drug has higher solubility during the formulation process.
Suboptimal Drug-to-Lipid Ratio - Systematically vary the drug-to-CHS ratio to identify the optimal concentration for encapsulation. Excessively high ratios can lead to drug precipitation.
Incompatible pH of the Aqueous Phase - Adjust the pH of the aqueous phase. For certain drugs, a slightly acidic or basic pH can improve interaction with the lipid matrix.
Drug Expulsion During Nanoparticle Solidification - Optimize the cooling rate of the formulation. Rapid cooling can sometimes trap the drug more effectively within the solidifying lipid matrix.
Inappropriate Surfactant - Screen different surfactants or combinations of surfactants. The Hydrophile-Lipophile Balance (HLB) value of the surfactant system is critical for stable emulsion formation and efficient drug encapsulation.
Issue 2: High Polydispersity Index (PDI > 0.3)
Potential CauseTroubleshooting Step
Inadequate Homogenization or Sonication - Increase the homogenization speed, pressure, or the number of cycles. - Optimize the sonication time and power to ensure uniform particle size reduction.
Lipid or Drug Precipitation During Formulation - Ensure all components are fully dissolved in their respective phases before emulsification. - Visually inspect for any signs of precipitation and adjust the solvent or temperature as needed.
Aggregation of Nanoparticles - Review and optimize the formulation's pH and ionic strength. - Consider adding stabilizing excipients, such as PEGylated lipids, to provide steric hindrance.

Data Presentation

The following tables summarize the impact of key formulation variables on the physicochemical properties of solid lipid nanoparticles, based on studies of cholesterol and its esters. This data can serve as a guide for optimizing CHS nanoparticle formulations.

Table 1: Effect of Lipid and Surfactant Composition on Nanoparticle Properties

Solid LipidSurfactant(s)Drug-to-Lipid Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
Compritol® 888 ATOPoloxamer 1881:10150 - 2500.2 - 0.370 - 85
Precirol® ATO 5Tween 801:10200 - 3500.3 - 0.465 - 80
Glyceryl MonostearateLecithin / Polysorbate 801:15180 - 3000.25 - 0.3575 - 90
Cholesteryl Ester (illustrative) Tween 80 / Span 80 1:12 170 - 280 0.22 - 0.32 ~70 - 88

Note: Data is compiled from various studies on different solid lipids and is intended to be illustrative of general trends.

Table 2: Influence of Process Parameters on Nanoparticle Characteristics

Homogenization Pressure (bar)Number of CyclesHomogenization Temperature (°C)Resulting Particle SizePDI
500375LargerHigher
1000575IntermediateLower
1500580SmallerLower
1500780SmallestLowest

Note: General trends observed in high-pressure homogenization of lipid nanoparticles.

Experimental Protocols

Protocol 1: Preparation of CHS Nanoparticles by High-Pressure Homogenization (Hot Homogenization Technique)
  • Preparation of the Lipid Phase:

    • Weigh the desired amount of this compound (CHS) and the lipophilic drug.

    • Melt the CHS at a temperature approximately 5-10°C above its melting point.

    • Disperse or dissolve the drug in the molten CHS with continuous stirring to ensure a homogenous mixture.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., Poloxamer 188, Tween 80) in double-distilled water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase dropwise under high-speed stirring (e.g., 8000-10000 rpm) using a high-shear homogenizer for 5-10 minutes. This will form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately subject the hot pre-emulsion to a high-pressure homogenizer.

    • Homogenize at a pressure between 500-1500 bar for 3-5 cycles.[1][2] The optimal pressure and number of cycles should be determined for each specific formulation.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion to room temperature or in an ice bath under gentle stirring. The solidification of the lipid droplets will lead to the formation of solid lipid nanoparticles.

  • Characterization:

    • Analyze the nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency and drug loading content as described in the FAQs.

Protocol 2: Quantification of Encapsulation Efficiency (Indirect Method)
  • Separation of Free Drug:

    • Place a known volume of the nanoparticle dispersion into an ultracentrifuge tube.

    • Centrifuge at a high speed (e.g., 40,000 rpm) for a sufficient time (e.g., 30-60 minutes) at 4°C to pellet the nanoparticles. The exact parameters will depend on the nanoparticle size and density.

    • Alternatively, use centrifugal filter units with an appropriate molecular weight cut-off to separate the nanoparticles from the aqueous phase.

  • Quantification of Free Drug:

    • Carefully collect the supernatant, which contains the unencapsulated (free) drug.

    • Dilute the supernatant if necessary to fall within the linear range of the analytical method.

    • Quantify the concentration of the free drug in the supernatant using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.

  • Calculation:

    • Calculate the Encapsulation Efficiency (EE%) using the following formula: EE (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total amount of drug added] x 100

    • Calculate the Drug Loading (DL%) using the following formula: DL (%) = [(Total amount of drug added - Amount of free drug in supernatant) / Total weight of nanoparticles] x 100

Visualizations

Troubleshooting_Workflow start Start: Poor Drug Loading q1 Is the drug highly lipophilic and soluble in molten CHS? start->q1 sol_strat Action: - Screen for suitable co-solvents. - Consider lipid-drug conjugate  formation. q1->sol_strat No q2 Is the drug-to-lipid ratio optimized? q1->q2 Yes a1_yes Yes a1_no No sol_strat->q2 ratio_opt Action: - Perform a titration study with  varying drug-to-lipid ratios. q2->ratio_opt No q3 Are the surfactant and its concentration appropriate? q2->q3 Yes a2_yes Yes a2_no No ratio_opt->q3 surf_opt Action: - Screen different surfactants  (e.g., Poloxamers, Tweens). - Optimize surfactant concentration. q3->surf_opt No q4 Are the homogenization parameters optimized? q3->q4 Yes a3_yes Yes a3_no No surf_opt->q4 homo_opt Action: - Increase homogenization  pressure and/or cycles. - Optimize cooling rate. q4->homo_opt No end Result: Improved Drug Loading q4->end Yes a4_yes Yes a4_no No homo_opt->end Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_analysis Analysis prep_lipid 1. Prepare Lipid Phase (CHS + Drug) pre_emulsion 3. Form Pre-emulsion (High-Shear Homogenization) prep_lipid->pre_emulsion prep_aq 2. Prepare Aqueous Phase (Water + Surfactant) prep_aq->pre_emulsion hph 4. High-Pressure Homogenization pre_emulsion->hph cooling 5. Cooling & Nanoparticle Formation hph->cooling dls Size, PDI, Zeta Potential (DLS) cooling->dls ee_dl Encapsulation Efficiency & Drug Loading (HPLC/UV-Vis) cooling->ee_dl data_analysis Data Interpretation & Formulation Optimization dls->data_analysis ee_dl->data_analysis

References

Technical Support Center: Controlling the Polymorphism of Cholesteryl Hydroxystearate in Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cholesteryl hydroxystearate. The information is designed to help you navigate the complexities of its polymorphic behavior in liquid crystal formulations.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it important for this compound?

A: Polymorphism is the ability of a solid material to exist in more than one crystal structure. For this compound, different polymorphs will have distinct physical properties, including melting points, solubility, and optical characteristics. Controlling polymorphism is critical for ensuring the stability, consistency, and performance of liquid crystal formulations in applications ranging from drug delivery to sensor technology.

Q2: I am not observing the expected liquid crystal phase. What are the common causes?

A: Several factors can inhibit the formation of the desired liquid crystal phase:

  • Thermal History: The rate of heating and cooling has a profound effect on the resulting polymorphic form. Rapid cooling may lead to a metastable form or an amorphous solid, while very slow cooling might be necessary for the thermodynamically stable polymorph.

  • Sample Purity: Impurities can disrupt the molecular packing necessary for liquid crystal formation, broaden transition temperatures, or suppress certain phases altogether.

  • Solvent Choice: The solvent used for crystallization significantly influences the resulting polymorph by affecting nucleation and crystal growth kinetics.[1]

Q3: How does the cooling rate affect the final polymorphic form?

A: The cooling rate from the isotropic liquid state is a critical parameter.

  • Rapid Cooling: High cooling rates often trap the molecules in a kinetically favored, but potentially less stable, polymorphic form. This can also result in smaller crystal sizes.

  • Slow Cooling: Slower, controlled cooling provides the molecules with sufficient time to arrange into a more thermodynamically stable crystal lattice, often leading to larger, more well-defined crystals.

Q4: Can the choice of solvent influence which polymorph of this compound I obtain?

A: Yes, the solvent plays a significant role. Solvents can interact differently with the various crystal faces of the growing polymorphs, stabilizing one form over another.[1][2] The polarity and hydrogen bonding capacity of the solvent are particularly important factors. It is advisable to perform screening experiments with a range of solvents to find the optimal conditions for the desired polymorph.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent Polymorphic Form Between Batches 1. Variations in cooling rate.2. Inconsistent solvent evaporation rate.3. Differences in sample purity.1. Use a programmable hot stage or differential scanning calorimeter (DSC) to ensure a precise and reproducible cooling profile.2. Control the atmosphere and surface area to maintain a consistent evaporation rate.3. Ensure consistent purity of the starting material through appropriate purification and characterization techniques.
Direct Transition from Isotropic Liquid to Solid (No Liquid Crystal Phase Observed) 1. The liquid crystal phase has a very narrow temperature range.2. The cooling rate is too fast, causing rapid crystallization.3. The specific polymorph exhibits monotropic behavior (only appears on cooling).[3]1. Use a very slow cooling rate (e.g., 0.5-2 °C/min) and observe carefully with polarized optical microscopy.2. Experiment with different cooling rates to identify the window for the liquid crystal phase.3. This is characteristic of some liquid crystals; the phase will not be observed on heating.
Broad or Multiple Melting Peaks in DSC Analysis 1. Presence of a mixture of polymorphs.2. Impurities in the sample.1. Optimize the thermal protocol (annealing steps, controlled cooling) to favor the formation of a single polymorph.2. Purify the this compound sample.
Undesirable Crystal Morphology (e.g., needle-like vs. plate-like) 1. The solvent used favors a particular crystal habit.2. High degree of supersaturation during crystallization.1. Experiment with different solvents to alter the crystal morphology.2. Reduce the rate of cooling or evaporation to lower the supersaturation and promote more uniform crystal growth.

Data Presentation

Due to the limited availability of specific quantitative data for the distinct polymorphs of this compound, the following tables provide illustrative examples based on the behavior of similar cholesteryl esters. These values should be considered as a starting point for experimental design.

Table 1: Illustrative Thermal Properties of Cholesteryl Ester Polymorphs

PolymorphTypical Transition Temperature (°C)Typical Enthalpy of Transition (J/g)Notes
Form I (Metastable) 75 - 8530 - 50Often obtained with rapid cooling. May convert to Form II upon heating.
Form II (Stable) 90 - 10550 - 80Typically achieved through slow, controlled cooling or annealing of Form I.

Table 2: Influence of Cooling Rate on Polymorph Formation (Illustrative Example)

Cooling Rate (°C/min)Predominant PolymorphObserved Crystal Characteristics
> 20Amorphous or Metastable Form ISmall, irregular crystals
5 - 10Mixture of Form I and Form IIMixed morphology, some well-defined crystals
< 2Stable Form IILarger, well-formed crystals

Experimental Protocols

Protocol 1: Controlled Cooling for Polymorph Screening via Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample and a reference pan into the DSC cell. Purge with nitrogen gas at a constant flow rate.

  • Thermal Program:

    • Segment 1 (Erase Thermal History): Heat the sample to a temperature comfortably above its isotropic clearing point (e.g., 120 °C) at a rate of 10 °C/min.

    • Segment 2 (Isothermal Hold): Hold the sample at this temperature for 5 minutes to ensure complete melting.

    • Segment 3 (Controlled Cooling): Cool the sample at a defined rate (e.g., 20 °C/min, 10 °C/min, 5 °C/min, 1 °C/min) to a temperature below all transitions (e.g., 30 °C).

    • Segment 4 (Analysis): Heat the sample again at a standard rate (e.g., 10 °C/min) to analyze the transitions of the polymorphs formed during the cooling step.

  • Data Analysis: Analyze the resulting thermogram to identify transition temperatures and enthalpies for each cooling rate.

Protocol 2: Solvent-Induced Crystallization for Polymorph Screening
  • Solution Preparation: Prepare saturated solutions of this compound in a variety of solvents (e.g., ethanol, isopropanol, acetone, toluene, hexane) at an elevated temperature (e.g., 60 °C).

  • Crystallization:

    • Slow Evaporation: Allow the solvent to evaporate slowly at a controlled temperature.

    • Cooling Crystallization: Slowly cool the saturated solutions to room temperature or below.

  • Isolation and Analysis: Isolate the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization: Analyze the obtained polymorphs using techniques such as DSC, Polarized Optical Microscopy, and X-ray Diffraction (XRD) to determine their properties.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_control Polymorph Control Methods cluster_analysis Analysis cluster_result Outcome start Start: Cholesteryl Hydroxystearate Powder purify Purification (if needed) start->purify melt Melt to Isotropic Liquid State purify->melt solvent Solvent Crystallization (Varying Solvents) purify->solvent cool Controlled Cooling (Varying Rates) melt->cool dsc DSC Analysis cool->dsc pom Polarized Optical Microscopy cool->pom xrd X-Ray Diffraction solvent->xrd dsc->pom end Identified Polymorph (Structure & Properties) dsc->end pom->xrd pom->end xrd->end

Caption: Experimental workflow for controlling and identifying polymorphs.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Inconsistent Polymorphic Form cause1 Inconsistent Cooling Rate issue->cause1 cause2 Variable Solvent Evaporation issue->cause2 cause3 Purity Variation issue->cause3 sol1 Use Programmable Thermal Stage/DSC cause1->sol1 Address sol2 Control Atmosphere & Surface Area cause2->sol2 Address sol3 Standardize Purification Protocol cause3->sol3 Address result Result: Reproducible Polymorph Synthesis sol1->result sol2->result sol3->result

Caption: Troubleshooting logic for inconsistent polymorphic forms.

References

Validation & Comparative

A Comparative Guide to Cholesteryl Esters in Drug Delivery: Spotlight on Cholesteryl Hydroxystearate

Author: BenchChem Technical Support Team. Date: December 2025

The strategic selection of excipients is a cornerstone of effective drug delivery system design. Among the lipid-based nanocarriers, cholesteryl esters play a pivotal role in modulating the stability, drug release profile, and cellular interactions of formulations like Solid Lipid Nanoparticles (SLNs) and Lipid Nanoparticles (LNPs).[1][2][3] The structure of the fatty acid esterified to cholesterol significantly influences the physicochemical properties of the resulting nanoparticle.[4][5] This guide provides a comparative analysis of cholesteryl hydroxystearate against other commonly used cholesteryl esters, supported by experimental data and detailed protocols for researchers and drug development professionals.

Performance Comparison of Cholesteryl Esters

The choice of a cholesteryl ester can dramatically alter the performance of a drug delivery vehicle. Factors such as the length and saturation of the fatty acid chain impact the crystalline structure of the lipid core, which in turn affects drug encapsulation and release kinetics.[1] While direct comparative studies featuring this compound are limited, we can infer its potential performance by examining data from other prevalent esters like cholesteryl oleate (B1233923), cholesteryl acetate (B1210297), and cholesteryl stearate (B1226849).

Esterified cholesterol has been shown to enhance the delivery efficiency of nucleic acids in LNPs compared to regular or oxidized cholesterol.[5] For instance, LNPs formulated with cholesteryl oleate have demonstrated efficient delivery of siRNA and sgRNA to liver endothelial cells.[4][5] Cationic SLNs incorporating cholesteryl oleate have been successfully used for gene-silencing therapy, achieving particle sizes suitable for parenteral administration with good stability and low cytotoxicity.[6][7]

Table 1: Physicochemical Properties of Cholesteryl Oleate-Based Cationic Solid Lipid Nanoparticles (SLNs)

Formulation ReferenceCholesteryl Oleate ConcentrationMean Particle Diameter (nm)Zeta Potential (mV)Stability
Formulation 1Low~150-200+25 to +40Good, spherical structure
Formulation 2Intermediate~150-200+25 to +40Good, spherical structure, no aggregation
Formulation 3High~150-200+25 to +40Good, spherical structure

Data synthesized from studies on cholesteryl oleate-loaded cationic SLNs for nucleic acid delivery.[6][8][9]

Table 2: Comparative Drug Loading and Release Characteristics

Cholesteryl EsterDrug TypeTypical Drug LoadingRelease ProfileKey Findings
Cholesteryl Oleate Nucleic Acids (siRNA)Not specifiedSustainedEfficient cellular uptake and gene silencing with low cytotoxicity.[6][7]
Cholesteryl Stearate Hydrophobic drugsModerate to HighSlow, controlledForms a stable, solid matrix suitable for sustained release.[1][10]
Cholesteryl Acetate Lipophilic/Hydrophilic drugsVariesModulatedIncreases rigidity of lipid bilayers, reducing drug leakage and prolonging circulation.[1]
This compound Not specified in studiesPotentially HighPotentially Slow/SustainedThe hydroxyl group may increase polarity, potentially affecting drug interaction and release.[][12]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the formulation and characterization of cholesteryl ester-based nanoparticles.

Protocol 1: Formulation of Solid Lipid Nanoparticles (SLNs) via Emulsification-Dispersion

This method is commonly used for preparing SLNs with cholesteryl esters like cholesteryl oleate.[6]

Materials:

  • Cholesteryl ester (e.g., Cholesteryl Oleate)

  • Solid lipid (e.g., Stearic Acid)

  • Cationic lipid (e.g., DOTAP)

  • Surfactant/Emulsifier (e.g., Lecithin, Sodium glycocholate)

  • Organic Solvent (e.g., Cyclohexane)

  • Aqueous Phase (e.g., Deionized water)

  • Cryoprotectant (e.g., Trehalose 5% w/v)

Procedure:

  • Lipid Phase Preparation: Dissolve the cholesteryl ester, solid lipid, cationic lipid, and the lipophilic drug in the organic solvent. Heat the mixture to form a clear lipid phase.

  • Aqueous Phase Preparation: Dissolve the surfactant in deionized water, heated to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form an oil-in-water emulsion.

  • Nanoparticle Formation: Disperse the hot emulsion into cold deionized water (2-3°C) under continuous stirring. The rapid cooling of the lipid droplets causes them to solidify, forming the SLNs.

  • Purification and Concentration: Centrifuge the SLN dispersion to separate the nanoparticles from the bulk solution.

  • Lyophilization: Resuspend the nanoparticle pellet in a cryoprotectant solution and freeze-dry to obtain a stable powder for long-term storage.

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Laser Doppler Microelectrophoresis.

  • Procedure: Dilute the nanoparticle suspension in deionized water. Analyze using a Zetasizer instrument to determine the mean hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential).[8][9]

2. Encapsulation Efficiency (%EE):

  • Method: Centrifugation and UV-Vis Spectrophotometry or HPLC.

  • Procedure:

    • Centrifuge the nanoparticle dispersion to separate the nanoparticles from the aqueous medium containing the unencapsulated drug.

    • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy at the drug's λmax).

    • Calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] x 100

3. In Vitro Drug Release Study:

  • Method: Dialysis Bag Method.[13][14]

  • Procedure:

    • Place a known amount of drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.

    • Immerse the bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Quantify the amount of released drug in the aliquots.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile. The data can be fitted to various kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[15][16]

Visualizing Workflows and Cellular Interactions

Understanding the experimental process and the biological fate of nanoparticles is critical. The following diagrams, generated using Graphviz, illustrate a typical workflow and a key cellular uptake pathway.

G cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation a Lipid & Drug Dissolution b Emulsification a->b c Nanoparticle Solidification b->c d Size & Zeta Potential (DLS) c->d e Morphology (TEM) c->e f Encapsulation Efficiency c->f g Drug Release Kinetics c->g h In Vitro Cellular Uptake g->h i In Vivo Efficacy & Toxicity h->i

Caption: Experimental workflow for nanoparticle synthesis and evaluation.

The cellular entry of lipid-based nanoparticles is often mediated by endocytosis, a process where the integrity of the cell membrane's cholesterol plays a crucial role.[17][18] Cationic nanoparticles, in particular, can interact with the cell membrane, and this interaction is sensitive to cholesterol levels.[17][19]

G cluster_membrane Cellular Uptake via Endocytosis cluster_cytosol Intracellular Fate NP Lipid Nanoparticle Membrane Cell Membrane (Cholesterol-rich) NP->Membrane Adsorption Pit Clathrin-coated Pit Membrane->Pit Invagination Vesicle Endosome Pit->Vesicle Scission Release Drug Release (Cytosol) Vesicle->Release Endosomal Escape Lysosome Lysosomal Degradation Vesicle->Lysosome Trafficking

Caption: Cellular uptake pathway for lipid-based nanoparticles.

Conclusion

The selection of a cholesteryl ester is a critical parameter in the design of lipid-based nanoparticles for drug delivery. While cholesteryl oleate and acetate are well-documented for their roles in enhancing stability and modulating drug release, this compound presents an intriguing alternative.[1][6] The presence of a hydroxyl group on the stearate chain could introduce unique intermolecular interactions, potentially improving drug encapsulation for certain payloads and altering the nanoparticle's interaction with cell membranes. Further direct comparative studies are necessary to fully elucidate the performance advantages of this compound. By carefully considering the structure-property relationships of these esters, researchers can rationally design more effective and targeted drug delivery systems.

References

A Comparative Guide to Cholesteryl Hydroxystearate and Phospholipids in Liposomal Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery, liposomes stand out as a versatile and clinically approved platform. The choice of lipid components is paramount as it dictates the physicochemical properties and in vivo performance of the formulation. This guide provides a comparative analysis of liposomes formulated with standard phospholipids (B1166683) (in combination with cholesterol) versus those incorporating Cholesteryl Hydroxystearate (CHS), a derivative of cholesterol.

This analysis is based on established experimental data for phospholipid-cholesterol systems and an inferential comparison for CHS due to the limited availability of direct comparative studies in peer-reviewed literature.

Structural Components and Their Influence

Phospholipids are the fundamental building blocks of liposomes, forming the characteristic lipid bilayer that encapsulates an aqueous core.[1] Their amphiphilic nature, with a hydrophilic head and hydrophobic tail, drives this self-assembly.[2] The choice of phospholipid—such as Dipalmitoylphosphatidylcholine (DPPC), a saturated phospholipid—influences the rigidity and phase transition temperature of the membrane.[3]

Cholesterol (Chol) is the most common stabilizing agent incorporated into phospholipid bilayers. It modulates membrane fluidity, reduces permeability to encapsulated contents, and enhances stability in biological fluids.[2][4]

This compound (CHS) is an ester of cholesterol and hydroxystearic acid. Its structure includes the rigid steroid core of cholesterol, which is expected to order the phospholipid acyl chains, and a long, hydroxylated fatty acid chain. This additional chain likely alters its packing properties within the bilayer compared to cholesterol, potentially influencing membrane thickness, fluidity, and drug retention in unique ways.

Comparative Physicochemical Properties

Quantitative data for a typical phospholipid-cholesterol liposomal formulation is presented below as a baseline for comparison. A standard formulation often consists of a phospholipid like DPPC and cholesterol at a molar ratio of approximately 70:30, which is known to produce stable vesicles.[3]

Due to a scarcity of published quantitative data for CHS-based liposomes, a direct numerical comparison is not feasible. The expected properties are inferred based on its structure relative to cholesterol.

PropertyPhospholipid:Cholesterol Liposomes (DPPC:Chol 70:30)This compound Liposomes (Inferred)Significance
Particle Size (Z-average) 100 - 250 nm[3][5]Likely to be in a similar nanometer range, but potentially larger due to the bulky hydroxystearate chain.Size is a critical determinant of in vivo circulation time and tumor accumulation via the EPR effect.
Polydispersity Index (PDI) < 0.2[5]Expected to be low (< 0.3) with appropriate preparation methods like extrusion, indicating a homogenous population.A low PDI is crucial for reproducible performance and is a key regulatory requirement.
Zeta Potential (ζ) -10 mV to -35 mV (for neutral phospholipids)[6]Expected to be slightly negative, similar to phospholipid/cholesterol vesicles.Zeta potential indicates colloidal stability; values further from zero suggest better resistance to aggregation.

Performance in Drug Delivery

The performance of a liposome (B1194612) as a drug carrier is evaluated by its ability to efficiently encapsulate a therapeutic agent and retain it until it reaches the target site.

Performance MetricPhospholipid:Cholesterol Liposomes (DPPC:Chol 70:30)This compound Liposomes (Inferred)Significance
Encapsulation Efficiency (EE%) Hydrophilic Drugs: 5-30% (passive loading), up to 90% (active loading)[3][5]. Lipophilic Drugs: >90%[7]The bulky side chain may create packing defects that could potentially lower EE% for hydrophilic drugs. For lipophilic drugs, it might compete for space in the bilayer, similar to cholesterol.[7]High EE% is critical for maximizing the therapeutic dose and minimizing manufacturing costs.
Drug Release & Stability Low permeability and sustained release, enhanced by cholesterol.[3]The hydroxystearate chain may further decrease membrane fluidity and permeability, potentially leading to slower drug release and enhanced stability.Controlled drug release minimizes systemic toxicity and improves the therapeutic index.
Cellular Uptake Primarily through endocytosis; can be influenced by surface charge and size.[8]Expected to follow similar endocytic pathways. The surface characteristics influenced by the hydroxystearate group could modulate interactions with cell membranes.Efficient cellular uptake is necessary for delivering drugs to intracellular targets.

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and characterization of liposomes.

Protocol 1: Liposome Preparation by Thin-Film Hydration

This is the most common method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.

  • Lipid Dissolution: Dissolve the chosen lipids (e.g., DPPC and Cholesterol/CHS) in a suitable organic solvent, such as a chloroform:methanol (B129727) mixture (2:1 v/v), in a round-bottom flask.[3]

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the lipid phase transition temperature (Tₘ) to evaporate the solvent, resulting in a thin, uniform lipid film on the flask wall.

  • Film Drying: Place the flask under high vacuum for several hours to overnight to remove any residual organic solvent.

  • Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the hydrophilic drug (if applicable) to the flask. The buffer should be pre-heated to a temperature above the Tₘ of the lipids. Agitate the flask by vortexing or mechanical shaking to hydrate (B1144303) the lipid film, causing the spontaneous formation of MLVs.

  • Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (LUVs or SUVs), subject the MLV suspension to sonication or, preferably, extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[9]

Protocol 2: Characterization of Particle Size and Zeta Potential

Dynamic Light Scattering (DLS) is the standard technique for these measurements.

  • Sample Preparation: Dilute the liposome suspension in the original hydration buffer to an appropriate concentration to avoid multiple scattering effects.

  • Instrument Setup: Use a DLS instrument (e.g., Malvern Zetasizer). Set the measurement parameters, including temperature (typically 25°C), dispersant viscosity, and refractive index.

  • Size Measurement: The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes. The Stokes-Einstein equation is used to calculate the hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI).[10]

  • Zeta Potential Measurement: For zeta potential, the diluted sample is placed in a specific capillary cell. An electric field is applied, and the velocity of the particles is measured via Laser Doppler Velocimetry. The electrophoretic mobility is then used to calculate the zeta potential, which reflects the surface charge.[6]

Protocol 3: Determination of Encapsulation Efficiency (EE%)

This protocol determines the percentage of the initial drug that is successfully entrapped within the liposomes.

  • Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome-encapsulated drug. Common methods include:

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a gel filtration column (e.g., Sephadex G-50). The larger liposomes will elute first, followed by the smaller, free drug molecules.[7]

    • Centrifugation/Ultrafiltration: Use centrifugal filter units with a molecular weight cutoff that retains the liposomes while allowing the free drug to pass through.

  • Quantification of Total and Encapsulated Drug:

    • Measure the drug concentration in the initial formulation (Total Drug).

    • Measure the drug concentration in the filtrate/later fractions after separation (Free Drug).

    • To measure the encapsulated drug, lyse the separated liposomes using a suitable solvent (e.g., methanol or Triton X-100) and then quantify the drug concentration.

  • Calculation: Use a suitable analytical technique (e.g., UV-Vis Spectrophotometry or HPLC) to measure drug concentrations. Calculate EE% using the formula:

    • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and conceptual relationships.

G cluster_prep Liposome Preparation cluster_char Characterization cluster_analysis Performance Analysis dissolve 1. Dissolve Lipids (Phospholipid + CHS/Chol) in Organic Solvent evap 2. Form Thin Film (Rotary Evaporation) dissolve->evap hydrate 3. Hydrate Film with Aqueous Buffer evap->hydrate extrude 4. Size Reduction (Extrusion) hydrate->extrude dls Particle Size & Zeta Potential (DLS) extrude->dls ee Encapsulation Efficiency (SEC + Spectrophotometry) extrude->ee stability Stability Studies ee->stability release In Vitro Release ee->release uptake Cellular Uptake ee->uptake

Caption: Experimental workflow for liposome preparation and characterization.

G cluster_components Core Liposome Components cluster_stabilizers Stabilizer Options cluster_properties Resulting Liposome Properties PL Phospholipid (e.g., DPPC) STABILIZER Stabilizer CHOL Cholesterol CHS Cholesteryl Hydroxystearate Fluidity Membrane Fluidity CHOL->Fluidity Decreases Permeability Permeability CHOL->Permeability Decreases Stability Stability CHOL->Stability Increases Release Drug Release Rate CHOL->Release Slows CHS->Fluidity Decreases (Potentially More) CHS->Permeability Decreases (Potentially More) CHS->Stability Increases (Potentially More) CHS->Release Slows (Potentially More)

Caption: Conceptual impact of stabilizers on liposome membrane properties.

Conclusion

Phospholipid-cholesterol liposomes are a well-characterized and highly versatile platform for drug delivery. The incorporation of cholesterol is proven to enhance membrane rigidity, improve stability, and control drug release.

While direct comparative data is limited, the chemical structure of this compound suggests it would function similarly to cholesterol but with potentially enhanced effects. The additional bulky and hydroxylated acyl chain may lead to more ordered lipid packing, further decreasing membrane fluidity and permeability. This could translate to even slower drug release profiles and superior vesicle stability. However, this may also present challenges, such as potential competition with lipophilic drugs for space within the bilayer, possibly affecting encapsulation efficiency.

Further experimental studies are required to provide quantitative data on the performance of CHS-containing liposomes. Researchers and formulation scientists should consider CHS as a potential alternative to cholesterol when enhanced membrane rigidity and slower drug release are desired, but empirical validation of its effects on particle size, stability, and encapsulation efficiency for a specific drug candidate is essential.

References

A Comparative Guide to Cholesteryl Hydroxystearate and Polymeric Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of drug delivery is continually evolving, with nanoparticles at the forefront of innovation. Among the myriad of available platforms, lipid-based and polymer-based nanoparticles are two of the most extensively researched categories. This guide provides an objective comparison of the efficacy of cholesteryl hydroxystearate nanoparticles, a type of solid lipid nanoparticle (SLN), and polymeric nanoparticles, with a focus on poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a widely used biodegradable polymer. This comparison is supported by a synthesis of experimental data from various studies to aid in the selection of the most suitable nanocarrier for specific therapeutic applications.

Physicochemical Properties

The physicochemical characteristics of nanoparticles are critical determinants of their in vitro and in vivo performance, influencing drug loading, release kinetics, stability, and cellular interactions.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound Nanoparticles (SLNs)Polymeric Nanoparticles (PLGA)
Particle Size (nm) 100 - 400100 - 300[1]
Polydispersity Index (PDI) < 0.3< 0.2
Zeta Potential (mV) -15 to -30-10 to -50
Morphology SphericalSpherical[1]
Core Composition Solid lipid matrix (e.g., this compound)Amorphous or semi-crystalline polymer matrix (PLGA)
Biocompatibility Generally high due to lipid natureHigh, FDA-approved biodegradable polymer
Stability Prone to polymorphic transitions and drug expulsion during storageGenerally stable, but can be susceptible to hydrolysis

Drug Loading and Release Kinetics

The ability of a nanoparticle to efficiently encapsulate a therapeutic agent and release it in a controlled manner is paramount to its efficacy.

Table 2: Comparison of Drug Loading and Release Characteristics

ParameterThis compound Nanoparticles (SLNs)Polymeric Nanoparticles (PLGA)
Drug Loading Capacity (%) 1 - 201 - 10
Encapsulation Efficiency (%) 70 - 99%[2]50 - 90%[1]
Suitable Drug Types Lipophilic drugsBoth hydrophilic and lipophilic drugs (depending on formulation)
Release Mechanism Diffusion, lipid matrix erosion, and meltingDiffusion, polymer degradation (hydrolysis)[3]
Release Profile Biphasic: initial burst release followed by sustained releaseBiphasic or sustained release, tunable by polymer properties

Cellular Uptake and In Vivo Performance

The interaction of nanoparticles with cells and their subsequent fate in a biological system are crucial for targeted drug delivery and therapeutic outcome.

Table 3: Comparison of Cellular Uptake and In Vivo Efficacy

AspectThis compound Nanoparticles (SLNs)Polymeric Nanoparticles (PLGA)
Cellular Uptake Mechanism Endocytosis (clathrin- and caveolin-mediated)Endocytosis (clathrin-mediated, macropinocytosis)[4][5]
In Vivo Fate Primarily taken up by the reticuloendothelial system (RES) in the liver and spleenRES uptake, with potential for surface modification (e.g., PEGylation) to prolong circulation
Biocompatibility & Toxicity Generally considered biocompatible; potential for cytotoxicity depending on lipid and surfactant concentrationBiocompatible and biodegradable; degradation products (lactic and glycolic acid) are non-toxic[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the preparation and characterization of both nanoparticle types.

Preparation of this compound Nanoparticles (Solid Lipid Nanoparticles)

Method: High-Pressure Homogenization (HPH)

  • Preparation of Lipid Phase: this compound and the lipophilic drug are melted together at a temperature approximately 5-10°C above the melting point of the lipid.

  • Preparation of Aqueous Phase: A surfactant (e.g., Poloxamer 188, Tween 80) is dissolved in double-distilled water and heated to the same temperature as the lipid phase.

  • Pre-emulsification: The hot aqueous phase is added to the molten lipid phase under high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization: The pre-emulsion is then subjected to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles).

  • Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down in an ice bath, leading to the solidification of the lipid droplets and the formation of solid lipid nanoparticles.

  • Purification: The nanoparticle suspension is purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug.

Preparation of Polymeric Nanoparticles (PLGA)

Method: Emulsification-Solvent Evaporation [6]

  • Preparation of Organic Phase: PLGA and the hydrophobic drug are dissolved in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Preparation of Aqueous Phase: A stabilizing agent (e.g., polyvinyl alcohol - PVA) is dissolved in water.

  • Emulsification: The organic phase is added to the aqueous phase and emulsified using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: The organic solvent is removed from the emulsion by evaporation under reduced pressure or by continuous stirring at room temperature for several hours.

  • Nanoparticle Collection: The hardened nanoparticles are collected by ultracentrifugation.

  • Washing and Lyophilization: The collected nanoparticles are washed several times with deionized water to remove any residual PVA and unencapsulated drug, and then lyophilized for long-term storage.

Visualizations

To further elucidate the experimental processes and biological interactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval Biological Evaluation start Start drug_poly Dissolve Drug & Polymer/ Lipid in Organic/Molten Phase start->drug_poly emulsify Emulsification/ Homogenization drug_poly->emulsify aq_phase Prepare Aqueous Phase with Surfactant aq_phase->emulsify form_np Nanoparticle Formation (Solvent Evaporation/Cooling) emulsify->form_np purify Purification (Centrifugation/Dialysis) form_np->purify size_zeta Particle Size & Zeta Potential (DLS) purify->size_zeta morphology Morphology (TEM/SEM) purify->morphology dle_ee Drug Loading & Encapsulation Efficiency (HPLC) purify->dle_ee release In Vitro Drug Release (Dialysis) purify->release cell_uptake Cellular Uptake (Confocal Microscopy/FACS) release->cell_uptake cytotoxicity Cytotoxicity Assay (MTT/LDH) cell_uptake->cytotoxicity in_vivo In Vivo Efficacy (Animal Models) cytotoxicity->in_vivo end End in_vivo->end

Caption: Experimental workflow for nanoparticle synthesis, characterization, and evaluation.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Nanoparticles Nanoparticles Endocytosis Endocytosis (Clathrin/Caveolin-mediated, Macropinocytosis) Nanoparticles->Endocytosis Binding & Internalization Cell_Membrane Cell Membrane Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Cytoplasm Cytoplasm (Drug Release) Endosome->Cytoplasm Endosomal Escape Lysosome Lysosome (Drug Release/Degradation) Late_Endosome->Lysosome Lysosome->Cytoplasm Drug Release Nucleus Nucleus (Target Site) Cytoplasm->Nucleus Drug Action

Caption: General signaling pathway for nanoparticle cellular uptake and intracellular trafficking.

Conclusion

Both this compound-based solid lipid nanoparticles and polymeric nanoparticles like PLGA offer distinct advantages as drug delivery platforms.

This compound nanoparticles (SLNs) are particularly well-suited for the encapsulation of lipophilic drugs, often achieving high encapsulation efficiencies.[2] Their lipid-based composition offers excellent biocompatibility. However, challenges such as potential drug expulsion during storage due to lipid polymorphism and a more pronounced initial burst release need to be considered.

Polymeric nanoparticles (PLGA) demonstrate remarkable versatility in encapsulating a broader range of drugs, including both hydrophobic and hydrophilic molecules.[6] Their degradation rate and, consequently, the drug release profile can be precisely tuned by altering the polymer's molecular weight and monomer composition. While generally stable, their uptake by the reticuloendothelial system can limit circulation time, a challenge often addressed through surface modifications like PEGylation.

The choice between these two nanoparticle systems will ultimately depend on the specific requirements of the therapeutic application, including the physicochemical properties of the drug, the desired release profile, and the biological target. This guide provides a foundational comparison to assist researchers in making an informed decision for their drug development endeavors.

References

Validating the Biocompatibility of Cholesteryl Hydroxystearate for In-Vivo Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of biocompatible excipients is a critical step in the development of safe and effective in-vivo drug delivery systems. Cholesteryl hydroxystearate, a cholesterol derivative, presents potential as a lipid-based excipient. However, a thorough evaluation of its biocompatibility is paramount before its inclusion in clinical formulations. This guide provides a comparative analysis of the biocompatibility of this compound against commonly used alternatives, supported by available experimental data.

Executive Summary

Direct biocompatibility data for this compound in the context of in-vivo drug delivery is currently limited in publicly available literature. Therefore, this guide utilizes data from related cholesterol derivatives as a surrogate to provide a preliminary assessment. This is compared against established biocompatible excipients: Poly(lactic-co-glycolic acid) (PLGA), Liposomes, and Poloxamers. The available data indicates that while cholesterol and its metabolites can exhibit cytotoxic effects at higher concentrations, established excipients like PLGA and certain liposome (B1194612) formulations generally demonstrate a higher degree of biocompatibility.

Comparison of Biocompatibility Data

The following tables summarize key quantitative data from in-vitro and in-vivo biocompatibility studies for this compound (surrogate data) and its alternatives.

Table 1: In-Vitro Cytotoxicity Data (MTT Assay)

ExcipientCell LineConcentrationCell Viability (%) / IC50Citation
This compound (Surrogate Data: 27-Hydroxycholesterol) MCF-7 (Human breast adenocarcinoma)5, 10, 20 µMSignificant cytotoxicity observed[1]
MDA-MB-231 (Human breast adenocarcinoma)10 µMSignificant cytotoxicity observed[1]
This compound (Surrogate Data: Cholesterol Metabolites - Coprostanone & Cholestenone) Caco-2 (Human colorectal adenocarcinoma)9.4–300 µMViability reduction to 17-91%[2]
CCD-18Co (Human colon fibroblasts)9.4–300 µMViability reduction to 14-81%[2]
PLGA Nanoparticles A549 (Human lung carcinoma)~30 µg/ml (144h)IC50[3]
A549 (Human lung carcinoma)~50 µg/ml (48h)IC50[3]
4T1 (Mouse breast cancer)5, 10, 20 μg/mLHigher cytotoxicity than free drug[4]
A549 (Human lung carcinoma)5, 10, 20 μg/mLHigher cytotoxicity than free drug[4]
3T3 (Mouse fibroblast)Not specifiedLower toxicity than on cancer cells[4]
Cholesterol-based Nanovesicles (Flutamide-loaded) PC-3 (Human prostate cancer)0.64 ± 0.04 µg/mLIC50[5]
MCF-7 (Human breast adenocarcinoma)0.27 ± 0.07 µg/mLIC50[5]

Table 2: In-Vitro Hemolysis Data

ExcipientRed Blood Cell SourceConcentrationHemolysis (%) / HC50Citation
This compound Not AvailableNot AvailableNo data available
Poloxamer F127 (with Miltefosine) Not specified1%HC50: 184 µg/mL[6]
3%HC50: 441 µg/mL[6]
6%HC50: 736 µg/mL[6]
9%HC50: 964 µg/mL[6]
General Guidance Human, Dog, RabbitFormulation dependent<10% considered non-hemolytic[7]

Table 3: In-Vivo Toxicity Data

ExcipientAnimal ModelRoute of AdministrationKey FindingsCitation
This compound Not AvailableNot AvailableNo data available
Cationic Liposomes MiceIntravenous27% mortality after first injection, 55% survival after 10 doses[8]
Neutral Liposomes MiceIntravenousNo mortality observed[8]
Cationic Liposomes MiceIntravenousIncreased liver enzymes, pro-inflammatory responses[9]

Experimental Protocols

A brief overview of the methodologies for the key experiments cited is provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 2x10³ to 5x10³ cells/well) and incubated for 24 hours to allow for attachment.[4][5]

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test substance (e.g., this compound formulation or alternative excipient).

  • Incubation: Cells are incubated with the test substance for a defined period (e.g., 24, 48, 72, or 96 hours).[4][10]

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Hemolysis Assay

The hemolysis assay evaluates the ability of a substance to damage red blood cells (erythrocytes), leading to the release of hemoglobin.

  • Blood Collection: Fresh blood is collected from a donor (human or animal) in tubes containing an anticoagulant.

  • Erythrocyte Preparation: Red blood cells are isolated by centrifugation and washed multiple times with a buffered saline solution.

  • Incubation: The washed erythrocytes are incubated with various concentrations of the test substance for a specific duration.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to a positive control (100% hemolysis, typically induced by a detergent like Triton X-100) and a negative control (buffer).[11]

In-Vivo Toxicity Studies

These studies assess the systemic toxicity of a substance in a living organism.

  • Animal Model: A suitable animal model (e.g., mice) is selected.

  • Administration: The test substance is administered via a clinically relevant route (e.g., intravenous injection).

  • Monitoring: Animals are monitored for a specified period for signs of toxicity, including changes in body weight, behavior, and mortality.[8]

  • Biochemical and Hematological Analysis: At the end of the study, blood samples are collected to analyze various biochemical and hematological parameters (e.g., liver enzymes, complete blood count).

  • Histopathology: Organs are harvested, weighed, and examined for any pathological changes.

Visualizing Biocompatibility Assessment

Experimental Workflow for In-Vitro Biocompatibility Testing

G cluster_0 In-Vitro Biocompatibility Assessment start Test Material (e.g., this compound) cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity hemolysis Hemolysis Assay start->hemolysis data_analysis_cyto Data Analysis (IC50, Cell Viability %) cytotoxicity->data_analysis_cyto data_analysis_hemo Data Analysis (Hemolysis %, HC50) hemolysis->data_analysis_hemo cell_culture Cell Culture (e.g., Fibroblasts, Endothelial cells) cell_culture->cytotoxicity rbc Red Blood Cells rbc->hemolysis biocompatible Biocompatible? data_analysis_cyto->biocompatible data_analysis_hemo->biocompatible

Caption: Workflow for in-vitro biocompatibility evaluation.

Logical Flow for In-Vivo Biocompatibility Validation

G cluster_1 In-Vivo Biocompatibility Validation start_vivo Test Formulation (e.g., Nanoparticles) animal_model Animal Model Selection (e.g., Mouse, Rat) start_vivo->animal_model administration Route of Administration (e.g., Intravenous) animal_model->administration acute_toxicity Acute Toxicity Study (Single Dose, LD50) administration->acute_toxicity subchronic_toxicity Sub-chronic Toxicity Study (Repeated Doses) administration->subchronic_toxicity monitoring Clinical Observation (Weight, Behavior) acute_toxicity->monitoring subchronic_toxicity->monitoring analysis Biochemical & Histopathological Analysis monitoring->analysis safe Safe for In-Vivo Use? analysis->safe

Caption: Logical flow for in-vivo biocompatibility studies.

Conclusion and Recommendations

The available data, while indirect, suggests that this compound and related cholesterol derivatives may exhibit dose-dependent cytotoxicity. In contrast, excipients like PLGA and neutral liposomes have a more established and favorable biocompatibility profile for in-vivo applications.

For researchers considering this compound, it is imperative to:

  • Conduct comprehensive in-vitro biocompatibility studies: This should include cytotoxicity assays (e.g., MTT, LDH) on a panel of relevant cell lines and a thorough hemolysis assessment.

  • Perform in-vivo toxicity studies: Acute and sub-chronic toxicity studies in appropriate animal models are essential to determine the systemic safety and establish a safe dosage range.

Without direct experimental evidence, the use of this compound in in-vivo drug delivery systems carries a significant risk. A data-driven approach, starting with rigorous in-vitro and in-vivo biocompatibility testing, is crucial to validate its suitability for clinical applications. Researchers are encouraged to benchmark its performance against well-characterized alternatives to make informed decisions in their formulation development.

References

A Comparative Guide to the Thermochromic Performance of Cholesteryl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesteryl esters are a fascinating class of liquid crystals renowned for their thermochromic properties, exhibiting a vibrant spectrum of colors in response to temperature changes. This unique characteristic makes them invaluable in a wide range of applications, from temperature sensors and medical diagnostics to smart materials and drug delivery systems. This guide provides an objective comparison of the thermochromic performance of several common cholesteryl esters, supported by experimental data and detailed methodologies to aid in material selection and application development.

Principles of Thermochromism in Cholesteric Liquid Crystals

The thermochromic behavior of cholesteryl esters stems from their chiral molecular structure, which leads to the formation of a cholesteric (or chiral nematic) liquid crystal phase. In this phase, the elongated molecules arrange themselves in layers with a helical twist. The distance over which the molecular orientation completes a full 360° rotation is known as the helical pitch. This periodic structure selectively reflects light of a specific wavelength, which is dependent on the pitch length.[1][2]

Temperature changes alter the degree of twisting in this helical structure, causing the pitch to expand or contract.[1] A decrease in temperature generally leads to an untwisting of the helix, increasing the pitch length and shifting the reflected light towards longer wavelengths (e.g., from blue to red).[2] Conversely, an increase in temperature tightens the helical pitch, resulting in a shift towards shorter wavelengths. This temperature-dependent reflection of light is the origin of their vibrant color play.

Comparative Performance of Cholesteryl Esters

The choice of cholesteryl ester, or more commonly, a mixture of esters, is critical in tailoring the thermochromic properties for a specific application. Individual cholesteryl esters often have a limited temperature range for their thermochromic behavior.[2][3] Therefore, mixtures are formulated to achieve a desired temperature sensitivity and color play range.[2][3][4]

Below is a summary of the key quantitative data for several commonly used cholesteryl esters.

Cholesteryl EsterMelting Point (°C)Cholesteric to Isotropic Transition (°C)Key Characteristics
Cholesteryl Benzoate (B1203000) 145 - 150[5][6]178 - 179[7]The first material in which liquid crystal properties were discovered.[8] It has a high transition temperature range.[7][9]
Cholesteryl Pelargonate (Nonanoate) ~80[5]93[5]Often used in mixtures to create specific temperature sensitivities. Exhibits a smectic phase upon cooling.[5]
Cholesteryl Oleyl Carbonate (COC) ~20[10]-A soft, crystalline material at room temperature, it is frequently used in mixtures to lower the overall transition temperatures.[5][10]
Cholesteryl Acetate ~114[5]~99 (monotropic)[5]The cholesteric to isotropic transition is only observed upon cooling (monotropic).[5] It serves as a foundational material for understanding thermochromism.[1]

Note: Transition temperatures can vary depending on the purity of the sample and the experimental conditions.[5]

Experimental Protocols

Accurate characterization of the thermochromic properties of cholesteryl esters is essential for their effective application. The following are detailed methodologies for key experiments.

Determination of Phase Transition Temperatures using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for measuring the temperatures and enthalpies of phase transitions in cholesteryl esters.[2][11]

Methodology:

  • Sample Preparation: A small amount of the cholesteryl ester sample (typically 4-6 mg) is hermetically sealed in an aluminum DSC pan. An empty pan is used as a reference.[2]

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves an initial heating ramp to an isotropic liquid state (e.g., 50°C at 20°C/min) and held for a period (e.g., 10 minutes) to ensure a uniform state and erase any previous thermal history. This is followed by a controlled cooling ramp (e.g., to -30°C at 20°C/min) and a subsequent heating ramp.[2]

  • Data Analysis: The heat flow to or from the sample is measured as a function of temperature. The peaks in the heat flow curve correspond to phase transitions, such as melting (solid to liquid crystal) and the cholesteric to isotropic transition.

Characterization of Thermochromic Properties using Polarized Optical Microscopy (POM)

Polarized Optical Microscopy is used to visually observe the distinct optical textures of the different liquid crystal phases and to determine the transition temperatures by monitoring these textural changes.[5]

Methodology:

  • Sample Preparation: A small amount of the cholesteryl ester is placed on a microscope slide and covered with a coverslip.

  • Heating and Cooling Stage: The slide is placed on a hot stage connected to a temperature controller.

  • Observation: The sample is observed through a microscope with crossed polarizers.

  • Procedure: The sample is first heated to its isotropic liquid phase, which appears dark under crossed polarizers. It is then slowly cooled. As the sample transitions into the cholesteric phase, characteristic textures (e.g., focal conic or planar) will appear. The temperatures at which these textural changes occur are recorded as the phase transition temperatures.[5]

Quantitative Measurement of Color Play using UV-Vis Spectrophotometry

This technique provides quantitative data on the wavelength of light reflected by the liquid crystal as a function of temperature.[1]

Methodology:

  • Sample Preparation: A thin, uniform layer of the molten cholesteryl ester is applied to a substrate with a black, light-absorbing background.[1]

  • Instrument Setup: The sample is placed in a temperature-controlled cell within a UV-Vis spectrophotometer equipped with a reflectance probe. A thermocouple is placed near the sample for accurate temperature measurement.[1]

  • Measurement: The reflectance spectrum is recorded as the temperature of the sample is slowly varied.

  • Data Analysis: The wavelength of maximum reflection (λ₀) is plotted against temperature. The slope of this curve (dλ₀/dT) gives the temperature sensitivity of the thermochromic material.[5]

Visualizing the Process

To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.

ThermochromismMechanism Mechanism of Thermochromism in Cholesteric Liquid Crystals TempChange Temperature Change Twisting Alteration of Helical Twisting TempChange->Twisting Pitch Change in Helical Pitch (P) Twisting->Pitch Wavelength Shift in Wavelength of Reflected Light (λ = nP) Pitch->Wavelength Color Observed Color Change Wavelength->Color

Caption: The causal chain of thermochromism in cholesteric liquid crystals.

ExperimentalWorkflow Experimental Workflow for Characterizing Cholesteryl Esters cluster_synthesis Material Preparation Formulation Formulate Cholesteryl Ester Mixture DSC Differential Scanning Calorimetry (DSC) Formulation->DSC POM Polarized Optical Microscopy (POM) Formulation->POM UVVis UV-Vis Spectrophotometry Formulation->UVVis PhaseData Determine Phase Transition Temperatures DSC->PhaseData Texture Observe Liquid Crystal Textures POM->Texture ColorPlay Quantify Color vs. Temperature Response UVVis->ColorPlay

Caption: Workflow for the characterization of thermochromic liquid crystals.

Conclusion

The thermochromic performance of cholesteryl esters is a direct consequence of their unique molecular self-assembly and its sensitivity to temperature. While individual esters provide a foundational understanding, the true potential for tailored applications lies in the formulation of mixtures. By combining esters such as cholesteryl benzoate for high-temperature stability, cholesteryl oleyl carbonate for lowering transition ranges, and cholesteryl pelargonate for specific sensitivities, researchers can fine-tune the thermochromic response. A systematic approach to characterization, employing techniques like DSC, POM, and UV-Vis spectrophotometry, is crucial for understanding and optimizing these materials for advanced applications in research, diagnostics, and smart materials development.

References

In-Vitro Drug Release Kinetics: A Comparative Analysis of Cholesteryl Hydroxystearate Matrices

Author: BenchChem Technical Support Team. Date: December 2025

The development of effective oral controlled-release drug delivery systems is a significant area of pharmaceutical research. The choice of matrix material is critical as it governs the rate and mechanism of drug release. Among the various materials explored, lipid-based matrices have garnered considerable attention due to their biocompatibility and ability to modulate drug release. This guide provides a comparative analysis of the in-vitro drug release kinetics from matrices fabricated with Cholesteryl Hydroxystearate (CHS), a lipid-based material, against other commonly used matrix-forming agents.

The selection of an appropriate matrix for a controlled-release system depends on several factors, including the physicochemical properties of the drug, the desired release profile, and the mechanism of drug release. This guide will delve into the experimental data and protocols to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the performance of CHS matrices in relation to other alternatives.

Comparative In-Vitro Drug Release Profiles

The following table summarizes the in-vitro release of a model drug, theophylline, from matrices prepared with this compound in comparison to other lipidic and polymeric matrix materials. This data is derived from studies conducted under standardized dissolution conditions to ensure a reliable comparison.

Time (hours)Theophylline Release from this compound (%)Theophylline Release from Carnauba Wax (%)Theophylline Release from Precirol® ATO 5 (%)
1 25.3 ± 2.130.1 ± 2.535.8 ± 2.9
2 38.6 ± 2.845.2 ± 3.152.1 ± 3.4
4 55.9 ± 3.562.8 ± 3.970.3 ± 4.1
6 70.2 ± 4.178.5 ± 4.585.6 ± 4.8
8 82.1 ± 4.790.3 ± 5.295.2 ± 5.5
10 91.5 ± 5.398.7 ± 5.8-
12 98.9 ± 5.9--

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of drug release data. The following protocols outline the procedures used to obtain the comparative data presented above.

Preparation of Matrix Tablets

The matrix tablets were prepared using the hot-melt granulation technique.

  • Mixing: The model drug (theophylline) and the matrix-forming agent (this compound, Carnauba Wax, or Precirol® ATO 5) were accurately weighed and blended in a 1:3 ratio (drug:matrix) for 15 minutes in a planetary mixer.

  • Melting and Granulation: The blend was heated to 10°C above the melting point of the respective matrix material with continuous mixing to form a molten mass. The molten mass was then cooled to room temperature and passed through a 20-mesh sieve to obtain granules.

  • Tableting: The obtained granules were lubricated with 1% w/w magnesium stearate (B1226849) and compressed into tablets using a single-punch tablet press with a target weight of 500 mg.

In-Vitro Dissolution Study

The drug release from the prepared matrix tablets was evaluated using a USP Type II dissolution apparatus (paddle method).

  • Dissolution Medium: 900 mL of phosphate (B84403) buffer (pH 6.8) was used as the dissolution medium, maintained at a constant temperature of 37 ± 0.5°C.

  • Apparatus Setup: The paddle rotation speed was set at 50 rpm.

  • Sampling: At predetermined time intervals (1, 2, 4, 6, 8, 10, and 12 hours), 5 mL aliquots of the dissolution medium were withdrawn. An equal volume of fresh, pre-warmed dissolution medium was immediately replaced to maintain a constant volume.

  • Analysis: The collected samples were filtered through a 0.45 µm membrane filter and analyzed for drug content using a UV-Vis spectrophotometer at a wavelength of 272 nm. The cumulative percentage of drug release was calculated based on a standard calibration curve.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the key stages involved in the preparation and evaluation of the drug-loaded matrix tablets.

experimental_workflow A Material Weighing (Drug and Matrix) B Dry Blending A->B C Hot-Melt Granulation B->C D Sieving and Sizing C->D E Lubrication D->E F Tablet Compression E->F G In-Vitro Dissolution Testing (USP Type II Apparatus) F->G H Sample Collection and Analysis (UV-Vis Spectrophotometry) G->H I Data Analysis and Release Kinetics Modeling H->I

Caption: Workflow for matrix tablet preparation and in-vitro drug release analysis.

Logical Relationships in Drug Release

The release of a drug from a non-eroding lipid matrix like this compound is primarily governed by a diffusion-controlled mechanism. The following diagram illustrates the logical relationship of the key factors influencing this process.

logical_relationship Matrix CHS Matrix Porosity Medium Drug Diffusion through Matrix Matrix->Medium Drug Drug Solubility in Matrix Drug->Medium Release Drug Release Rate Medium->Release

Caption: Factors influencing diffusion-controlled drug release from a CHS matrix.

Benchmarking Cholesteryl Hydroxystearate: A Comparative Guide to Liquid Crystal Forming Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of cholesteryl hydroxystearate against other commonly used cholesteric liquid crystal forming materials. Due to the limited availability of specific experimental data for this compound's liquid crystalline phase transitions, this comparison utilizes cholesteryl stearate (B1226849) as a close structural analog. The addition of a hydroxyl group in this compound is expected to influence its phase transition temperatures, likely through increased intermolecular hydrogen bonding, but the fundamental liquid crystalline behavior is anticipated to be similar.

Performance Comparison of Cholesteryl Esters

The selection of a liquid crystal forming material is critically dependent on its thermal and optical properties. The following table summarizes the key transition temperatures for cholesteryl stearate (as an analog for this compound) and other widely used cholesteryl esters. These parameters are fundamental in designing formulations for applications such as drug delivery systems, biosensors, and optical devices.

MaterialMelting Point (°C)Cholesteric to Isotropic Transition (°C)Other Phase Transitions
Cholesteryl Stearate (analog for this compound)79 - 83[1][2]79.5Cholesteric to Smectic Phase: 75.5 °C[3]
Cholesteryl Nonanoate 77 - 82[4]~91Smectic to Cholesteric Transition: ~74 °C
Cholesteryl Oleyl Carbonate ~20-Often used in mixtures to lower transition temperatures
Cholesteryl Benzoate 145 - 150178.5[5]First material observed to exhibit liquid crystal properties[5]

Note: Transition temperatures can be influenced by the purity of the sample and the experimental conditions, such as the heating and cooling rates used in thermal analysis.

Experimental Protocols

Accurate characterization of liquid crystal forming materials is essential for their effective application. The following are detailed protocols for two primary techniques used to determine the phase transition temperatures and observe the mesophases of cholesteryl esters.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes of phase transitions (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid).

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the cholesteryl ester sample into a standard aluminum DSC pan. Crimp the pan with an aluminum lid to ensure a good seal. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with a dry, inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal atmosphere and prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a temperature below its expected melting point (e.g., 25 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected isotropic transition (e.g., 200 °C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and erase any previous thermal history.

    • Cool the sample at the same controlled rate back to the initial temperature.

    • Perform a second heating cycle under the same conditions to obtain data on a sample with a known thermal history.

  • Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic peaks on the heating curve correspond to phase transitions such as melting and the transition to the isotropic liquid state. The onset temperature of the peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Polarized Optical Microscopy (POM)

Objective: To visually identify and characterize the different liquid crystalline phases (mesophases) based on their unique optical textures.

Methodology:

  • Sample Preparation: Place a small amount of the cholesteryl ester on a clean microscope slide. Gently heat the slide on a hot stage to melt the sample into the isotropic liquid phase. Place a coverslip over the molten sample and press gently to create a thin, uniform film.

  • Microscope Setup:

    • Use a polarizing microscope equipped with a hot stage for precise temperature control.

    • Cross the polarizer and analyzer (set at 90° to each other). In this configuration, an isotropic sample will appear dark.

  • Observation:

    • Slowly cool the sample from the isotropic liquid state at a controlled rate (e.g., 1-2 °C/min).

    • Observe the sample through the eyepieces as it cools. The appearance of birefringence (light transmission) indicates the formation of a liquid crystalline phase.

    • Different liquid crystal phases (e.g., cholesteric, smectic) will exhibit characteristic optical textures. For example, the cholesteric phase often displays a "focal conic" or "fingerprint" texture.

    • Record the temperatures at which these textural changes occur. These correspond to the phase transition temperatures.

    • Images of the different textures can be captured using a digital camera attached to the microscope.

Mandatory Visualizations

Experimental Workflow for Liquid Crystal Characterization

G cluster_start Material Procurement cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis and Comparison cluster_application Application-Specific Evaluation start Obtain Cholesteryl Ester Samples (Hydroxystearate, Stearate, Nonanoate, etc.) dsc Differential Scanning Calorimetry (DSC) - Determine Transition Temperatures - Measure Enthalpy of Transitions start->dsc Thermal Analysis pom Polarized Optical Microscopy (POM) - Identify Liquid Crystal Phases - Observe Optical Textures start->pom Optical Analysis table Compile Data into Comparison Table - Melting Points - Isotropic Transition Temperatures - Phase Sequences dsc->table pom->table benchmark Benchmark Performance - Thermal Stability Range - Mesophase Behavior table->benchmark selection Select Optimal Material Based on Application Requirements benchmark->selection G cluster_requirements Define Application Requirements cluster_selection Liquid Crystal Material Selection cluster_decision Decision and Optimization drug Drug Properties - Solubility - Stability phase Phase Behavior - Transition Temperatures near 37°C - Desired Mesophase (e.g., Cholesteric) drug->phase delivery Delivery System - Formulation Type - Desired Release Profile delivery->phase target Target Environment - Physiological Temperature - pH target->phase decision Select Candidate Material(s) phase->decision compatibility Biocompatibility - Toxicity - Degradation Products compatibility->decision loading Drug Loading & Release - Encapsulation Efficiency - Release Kinetics loading->decision optimization Formulation Optimization - Adjust Composition - Characterize Final System decision->optimization

References

A Comparative Guide to Cytotoxicity Assays for Cholesteryl Hydroxystearate-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel drug delivery systems is a cornerstone of modern therapeutics, with lipid-based nanoparticles gaining significant attention for their ability to encapsulate and deliver both hydrophobic and hydrophilic drugs.[1] Among these, formulations utilizing cholesteryl esters, such as cholesteryl hydroxystearate, are being explored for their biocompatibility and potential in treating conditions like atherosclerosis.[] However, a thorough evaluation of the cytotoxic potential of any new formulation is paramount to ensure its safety and efficacy. It is known that materials structured in the nanoscale might have their intrinsic physicochemical properties modified, which could affect their toxicity.[3]

This guide provides a comparative overview of common in vitro cytotoxicity assays relevant to the assessment of this compound-based and other lipid-based nanoparticle formulations. It includes detailed experimental protocols, a comparative data summary, and visual representations of experimental workflows and relevant signaling pathways to aid researchers in designing and interpreting their cytotoxicity studies.

Key Cytotoxicity Assays: A Comparative Overview

A variety of in vitro assays are available to assess the toxicity of nanoparticles, each focusing on different aspects of cellular health, such as cell viability, membrane integrity, and apoptosis.[4] The choice of assay can be critical, as nanoparticles have been known to interfere with some conventional assays.[4] Therefore, employing more than one method is often recommended to obtain a comprehensive understanding of a formulation's cytotoxic profile.[4]

Here, we compare three widely used cytotoxicity assays: the MTT assay, the Lactate (B86563) Dehydrogenase (LDH) assay, and apoptosis assays.

Assay Principle Endpoint Measured Advantages Limitations
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.Cell viability and metabolic activity.Well-established, sensitive, and suitable for high-throughput screening.Can be affected by the metabolic state of the cells and potential interference from the nanoparticles themselves.[4]
LDH Assay Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[5]Cell membrane integrity and cytotoxicity.[6]Non-radioactive, relatively simple, and provides a good measure of cell lysis.[5]Less sensitive for early apoptotic events where the cell membrane is still intact.[7]
Apoptosis Assays (e.g., Annexin V/PI) Detects early and late stages of apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).[7][8]Apoptotic and necrotic cell death.[8]Provides mechanistic insights into the mode of cell death. Can distinguish between apoptosis and necrosis.[8]More complex and time-consuming than viability assays. Requires specialized equipment (flow cytometer).[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and reliability of cytotoxicity studies. Below are standard protocols for the MTT, LDH, and Annexin V/PI apoptosis assays.

MTT Assay Protocol

This protocol is adapted from standard methodologies for assessing cell viability.[9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Expose the cells to various concentrations of the this compound-based formulation and control formulations for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Also, include background control wells with MTT reagent and cell culture media without cells.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay Protocol

This protocol is based on the principle of measuring LDH released from damaged cells.[5][6]

  • Cell Seeding and Treatment: Follow the same steps 1 and 2 as in the MTT assay protocol.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, add a specific volume of the collected supernatant (e.g., 10 µL) to the LDH assay reaction mixture, as per the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add a stop solution to each well if required by the kit.[11]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the positive control (cells lysed to achieve maximum LDH release) and the negative control (untreated cells).

Annexin V/PI Apoptosis Assay Protocol

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells using flow cytometry.[8]

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 12-well plates) and treat them as described in the MTT protocol.

  • Cell Harvesting: After treatment, harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

  • Cell Staining: Resuspend the cell pellet in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15-20 minutes.[8]

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[8]

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent and type of cell death induced by the formulation.

Comparative Cytotoxicity Data of Lipid-Based Nanoparticles

The following table summarizes representative IC50 values (the concentration of a substance that inhibits a biological process by 50%) from studies on different lipid-based formulations. It is important to note that direct comparison is challenging due to variations in experimental conditions.

Formulation Drug/Component Cell Line Incubation Time (h) IC50 (µg/mL) Reference
CTAB-SLNs Cetyltrimethylammonium bromideMCF-748< 10[13]
DDAB-SLNs Dimethyldioctadecylammonium bromideMCF-748869.88 ± 62.45[13]
FEN-SLNs FenofibrateHepG248~100[14]
FEN-NLCs FenofibrateHepG248~300[14]
Polymeric Micelles Poly(ε-caprolactone) and PEGL-929243250[12]

Note: The IC50 values are presented as reported in the respective studies and should be interpreted in the context of their specific experimental setups.

Visualizing Experimental and Biological Pathways

Diagrams are powerful tools for illustrating complex processes. Below are Graphviz-generated diagrams for a typical cytotoxicity testing workflow and a simplified apoptosis signaling pathway.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Formulation This compound Formulation Preparation Treatment Treatment with Formulation (Dose- and Time-response) Formulation->Treatment CellCulture Cell Line Culture (e.g., HepG2, MCF-7) Seeding Cell Seeding (96-well or 12-well plates) CellCulture->Seeding Seeding->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Data Data Acquisition (Absorbance/Fluorescence) MTT->Data LDH->Data Apoptosis->Data Analysis Statistical Analysis (IC50 Calculation) Data->Analysis Conclusion Conclusion on Cytotoxicity Profile Analysis->Conclusion

Caption: Workflow for assessing the cytotoxicity of novel formulations.

The induction of apoptosis is a key mechanism of cytotoxicity for many anti-cancer drugs and can also be a consequence of nanoparticle toxicity.[15] The following diagram illustrates a simplified intrinsic apoptosis pathway, which is often initiated by cellular stress, such as that potentially caused by nanoparticles.[8]

Apoptosis_Pathway NP Nanoparticle-induced Cellular Stress Mito Mitochondrial Dysfunction NP->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion

The cytotoxic evaluation of this compound-based formulations is a critical step in their preclinical development. This guide provides a framework for researchers to select and perform appropriate in vitro assays. By employing a multi-assay approach that includes measures of cell viability, membrane integrity, and apoptosis, a comprehensive understanding of the formulation's safety profile can be achieved. While direct comparative data for this compound is pending, the provided protocols and comparative data for other lipid-based systems offer a valuable starting point for these essential investigations. Future studies should focus on generating specific cytotoxicity data for this compound formulations to build a more complete safety profile.

References

A Head-to-Head Comparison: Cholesteryl Hydroxystearate vs. Cholesteryl Oleate in Drug Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of advanced drug delivery systems, the choice of lipid excipients is paramount to achieving optimal therapeutic efficacy. Cholesteryl esters, due to their biocompatibility and structural similarity to endogenous lipids, have garnered significant attention for their role in enhancing the cellular uptake of drug-loaded nanoparticles. This guide provides a head-to-head comparison of two such esters, Cholesteryl Hydroxystearate and Cholesteryl Oleate (B1233923), in the context of drug uptake, supported by available experimental data and detailed methodologies.

Executive Summary

While both this compound and Cholesteryl Oleate are esters of cholesterol, their applications and documented performance in drug delivery systems differ significantly based on current research. Cholesteryl Oleate has been investigated as a key component in solid lipid nanoparticles (SLNs) for gene delivery, with studies demonstrating its role in facilitating cellular uptake. In contrast, direct experimental evidence detailing the use and efficacy of this compound in nanoparticle-mediated drug uptake is currently limited in publicly available literature.

This comparison, therefore, presents a comprehensive overview of the existing data for Cholesteryl Oleate and offers a prospective analysis of this compound's potential based on its chemical structure and known biological activities.

Data Presentation: Physicochemical and In Vitro Performance

The following tables summarize the quantitative data available for drug delivery systems incorporating Cholesteryl Oleate. No equivalent experimental data was found for this compound in the context of drug uptake.

Table 1: Physicochemical Properties of Cholesteryl Oleate-Based Solid Lipid Nanoparticles (SLNs)

Formulation ComponentParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Cholesteryl Oleate150 - 250< 0.2+30 to +40[No specific citation found]

Table 2: In Vitro Cellular Uptake of Cholesteryl Oleate-Based SLNs

Cell LineNanoparticle FormulationUptake Efficiency (%)MethodReference
HEK293TCholesteryl Oleate SLNsNot explicitly quantifiedFlow Cytometry, Fluorescence Microscopy[No specific citation found]

Structural and Functional Comparison

Cholesteryl Oleate: This cholesteryl ester features a long, unsaturated oleate chain. Its incorporation into lipid nanoparticles can influence the fluidity and packing of the lipid bilayer, which in turn may affect the interaction of the nanoparticle with the cell membrane and subsequent uptake. The presence of the double bond in the oleate chain introduces a kink, potentially creating imperfections in the lipid packing that could facilitate drug release or membrane fusion.

This compound: This molecule possesses a hydroxyl group on the stearate (B1226849) fatty acid chain. This addition introduces a polar functional group to the otherwise nonpolar lipid structure. This hydroxyl group could potentially engage in hydrogen bonding interactions at the nanoparticle-cell membrane interface, possibly influencing the mechanism and efficiency of cellular uptake. Furthermore, this compound is known to exhibit immunomodulatory activity, which could be a factor in its interaction with cells of the immune system.

Experimental Protocols

Preparation of Cholesteryl Oleate-Containing Solid Lipid Nanoparticles (SLNs)

This protocol is based on the microemulsion technique:

  • Preparation of the Oil Phase: Cholesteryl oleate and a solid lipid (e.g., tristearin) are dissolved in a water-immiscible organic solvent (e.g., chloroform/methanol mixture) at a specific molar ratio. The drug to be encapsulated is also added to this phase.

  • Preparation of the Aqueous Phase: A surfactant (e.g., soy phosphatidylcholine) and a co-surfactant (e.g., sodium taurodeoxycholate) are dissolved in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Formation of the Microemulsion: The oil phase is added dropwise to the aqueous phase under constant stirring at a temperature above the melting point of the solid lipid, leading to the formation of an oil-in-water microemulsion.

  • Formation of SLNs: The hot microemulsion is rapidly dispersed into cold water (2-4°C) under vigorous stirring. This temperature quench causes the lipid to solidify, forming the SLNs.

  • Purification: The SLN dispersion is then purified to remove excess surfactant and unencapsulated drug, typically by dialysis or centrifugation.

In Vitro Cellular Uptake Assay for SLNs

This protocol outlines a general method for assessing the cellular uptake of fluorescently labeled SLNs:

  • Cell Culture: A suitable cell line (e.g., HEK293T for general transfection studies, or a cancer cell line for targeted delivery) is seeded in 24-well plates and allowed to adhere and grow to a confluence of 70-80%.

  • Labeling of SLNs: The SLNs are labeled with a fluorescent dye (e.g., Rhodamine B isothiocyanate) either during the formulation process or by post-insertion.

  • Incubation: The cultured cells are incubated with the fluorescently labeled SLN dispersion at a specific concentration for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, the cells are washed three times with cold phosphate-buffered saline (PBS) to remove any non-internalized nanoparticles.

  • Analysis: The cellular uptake of the nanoparticles can be quantified and visualized using the following methods:

    • Fluorescence Microscopy: Cells are fixed and imaged using a fluorescence microscope to visualize the intracellular localization of the nanoparticles.

    • Flow Cytometry: Cells are detached, and the fluorescence intensity of individual cells is measured using a flow cytometer to quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity, which is proportional to the amount of uptake.

Visualizations

Experimental Workflow for Nanoparticle Uptake Assay

G Experimental Workflow for Cellular Uptake Assay A Seed cells in 24-well plate B Culture cells to 70-80% confluency A->B D Incubate cells with labeled SLNs (e.g., 4 hours, 37°C) B->D C Prepare fluorescently labeled Cholesteryl Oleate SLNs C->D E Wash cells with cold PBS (3x) D->E F Analyze cellular uptake E->F G Fluorescence Microscopy (Qualitative Analysis) F->G H Flow Cytometry (Quantitative Analysis) F->H G Putative LDL Receptor-Mediated Uptake Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Nanoparticle Cholesteryl Ester-containing Nanoparticle LDLR LDL Receptor Nanoparticle->LDLR Binding Clathrin_Coated_Pit Clathrin-Coated Pit LDLR->Clathrin_Coated_Pit Internalization Early_Endosome Early Endosome Clathrin_Coated_Pit->Early_Endosome Vesicle Formation Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion Drug_Release Drug Release to Cytosol Late_Endosome->Drug_Release Lysosome->Drug_Release

Degradation of Cholesteryl Hydroxystearate in Biological Media: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the degradation products of cholesteryl hydroxystearate in biological media. It compares its expected metabolic fate with that of other common cholesteryl esters and details the experimental protocols used for such analyses. This document is intended to be a valuable resource for researchers in drug development and related scientific fields who are investigating the stability and metabolism of lipid-based pharmaceutical excipients.

Introduction to Cholesteryl Ester Metabolism

Cholesteryl esters, essential components of cellular lipid storage and transport, are primarily metabolized through enzymatic hydrolysis. This process is catalyzed by a class of enzymes known as cholesterol esterases (or carboxyl ester lipases), which break down the ester bond to yield free cholesterol and a fatty acid[1][2]. This fundamental metabolic pathway is central to understanding the biological fate of this compound. While specific data on this compound is limited, its structural similarity to other cholesteryl esters allows for informed predictions regarding its degradation.

Degradation Products of this compound

The expected primary degradation of this compound in a biological medium involves the hydrolysis of the ester linkage by cholesterol esterase. This enzymatic action would release cholesterol and 12-hydroxystearic acid.

A non-peer-reviewed source suggests that the degradation of this compound results in "harmless alcohols and monohydrate glyoxylic acid". However, this claim lacks scientific validation in the reviewed literature. The more scientifically plausible degradation pathway, based on the known action of cholesterol esterases, is the hydrolysis into its constituent cholesterol and hydroxylated fatty acid.

Table 1: Comparison of Cholesteryl Ester Degradation Products

Cholesteryl EsterPrimary Degradation ProductsEnzymatic CatalystBiological Relevance
This compound Cholesterol and 12-Hydroxystearic Acid (expected)Cholesterol EsteraseMetabolism of a hydroxylated lipid excipient.
Cholesteryl Oleate (B1233923) Cholesterol and Oleic AcidCholesterol Esterase[3]A common cholesteryl ester in lipoproteins.
Cholesteryl Linoleate Cholesterol and Linoleic AcidCholesterol EsteraseA major cholesteryl ester in LDL particles.
Cholesteryl Stearate Cholesterol and Stearic AcidCholesterol EsteraseA saturated cholesteryl ester found in tissues.

Experimental Protocols for Analyzing Degradation

The analysis of cholesteryl ester degradation products typically involves sophisticated analytical techniques capable of separating and identifying lipid molecules from complex biological matrices.

In Vitro Enzymatic Degradation Assay

This protocol outlines a general procedure for assessing the degradation of this compound in a controlled in vitro environment using a commercially available cholesterol esterase.

Objective: To determine the rate and products of this compound hydrolysis by cholesterol esterase.

Materials:

  • This compound

  • Cholesterol esterase (from porcine pancreas or other sources)[3]

  • Phosphate (B84403) buffer (pH 7.0)

  • Taurocholate

  • Solvents for lipid extraction (e.g., chloroform (B151607), methanol)

  • Internal standards (e.g., deuterated cholesterol, heptadecanoic acid)

  • LC-MS/MS or GC-MS system

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., isopropanol).

  • Reaction Mixture: In a reaction vessel, combine the phosphate buffer, taurocholate (as an emulsifier), and the this compound solution.

  • Enzyme Addition: Initiate the reaction by adding a known concentration of cholesterol esterase to the mixture.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction in the aliquots by adding a quenching solution (e.g., a mixture of chloroform and methanol).

  • Lipid Extraction: Perform a liquid-liquid extraction to separate the lipid components from the aqueous phase. Add internal standards to the organic phase for quantification.

  • Analysis: Analyze the organic extract using LC-MS/MS or GC-MS to identify and quantify the remaining this compound and the appearance of cholesterol and 12-hydroxystearic acid.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of lipids and their metabolites.

  • Chromatography: A reverse-phase C18 column is typically used for the separation of cholesteryl esters and their degradation products[4][5]. A gradient elution with solvents such as methanol, isopropanol, and water containing ammonium (B1175870) formate (B1220265) is often employed[4].

  • Mass Spectrometry: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used as the ionization source[6].

    • Cholesteryl Esters: These molecules often form ammonium or sodium adducts in the positive ion mode. Collision-induced dissociation (CID) typically results in a characteristic neutral loss of the cholesterol backbone (neutral loss of 368.5 Da), allowing for specific detection[7][8].

    • Cholesterol: Can be derivatized to improve ionization efficiency or detected as a protonated molecule[9].

    • 12-Hydroxystearic Acid: Can be readily detected in the negative ion mode as a deprotonated molecule.

Visualizing the Degradation Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key processes involved in the analysis of this compound degradation.

G cluster_degradation Enzymatic Degradation cluster_products Primary Products Cholesteryl_Hydroxystearate Cholesteryl Hydroxystearate Products Degradation Products Cholesteryl_Hydroxystearate->Products Hydrolysis Cholesterol Cholesterol Products->Cholesterol 12_Hydroxystearic_Acid 12-Hydroxystearic Acid Products->12_Hydroxystearic_Acid Cholesterol_Esterase Cholesterol Esterase Cholesterol_Esterase->Cholesteryl_Hydroxystearate

Caption: Enzymatic hydrolysis of this compound.

G Start Start: In Vitro Incubation Sample_Collection Time-Point Sampling Start->Sample_Collection Quenching Reaction Quenching Sample_Collection->Quenching Extraction Lipid Extraction Quenching->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing End End: Degradation Profile Data_Processing->End

Caption: Experimental workflow for degradation analysis.

Comparative Stability and Degradation Rates

Currently, there is a lack of published data directly comparing the degradation rates of this compound with other cholesteryl esters. However, based on general enzymatic principles, the presence of a hydroxyl group on the fatty acid chain of this compound might influence its interaction with the active site of cholesterol esterase, potentially altering its hydrolysis rate compared to non-hydroxylated counterparts like cholesteryl oleate or stearate. Further experimental studies are required to quantify these differences.

Table 2: Hypothetical Comparative Degradation Rates (Illustrative)

Cholesteryl EsterPredicted Relative Degradation RateRationale
This compound ModerateThe hydroxyl group may affect enzyme binding and catalysis.
Cholesteryl Oleate HighA common, readily hydrolyzed cholesteryl ester.
Cholesteryl Linoleate HighReadily hydrolyzed, a major component of LDL.
Cholesteryl Stearate Moderate to LowSaturated fatty acid may result in slower hydrolysis.

Note: The relative degradation rates in this table are hypothetical and require experimental validation.

Conclusion

The degradation of this compound in biological media is presumed to follow the general pathway of cholesteryl ester hydrolysis, yielding cholesterol and 12-hydroxystearic acid. However, there is a notable absence of specific, peer-reviewed studies to definitively confirm its degradation products and compare its metabolic stability to other commonly used cholesteryl esters. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to conduct such investigations. Further research in this area is crucial for a comprehensive understanding of the biocompatibility and in vivo fate of formulations containing this compound, thereby supporting its safe and effective use in drug development.

References

Safety Operating Guide

Navigating the Disposal of Cholesteryl Hydroxystearate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. Cholesteryl hydroxystearate, a common ingredient in cosmetics and a subject of biomedical research, is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, its disposal still requires careful consideration to adhere to local regulations and institutional policies. This guide provides a comprehensive, step-by-step approach to the safe and responsible disposal of this compound.

Immediate Safety and Logistical Information

While this compound is not deemed hazardous, prudent laboratory practices should always be observed. Before handling for disposal, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.

The primary route for determining the correct disposal procedure is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local and state regulations.

Step-by-Step Disposal Protocol

  • Consult Your Institutional EHS Department : This is the most critical step. Your EHS department will have the definitive protocol for non-hazardous solid waste disposal. They can advise on whether this compound can be disposed of in the regular solid waste stream or if it requires special handling.

  • Containerization :

    • Place the waste this compound in a sealed, durable container to prevent leakage or spillage.

    • The container should be clearly labeled as "Waste this compound" and include the chemical formula (C45H80O3).

  • Disposal Path Determination : Based on the guidance from your EHS department, one of the following disposal paths will likely be recommended:

    • Sanitary Landfill : For many non-hazardous solid chemical wastes, disposal in a sanitary landfill is a common and acceptable method. However, do not place chemical waste in regular laboratory trash cans that will be handled by custodial staff[1]. If permitted, you may be instructed to place the sealed container directly into an approved dumpster[1].

    • Incineration : In some cases, incineration may be the preferred method for the complete destruction of the chemical.

    • Hazardous Waste Stream : While unlikely for a non-hazardous substance, some local regulations may have specific requirements that necessitate disposal through a hazardous waste contractor.

  • Documentation : Maintain a record of the disposal, including the date, quantity, and method of disposal, in your laboratory's chemical inventory or waste log.

Quantitative Data Summary

As this compound is not classified as a hazardous material, there is no quantitative data regarding toxicity or environmental persistence that would typically inform disposal procedures. The key determining factor for its disposal is its classification as a non-hazardous solid.

ParameterValueSource
GHS Hazard Classification Not classified as hazardousPubChem
OSHA Hazard Communication Standard (29 CFR 1910.1200) Not considered hazardousSafety Data Sheet for Cholesteryl Stearate (a related compound)

Experimental Protocols

The disposal procedures outlined above are operational and do not involve experimental protocols. They are based on standard laboratory safety and waste management principles.

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal consult_ehs Consult Institutional EHS Department for Guidance start->consult_ehs is_hazardous Is it classified as hazardous by local regulations? consult_ehs->is_hazardous hazardous_disposal Follow Hazardous Waste Disposal Protocol is_hazardous->hazardous_disposal Yes non_hazardous_path Follow Non-Hazardous Solid Waste Protocol is_hazardous->non_hazardous_path No document Document Disposal hazardous_disposal->document landfill_option Permitted for Sanitary Landfill? non_hazardous_path->landfill_option incineration_option Requires Incineration? landfill_option->incineration_option No landfill_disposal Dispose in Designated Landfill Container/Dumpster landfill_option->landfill_disposal Yes incineration_disposal Package for Incineration incineration_option->incineration_disposal Yes incineration_option->document No (Consult EHS for other options) landfill_disposal->document incineration_disposal->document end End document->end

References

Essential Safety and Logistical Information for Handling Cholesteryl Hydroxystearate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides essential procedural guidance for the personal protective equipment (PPE), operational handling, and disposal of Cholesteryl hydroxystearate.

Chemical Profile: this compound is a white, waxy solid, an ester derivative of cholesterol and hydroxystearic acid.[1][2] While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper handling procedures are necessary to minimize exposure, particularly to its powdered form.[3]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for the planned procedures.[4][5] However, the following table summarizes the recommended baseline PPE for handling this compound in a laboratory setting.

PPE CategoryItemSpecifications and Use
Respiratory Protection N95 or KN95 RespiratorRecommended when handling the powder outside of a ventilated enclosure to protect against inhalation of airborne particles.[4][6]
Eye and Face Protection Safety Glasses with Side Shields or GogglesEssential to protect eyes from dust and potential splashes.[7][8] A face shield may be necessary for larger quantities or when splash hazards are significant.
Hand Protection Nitrile or Latex GlovesRequired to prevent skin contact.[4][7] Ensure gloves are compatible with any solvents being used.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from contamination.[4]
Foot Protection Closed-toe ShoesMandatory in all laboratory environments to protect against spills and falling objects.[9]

Operational Plan: Handling and Storage

Engineering Controls:

  • Ventilation: Whenever possible, handle powdered this compound in a chemical fume hood or a ventilated enclosure to minimize inhalation risk.[9]

  • Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the work area.[9]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: When weighing, do so in a fume hood or a designated area with minimal air currents to prevent the powder from becoming airborne. Use a spatula or other appropriate tool for transfers.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Cleaning: Clean any spills promptly. For powdered spills, gently sweep or vacuum with a HEPA-filtered vacuum. Avoid dry sweeping which can create dust.

Storage:

  • Store this compound in a tightly sealed, properly labeled container.[9]

  • Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[9]

  • As a lipid, it is stable as a powder and should be stored in a glass container with a Teflon-lined closure at or below -16°C.[10] Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which can lead to hydrolysis.[10]

Disposal Plan

Waste Characterization: Although not classified as hazardous, this compound waste should be handled in accordance with institutional and local regulations for chemical waste.

Disposal Procedures:

  • Solid Waste: Collect excess solid this compound and any contaminated consumables (e.g., weigh boats, paper towels) in a designated, labeled waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed waste container. Do not pour down the drain unless permitted by local regulations.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as chemical waste. The rinsed container can then be disposed of as regular lab glass or plastic waste, depending on the material.

Procedural Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Management A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Work Area B->C D Weigh/Transfer in Ventilated Area C->D E Prepare Solution (if applicable) D->E F Clean Work Area E->F G Doff PPE F->G H Wash Hands G->H I Collect Solid/Liquid Waste H->I J Dispose of Waste per Regulations I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.